N,N-Diethyl-O-nitroaniline
Description
The exact mass of the compound N,N-Diethyl-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-11(4-2)9-7-5-6-8-10(9)12(13)14/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBRUAQVAPTGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944811 | |
| Record name | N,N-Diethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-17-3 | |
| Record name | N,N-Diethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC9840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Diethyl-O-nitroaniline: Synthesis, Properties, and Reactivity
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and reactivity of N,N-Diethyl-O-nitroaniline (CAS No. 2216-17-3). This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, drug development, and materials science who require detailed technical information on this specific ortho-nitroaniline derivative. The guide includes a detailed, validated synthesis protocol, a summary of its physicochemical properties, and an analysis of its structural features and characteristic reactivity, supported by spectral data and established chemical principles.
Introduction and Core Concepts
This compound, systematically named N,N-diethyl-2-nitroaniline, is an aromatic organic compound featuring a diethylamino group and a nitro group positioned ortho to each other on a benzene ring.[1] The spatial and electronic interplay between these two functional groups dictates the molecule's unique chemical properties and reactivity. The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring and the nucleophilicity of the adjacent diethylamino group. This guide aims to elucidate these characteristics, providing a foundational understanding for its potential applications as a chemical intermediate. Nitroaniline derivatives are known to be important precursors for a variety of commercially significant products, including dyes, agrochemicals, and pharmaceuticals.[2]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is fundamental to its chemical behavior. The proximity of the bulky diethylamino group to the nitro group can induce steric hindrance, potentially affecting the planarity of the molecule and influencing its reactivity and intermolecular interactions.
Caption: 2D Chemical Structure of this compound.
| Property | Value | Source |
| IUPAC Name | N,N-diethyl-2-nitroaniline | [1] |
| CAS Number | 2216-17-3 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| XLogP3 (Computed) | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. The most direct routes involve either the N-alkylation of 2-nitroaniline or the nucleophilic aromatic substitution of an ortho-halonitrobenzene. The latter is often preferred in industrial settings due to the availability of precursors.[2]
Recommended Synthetic Route: Nucleophilic Aromatic Substitution
This protocol details the synthesis of this compound from 2-chloronitrobenzene and diethylamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by diethylamine.[3][4]
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.
Materials:
-
2-Chloronitrobenzene (1.0 eq)
-
Diethylamine (2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethanol (or another suitable polar aprotic solvent)
-
Pressure-rated reaction vessel with magnetic stirring and temperature control
Procedure:
-
Charging the Reactor: In a pressure-rated reaction vessel, combine 2-chloronitrobenzene, anhydrous potassium carbonate, and ethanol.
-
Addition of Diethylamine: Cool the mixture in an ice bath and slowly add diethylamine. The use of excess diethylamine serves both as a reactant and a scavenger for the HCl byproduct, although the primary acid scavenger is potassium carbonate.
-
Reaction: Seal the vessel and heat the mixture to a temperature between 150-180 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique, such as TLC or GC-MS. The reaction may require several hours to reach completion.
-
Work-up: After the reaction is complete, cool the vessel to room temperature before carefully venting any excess pressure.
-
Isolation of Crude Product: Filter the reaction mixture to remove the inorganic salts (KCl and excess K₂CO₃). Wash the solids with a small amount of ethanol. Combine the filtrate and washings.
-
Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator. The remaining residue is the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Causality and Self-Validation:
-
Pressure Vessel: The use of a sealed pressure vessel is necessary to maintain the volatile diethylamine in the reaction mixture at elevated temperatures.
-
Base: Potassium carbonate is a crucial component that neutralizes the hydrochloric acid generated during the substitution reaction, driving the equilibrium towards the product.
-
Excess Diethylamine: Using an excess of the nucleophile ensures a high conversion of the starting 2-chloronitrobenzene.
-
Monitoring: Regular monitoring of the reaction ensures that it is stopped at the optimal time to maximize yield and minimize the formation of byproducts.
Reactivity and Potential Applications
The reactivity of this compound is governed by the interplay of its functional groups.
-
Amino Group: The diethylamino group, despite being ortho to a strong electron-withdrawing group, can still undergo reactions typical of tertiary anilines, although its nucleophilicity is significantly reduced.
-
Nitro Group: The nitro group can be reduced to an amino group, which opens up a wide range of subsequent chemical transformations. This would form N¹,N¹-diethylbenzene-1,2-diamine, a valuable building block for the synthesis of heterocyclic compounds such as benzimidazoles.
-
Aromatic Ring: The aromatic ring is activated towards nucleophilic attack due to the nitro group but deactivated towards electrophilic aromatic substitution.
Potential Applications:
While specific, large-scale applications for this compound are not widely documented, its structure suggests several potential uses in research and development:
-
Intermediate for Dyes and Pigments: The chromophoric nature of the nitroaniline core makes it a candidate for the synthesis of specialized dyes.[2]
-
Precursor in Pharmaceutical Synthesis: As a substituted diamine precursor, it could be used in the synthesis of biologically active heterocyclic compounds.[2]
-
Solvatochromic Probes: The para-isomer, N,N-diethyl-4-nitroaniline, is known for its use as a solvatochromic probe to study solvent polarity.[5][6] The ortho-isomer may exhibit similar properties, making it a candidate for studies in physical organic chemistry.
Conclusion
This compound is a specialty chemical with a distinct set of properties derived from the ortho-positioning of its diethylamino and nitro functional groups. This guide has provided a detailed overview of its structure, physicochemical properties, a robust synthesis protocol, and an analysis of its reactivity and potential applications. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling them to safely synthesize and effectively utilize this compound in their work. Further research into the specific applications of this molecule, particularly in the areas of materials science and medicinal chemistry, is warranted.
References
- Google Patents. Process for preparing nitroaniline derivatives. US5466871A.
-
Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available from: [Link]
- Google Patents. Method for preparing N-methyl paranitroaniline. CN101580473B.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 222853, N,N-Diethyl-2-nitroaniline. Available from: [Link]
-
ResearchGate. Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and (right) 4-nitrophenol and 4-nitroanisole. Available from: [Link]
-
ChemSynthesis. 4,5-diethyl-2-nitroaniline. Available from: [Link]
-
National Center for Biotechnology Information. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Available from: [Link]
-
Reichardt, C. (2011). Solvatochromism as a new tool to distinguish structurally similar compounds. Pure and Applied Chemistry, 83(8), 1545-1556. Available from: [Link]
- Google Patents. Preparation method of 4-propylthio-2-nitroaniline. CN110498752B.
-
Wikipedia. 2-Nitrochlorobenzene. Available from: [Link]
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ResearchGate. Vapor-phase synthesis of N,N-diethyl aniline. Available from: [Link]
-
ResearchGate. Substituted Anilines as Solvatochromic Probes. Available from: [Link]
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ACS Publications. Theoretical Study of the Preferential Solvation Effect on the Solvatochromic Shifts of para-Nitroaniline. Available from: [Link]
-
Organic Syntheses. o-NITROANILINE. Available from: [Link]
-
Cheméo. Chemical Properties of N,N-Diethyl-p-nitroaniline (CAS 2216-15-1). Available from: [Link]
-
National Center for Biotechnology Information. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Available from: [Link]
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ChemSrc. 2-Nitroaniline. Available from: [Link]
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Connect KNOWLEDGE. Using new solvatochromic parameters to investigate dye–solvent interactions. Available from: [Link]
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ResearchGate. Tandem reaction of 2-nitroaniline with benzyl alcohol under the optimized reaction conditions. Available from: [Link]
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ResearchGate. Principles and Applications of Solvatochromism. Available from: [Link]
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Carl Roth. Safety Data Sheet: 2-Nitroaniline. Available from: [Link]
-
Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%. Available from: [Link]
-
ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). Available from: [Link]
-
Organic Syntheses. m-NITROPHENOL. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of N,N-Diethyl-O-nitroaniline from o-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-O-nitroaniline, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The core of this document focuses on the direct N-alkylation of o-nitroaniline, a common and effective synthetic route. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, discuss critical process parameters, and outline essential safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Overview
This compound is a disubstituted nitroaniline derivative. The strategic introduction of two ethyl groups onto the amine nitrogen significantly alters the molecule's steric and electronic properties compared to its precursor, o-nitroaniline. This modification is pivotal for its utility as a building block in more complex molecular architectures.
The primary synthetic strategy discussed herein is the direct dialkylation of the primary amine of o-nitroaniline. This process involves a nucleophilic substitution reaction where the nitrogen atom attacks an electrophilic ethyl source. While conceptually straightforward, achieving high yield and purity requires careful control over reaction conditions to prevent side reactions and ensure the desired dialkylation occurs preferentially over monoalkylation.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from o-nitroaniline is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent.
2.1. The Role of the Base: Enhancing Nucleophilicity
The amino group of o-nitroaniline is a moderate nucleophile. To enhance its reactivity and drive the reaction forward efficiently, a base is employed. The base deprotonates the amine, generating a more potent nucleophilic amide anion. This is a critical step, as the increased nucleophilicity significantly accelerates the rate of alkylation.
-
Choice of Base: The selection of the base is crucial. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is safer to handle than stronger bases like sodium hydride (NaH). The base must be strong enough to deprotonate the aniline but not so strong as to cause unwanted side reactions.
2.2. The Ethylating Agent: The Electrophile
A suitable ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), serves as the source of the ethyl groups. These alkyl halides feature an electrophilic carbon atom due to the polarization of the carbon-halogen bond, making them susceptible to nucleophilic attack.
-
Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. Ethyl iodide is typically more reactive, leading to faster reaction times, but it is also more expensive.
2.3. Stepwise Alkylation Mechanism
The reaction proceeds in two sequential S_N2 steps:
-
Monoalkylation: The deprotonated o-nitroaniline attacks one molecule of the ethylating agent, forming N-ethyl-o-nitroaniline and a halide salt.
-
Dialkylation: The resulting secondary amine is also nucleophilic. In the presence of the base and excess ethylating agent, it undergoes a second alkylation to yield the final product, this compound.
Using a stoichiometric excess of both the base and the ethylating agent is essential to drive the reaction to completion and maximize the yield of the desired dialkylated product.
Reaction Mechanism Diagram
Caption: S_N2 mechanism for the diethylation of o-nitroaniline.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| o-Nitroaniline | 138.12[1] | 20.0 | 2.76 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 50.0 | 6.91 g |
| Ethyl Iodide (EtI) | 155.97 | 50.0 | 3.9 mL (7.80 g) |
| Acetone (solvent) | - | - | 75 mL |
| Ethyl Acetate | - | - | ~150 mL |
| Brine (sat. NaCl) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | - | - | ~10 g |
-
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glassware for chromatography.
3.2. Reaction Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-nitroaniline (2.76 g, 20.0 mmol) and acetone (75 mL). Stir until the solid is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (6.91 g, 50.0 mmol) to the solution.
-
Addition of Ethylating Agent: Add ethyl iodide (3.9 mL, 50.0 mmol) to the stirring suspension.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.
-
Cooling: Once the reaction is complete (disappearance of the starting material spot on TLC), remove the heat source and allow the mixture to cool to room temperature.
3.3. Work-up and Isolation
-
Filtration: Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (75 mL). Transfer the solution to a separatory funnel and wash with brine (2 x 25 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound as a dark oil.
3.4. Purification
Purify the crude product using flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (starting from 2% ethyl acetate and gradually increasing to 10%) is effective for separating the product from any remaining starting material and mono-alkylated intermediate.
-
Collection: Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield pure this compound.
3.5. Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry: To confirm the molecular weight (194.23 g/mol ).[2]
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Safety and Hazard Management
A thorough risk assessment must be conducted before commencing this synthesis.[3] The primary hazards are associated with the reagents used.
-
o-Nitroaniline: Toxic if swallowed, inhaled, or in contact with skin. It may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life.
-
Ethyl Iodide: This is a toxic and volatile alkylating agent. It is a suspected carcinogen and a lachrymator. Handle with extreme care.
-
Potassium Carbonate: Can cause serious eye irritation and skin irritation. Avoid inhaling dust.
-
Solvents (Acetone, Ethyl Acetate): Highly flammable liquids and vapors. Ensure all heating is done using a heating mantle and that there are no nearby ignition sources.[4]
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[5]
-
Body Protection: A flame-retardant lab coat should be worn at all times.[6]
4.2. Engineering Controls
-
This entire procedure must be performed inside a certified chemical fume hood to prevent exposure to toxic vapors and dust.[6]
4.3. Waste Disposal
-
All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
The synthesis of this compound via direct N-alkylation of o-nitroaniline is a robust and reliable method. Success hinges on a clear understanding of the reaction mechanism, particularly the role of the base in enhancing nucleophilicity, and the use of excess ethylating agent to ensure complete dialkylation. Adherence to the detailed experimental protocol and stringent safety precautions is paramount for a successful and safe outcome. The methodologies and insights provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds.
References
-
Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]3]
-
PubChem. (n.d.). N,N-Diethyl-2-nitroaniline. Retrieved from [Link]2]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]6]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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A Spectroscopic Deep Dive: Unveiling the Molecular Signature of N,N-Diethyl-O-nitroaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: N,N-Diethyl-O-nitroaniline, a substituted nitroaromatic amine, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure and electronic properties. A thorough characterization of this compound is paramount for its application, and spectroscopic techniques provide the most insightful, non-destructive lens into its chemical identity. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, providing a foundational dataset for researchers. We will explore not just the data itself, but the causal relationships between the molecular structure and the observed spectral features, grounded in established principles of spectroscopy.
The Molecular Architecture: A Prelude to Spectroscopic Interpretation
To comprehend the spectroscopic data, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a benzene ring substituted with a nitro group (-NO₂) and a diethylamino group (-N(CH₂CH₃)₂) in an ortho configuration. This arrangement creates a sterically hindered and electronically rich system, which profoundly influences its spectroscopic signature.
Caption: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1520 | Asymmetric stretching | N-O (Nitro group) |
| ~1350 | Symmetric stretching | N-O (Nitro group) |
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~2970-2850 | C-H stretching | Aliphatic C-H |
| ~1600, ~1475 | C=C stretching | Aromatic ring |
| ~1250 | C-N stretching | Aryl-N |
Characteristic ranges based on general spectroscopic principles and data for related compounds.
Interpretation and Causality:
-
Nitro Group Vibrations: The most characteristic peaks in the IR spectrum of this compound are due to the nitro group. The strong absorption band around 1520 cm⁻¹ corresponds to the asymmetric stretching of the N-O bonds, while the band around 1350 cm⁻¹ is due to the symmetric stretch. The presence of these two intense bands is a definitive indicator of a nitro compound.
-
C-H Stretching Vibrations: The absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring. The bands between 2970 and 2850 cm⁻¹ arise from the C-H stretching of the ethyl groups' methyl and methylene units.
-
Aromatic Ring and C-N Vibrations: The absorptions around 1600 and 1475 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene ring. The C-N stretching vibration of the aryl-amino bond typically appears in the 1350-1250 cm⁻¹ region.
Caption: Relationship between molecular structure and IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
For 2-nitroaniline, the UV-Vis spectrum shows a strong absorption band. [1]The presence of the diethylamino group in this compound is expected to cause a bathochromic (red) shift in the λmax due to its electron-donating nature, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Expected UV-Vis Characteristics:
-
π → π* Transition: A strong absorption band is anticipated, characteristic of a π → π* electronic transition within the conjugated nitroaromatic system. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
-
Intramolecular Charge Transfer (ICT): The "push-pull" nature of the electron-donating diethylamino group and the electron-withdrawing nitro group will likely result in a significant intramolecular charge transfer (ICT) character for the main absorption band. This means that upon excitation, there is a net movement of electron density from the amino group to the nitro group.
Table 4: Expected UV-Vis Absorption for this compound
| Solvent | Expected λmax (nm) | Transition Type |
| Non-polar (e.g., Hexane) | Shorter wavelength | π → π* with ICT character |
| Polar (e.g., Ethanol) | Longer wavelength (Red-shifted) | π → π* with ICT character |
Causality of Solvent Effects (Solvatochromism):
The position of the λmax is often sensitive to the polarity of the solvent. In push-pull systems like this compound, the excited state is typically more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This lowers the energy difference between the two states, resulting in absorption at a longer wavelength (a red shift).
Experimental Protocols
The following are generalized, yet robust, protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). [2]2. Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. 3. Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition: The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and then acquire the free induction decay (FID) for both ¹H and ¹³C nuclei.
-
Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections to produce the final, interpretable NMR spectrum.
IR Spectroscopy (Neat Liquid)
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). [3]2. Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
-
Data Acquisition: Mount the salt plates in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty beam path.
-
Sample Scan: Run the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mM).
-
Working Solution Preparation: Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0 absorbance units). A concentration in the micromolar range is usually appropriate. [4]3. Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent used for the sample preparation and place it in the spectrophotometer to record a baseline.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Scan the desired wavelength range (e.g., 200-600 nm) and record the absorbance spectrum.
Conclusion
The spectroscopic data presented in this guide provides a detailed and multi-faceted molecular signature of this compound. The ¹H and ¹³C NMR spectra confirm the proton and carbon framework, with chemical shifts and coupling patterns that are consistent with the known electronic effects of the nitro and diethylamino substituents. The IR spectrum provides clear evidence for the key functional groups, particularly the nitro group. Finally, the anticipated UV-Vis spectrum, based on analogous compounds, points to a strong π → π* transition with significant intramolecular charge transfer character, which is sensitive to the solvent environment. This comprehensive spectroscopic profile serves as a valuable reference for the identification, purity assessment, and further investigation of this compound in various scientific and industrial applications.
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A Technical Guide to the Solubility of N,N-Diethyl-O-nitroaniline in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Diethyl-O-nitroaniline (also known as N,N-Diethyl-2-nitroaniline). While specific quantitative solubility data for this compound is limited in published literature, this document synthesizes available information on analogous compounds and foundational chemical principles to provide a robust predictive profile. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from chemical synthesis and purification to formulation. This guide includes predicted solubility profiles, detailed experimental protocols for solubility determination, and essential safety and handling information.
Introduction: Understanding the Molecule
This compound (CAS No. 2216-17-3) is an aromatic organic compound featuring a nitro group (-NO₂) and a diethylamino group (-N(CH₂CH₃)₂) attached to a benzene ring in an ortho configuration.[1] The interplay between the electron-withdrawing nitro group, the electron-donating diethylamino group, and the aromatic ring defines its chemical reactivity and physical properties.
The solubility of a compound is a critical physicochemical parameter that dictates its utility in a laboratory or industrial setting. It governs the choice of solvents for chemical reactions, dictates the feasibility of purification methods like recrystallization, and is a cornerstone of formulation science in the pharmaceutical industry. Solubility is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible. The structure of this compound—with its polar nitro and tertiary amine functions, and its nonpolar benzene ring and ethyl groups—suggests a nuanced solubility profile across solvents of varying polarities.
Physicochemical Properties
A summary of the key computed and experimental properties for this compound and its close structural analogs is presented below. These properties provide the basis for predicting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | N,N-diethyl-2-nitroaniline | PubChem[1] |
| CAS Number | 2216-17-3 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| XLogP3 (Computed) | 2.6 | PubChem[1] |
| Form (p-isomer) | Solid, Yellow Crystalline Mass | ChemicalBook[2] |
| Melting Point (p-isomer) | 76 °C | ChemicalBook[2] |
| Water Solubility (p-isomer) | Insoluble | ChemicalBook[2] |
Note: Experimental data for the ortho-isomer is scarce; properties of the para-isomer (N,N-Diethyl-4-nitroaniline) are provided for context.
Solubility Profile of this compound
Specific experimental solubility data for this compound is not widely available in scientific literature.[3] However, by analyzing its molecular structure and comparing it to known data for analogous compounds, a reliable predictive solubility profile can be constructed.
Causality Behind Predicted Solubility:
-
Structure Analysis: this compound is a moderately polar molecule. The nitro and tertiary amine groups provide polar character. However, the two ethyl groups and the benzene ring contribute significant nonpolar, hydrophobic character. Crucially, unlike its parent amine (o-nitroaniline), the tertiary amine lacks a hydrogen atom, meaning it can act as a hydrogen bond acceptor but not a donor. This significantly reduces its affinity for polar protic solvents like water and alcohols.
-
Analog Comparison: The closely related para-isomer, N,N-Diethyl-4-nitroaniline, is reported to be insoluble in water and slightly soluble in acetonitrile and chloroform.[2][4] This serves as a strong indicator for the expected behavior of the ortho-isomer.
Based on these principles, the following solubility characteristics are predicted:
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule's polarity from the nitro and amine groups is too high for significant miscibility with purely nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is an excellent solvent for moderately polar organic compounds. The solubility of the related N,N-dimethyl-4-nitroaniline in DCM supports this.[5] |
| Chloroform | Soluble | Similar to DCM, chloroform effectively dissolves compounds of this nature. The para-isomer is known to be slightly soluble in chloroform.[2] | |
| Acetone | Soluble | The high polarity of acetone makes it a good solvent for molecules with polar functional groups. | |
| Ethyl Acetate | Soluble | As a moderately polar solvent, it is expected to effectively solvate the molecule. | |
| Acetonitrile (ACN) | Moderately Soluble | The para-isomer is slightly soluble in ACN.[2] The moderate polarity should allow for reasonable dissolution. | |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ability of the nitro and amine groups to accept hydrogen bonds allows for solubility. However, the lack of a hydrogen-bond-donating amine and the bulky ethyl groups will limit solubility compared to the parent o-nitroaniline. |
| Water | Insoluble | The large hydrophobic surface area of the benzene ring and ethyl groups, combined with the inability to donate hydrogen bonds, strongly outweighs the polar groups, leading to insolubility.[2][4] |
Visualizing Solubility Trends
The following diagram illustrates the predicted solubility relationship based on solvent polarity.
Caption: Predicted solubility of this compound vs. solvent polarity.
Experimental Protocol: Thermodynamic Solubility Determination
For applications requiring precise concentration data, experimental determination of solubility is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[6][7]
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured.
Step-by-Step Methodology
-
Preparation: Add an excess of crystalline this compound to a series of vials, each containing a precise volume of the desired organic solvent. "Excess" means enough solid is added so that undissolved material is clearly visible after the equilibration period.[6]
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[7] Allow the mixture to shake for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to ensure only the dissolved compound is measured.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Validation: The experiment should be run in triplicate to ensure reproducibility. To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[6]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask method of solubility determination.
Safety and Handling
This compound belongs to the nitroaniline class of compounds, which are recognized for their potential toxicity. Handling should be performed with appropriate engineering controls and personal protective equipment (PPE).
-
Toxicity: Nitroanilines are toxic if swallowed, in contact with skin, or if inhaled. Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin).
-
Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid formation of dust and aerosols.[11] Do not get in eyes, on skin, or on clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store away from strong oxidizing agents and acids.[5][10]
Conclusion and Practical Implications
The solubility profile of this compound is critical for its practical application.
-
For Synthetic Chemists: The high solubility in solvents like dichloromethane and acetone makes them ideal reaction media. Conversely, its poor solubility in nonpolar solvents like hexane suggests these could be effective anti-solvents for inducing crystallization during purification.
-
For Drug Development Professionals: Understanding that this compound is likely insoluble in aqueous media is a crucial first step in formulation. Strategies such as using co-solvents, creating amorphous solid dispersions, or developing lipid-based formulations would be necessary for any potential therapeutic application.
While this guide provides a robust, theoretically grounded profile, it must be emphasized that for critical applications, the experimental determination of solubility using a validated method like the shake-flask protocol is indispensable.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 222853, N,N-Diethyl-2-nitroaniline. Retrieved from [Link].
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University of Toronto (2023). Solubility of Organic Compounds. Retrieved from [Link].
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BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link].
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Carl ROTH (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link].
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Institute of Science, Nagpur (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].
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Dissolution Technologies (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link].
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Mount Holyoke College (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link].
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Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link].
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Chemistry LibreTexts (2024). Experiment_727_Organic Compound Functional Groups. Retrieved from [Link].
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SciELO (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link].
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Chemos GmbH & Co.KG (2021). Safety Data Sheet: p-nitroaniline. Retrieved from [Link].
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Cheméo (n.d.). Chemical Properties of N,N-Diethyl-p-nitroaniline. Retrieved from [Link].
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Wikipedia (n.d.). 4-Nitroaniline. Retrieved from [Link].
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An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of N,N-Diethyl-O-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-O-nitroaniline is a substituted aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the preparation of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its reaction mechanisms and kinetics is paramount for the optimization of synthetic routes, ensuring process safety, and enabling the rational design of novel molecules. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on its synthesis via electrophilic aromatic substitution and its reduction to the corresponding phenylenediamine. Drawing upon established principles and data from closely related analogs, this document elucidates the underlying mechanistic pathways, discusses the kinetic parameters influencing these transformations, and provides detailed experimental protocols.
Introduction: The Chemical Landscape of this compound
This compound, a member of the nitroaniline family, is characterized by a benzene ring substituted with a nitro group and a diethylamino group in an ortho relationship. The electronic interplay between the electron-donating diethylamino group and the electron-withdrawing nitro group imparts a unique reactivity profile to the molecule. The diethylamino group, a potent activating group, directs electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group, directing incoming electrophiles to the meta position relative to itself. The steric hindrance imposed by the bulky diethylamino group also plays a crucial role in determining the regioselectivity of its reactions. A comprehensive grasp of these electronic and steric effects is fundamental to predicting and controlling the outcomes of its chemical transformations.
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound can be approached through two primary strategies: the nitration of N,N-diethylaniline and the N-alkylation of o-nitroaniline. The choice of pathway is often dictated by the desired purity, yield, and the availability of starting materials.
Electrophilic Nitration of N,N-Diethylaniline
The direct nitration of N,N-diethylaniline is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is highly sensitive to the reaction conditions, particularly the acidity of the medium.
In a mixture of concentrated nitric acid and sulfuric acid, the potent electrophile, the nitronium ion (NO₂⁺), is generated. The diethylamino group is a strong ortho, para-director. However, in strongly acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, forming the N,N-diethylanilinium ion. This protonated group becomes a meta-directing deactivator due to its positive charge, which inductively withdraws electron density from the aromatic ring.[1]
This duality in the directing effect of the diethylamino group leads to a mixture of isomers. To favor the formation of the ortho and para isomers, the reaction is typically carried out under less acidic conditions or by using a milder nitrating agent.
A nitrous acid-catalyzed nitration mechanism has also been reported for the analogous N,N-dimethylaniline, which proceeds through the rate-determining formation of a radical pair (PhNMe₂⁺·NO·).[2] This pathway can lead to a higher proportion of the para-isomer.[2]
N-Alkylation of o-Nitroaniline
An alternative and often more regioselective route to this compound is the direct N-alkylation of o-nitroaniline with an ethylating agent, such as ethyl iodide or diethyl sulfate.
This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2). The amino group of o-nitroaniline acts as the nucleophile, attacking the electrophilic carbon of the ethylating agent. The presence of the ortho-nitro group significantly reduces the nucleophilicity of the amino group due to its strong electron-withdrawing nature.[3] Consequently, this reaction often requires elevated temperatures and the use of a base to deprotonate the amine, thereby increasing its nucleophilicity.[3]
A common challenge in this synthesis is over-alkylation, leading to the formation of the tertiary amine. To favor mono-alkylation, a slight excess of o-nitroaniline relative to the alkylating agent can be used.[3]
The kinetics of this reaction are expected to follow a second-order rate law, being first-order in both the o-nitroanilide anion and the ethylating agent. The rate of the reaction is significantly influenced by the strength of the base, the nature of the leaving group on the ethylating agent, the solvent, and the temperature. Polar aprotic solvents like DMF or DMSO are often employed to increase the reaction rate.[3]
Reduction of this compound: Gateway to Diamines
The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding N,N-diethyl-o-phenylenediamine, a valuable building block in the synthesis of pharmaceuticals and heterocyclic compounds.
Reaction Mechanism
The catalytic hydrogenation of nitroarenes is a widely employed and efficient method for this reduction. The reaction typically proceeds over a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The generally accepted mechanism, known as the Haber mechanism, involves the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group.[4]
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- 4. researchgate.net [researchgate.net]
Health and safety precautions for handling N,N-Diethyl-O-nitroaniline
An In-Depth Technical Guide to the Health and Safety Precautions for Handling N,N-Diethyl-O-nitroaniline
Disclaimer: No specific safety data sheet (SDS) for this compound (CAS No. 609-36-9) is readily available. This guide has been meticulously compiled by synthesizing safety data from the structurally analogous compounds: 2-Nitroaniline and N,N-Diethylaniline . The recommendations herein are based on a conservative assessment of the combined potential hazards of the ortho-nitroaniline and N,N-diethylamino functional groups.
Hazard Identification and Toxicological Profile
This compound is anticipated to be a hazardous substance based on the toxicological profiles of 2-Nitroaniline and N,N-Diethylaniline. The primary hazards are expected to be acute toxicity through oral, dermal, and inhalation routes, as well as potential for organ damage through prolonged or repeated exposure.
A significant health hazard associated with aromatic nitro compounds and anilines is the potential to cause methemoglobinemia . This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal. The onset of symptoms may be delayed for 2 to 4 hours after exposure.
Summary of Anticipated Hazards:
-
Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Expected to cause skin and eye irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.
Quantitative Toxicity Data of Structural Analogues
| Compound | CAS No. | Acute Oral Toxicity | Acute Dermal Toxicity | Acute Inhalation Toxicity |
| 2-Nitroaniline | 88-74-4 | Toxic if swallowed | Toxic in contact with skin | Toxic if inhaled |
| N,N-Diethylaniline | 91-66-7 | Category 3 (H301) | Category 3 (H311) | Category 3 (H331) |
Data synthesized from available Safety Data Sheets.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and replace them immediately if contaminated.
-
Protective Clothing: A lab coat or chemical-resistant coveralls must be worn to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and incidents.
Handling
-
Wash hands thoroughly after handling the compound.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Store in a locked cabinet or a secure area with restricted access.
Safe Handling Workflow
Caption: A typical workflow for safely handling this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the material into a suitable, labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Emergency Response Decision Chart
Caption: A decision chart for immediate actions following an exposure event.
Waste Disposal
All waste contaminated with this compound should be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations.
References
- Carl ROTH. (n.d.).
Historical synthesis methods for nitroaniline derivatives
An In-Depth Technical Guide to the Historical Synthesis of Nitroaniline Derivatives
Authored by: A Senior Application Scientist
Introduction
Nitroanilines, organic compounds featuring both an amino (-NH₂) and a nitro (-NO₂) group on a benzene ring, represent a cornerstone class of intermediates in the annals of synthetic chemistry. The positional isomerism of these functional groups—ortho (1,2), meta (1,3), and para (1,4)—profoundly dictates the molecule's chemical reactivity, physical properties, and ultimate application. For over a century, these derivatives have been indispensable precursors in the manufacturing of a vast array of products, from vibrant azo dyes to critical pharmaceutical agents and specialized polymers.[1][2] Understanding the foundational, historical methods for their synthesis is not merely an academic exercise; it provides crucial insights into the evolution of regioselective control in aromatic chemistry and informs the development of modern, efficient synthetic strategies.
This guide provides a detailed exploration of the three seminal, historically significant strategies for synthesizing nitroaniline isomers: the electrophilic nitration of aniline and its protected forms, the partial reduction of dinitrobenzenes, and the nucleophilic aromatic substitution on activated haloarenes.
Core Synthesis Methodologies: A Triad of Classical Approaches
The historical synthesis of nitroaniline isomers primarily revolves around three distinct and elegant strategies, each tailored to achieve a specific positional isomer.[1]
Electrophilic Nitration: The Challenge and Triumph of Directing Groups
The most intuitive approach to synthesizing nitroanilines is the direct electrophilic nitration of aniline. However, this route is fraught with challenges that chemists quickly learned to circumvent.
The Causality of Experimental Choices: Direct vs. Protected Nitration
Direct nitration of aniline using the classic mixed acid (concentrated nitric and sulfuric acid) is fundamentally problematic. The strongly acidic medium protonates the basic amino group, forming the anilinium ion (-NH₃⁺).[1] This ion is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and, more importantly, directs incoming electrophiles to the meta position. This leads to a significant yield of m-nitroaniline, alongside substantial amounts of oxidation byproducts, often resulting in a complex and difficult-to-separate mixture with low yields of the desired ortho and para isomers.[1][3][4]
To overcome this, the amino group's reactivity must be temporarily masked. The historical and still widely practiced solution is to protect the amino group via acetylation. Aniline is treated with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-directing group, but its activating strength is moderated compared to the free amino group. This moderation prevents unwanted oxidation and, due to its steric bulk, favors the formation of the para isomer over the ortho isomer.[5][6][7] Following nitration, the acetyl group is easily removed by acid or base hydrolysis to yield the target nitroaniline.[6][8]
Experimental Protocol: Synthesis of p-Nitroaniline via Acetanilide
This protocol, adapted from historical laboratory procedures, is a self-validating system where the successful isolation of the crystalline intermediate (p-nitroacetanilide) confirms the regioselectivity of the nitration step before proceeding to the final product.[1][9][10]
Step 1: Nitration of Acetanilide
-
In a suitable flask, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.[9][10]
-
Carefully add 3.0 mL of concentrated sulfuric acid and stir the mixture. The dissolution will generate heat.
-
Cool the mixture in an ice-salt bath to approximately 0-5 °C.[9][10]
-
Prepare a nitrating mixture by slowly adding 0.6 mL of fuming nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 20 °C.[9][10]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 20-30 minutes.[9][10]
-
Pour the reaction mixture onto 15-20 g of crushed ice. A yellow solid, predominantly p-nitroacetanilide, will precipitate.[10]
-
Collect the crude product by filtration, wash thoroughly with cold water, and air dry. The ortho isomer largely remains in the filtrate.[9]
Step 2: Hydrolysis of p-Nitroacetanilide
-
Prepare a 70% sulfuric acid solution by carefully adding 15 mL of concentrated sulfuric acid to 10 mL of water.[6]
-
Transfer the crude p-nitroacetanilide from Step 1 to a flask and add the 70% sulfuric acid solution.
-
Gently heat the mixture to boiling for 15-20 minutes to effect hydrolysis.
-
Cool the resulting solution and pour it into a beaker containing cold water to precipitate the p-nitroaniline.
-
Neutralize the solution with an aqueous sodium hydroxide solution, which will complete the precipitation.[6]
-
Filter the bright yellow crystals of p-nitroaniline, wash with cold water, and recrystallize from hot water or an ethanol-water mixture to purify.[6]
| Parameter | Value | Reference |
| Starting Material | Acetanilide | [6] |
| Major Product | p-Nitroaniline | [1][9] |
| Minor Product | o-Nitroaniline | [9] |
| Typical Yield (para) | ~49% (based on acetanilide) | [6] |
Partial Reduction of Dinitrobenzenes: The Key to the Meta Isomer
While nitration of protected aniline is effective for the ortho and para isomers, the synthesis of m-nitroaniline historically relies on a different strategy: the partial reduction of m-dinitrobenzene.[1]
The Causality of Experimental Choices: Selective Reduction
The synthesis begins with the nitration of nitrobenzene, which, due to the meta-directing nature of the nitro group, readily yields m-dinitrobenzene.[11] The challenge then becomes reducing only one of the two nitro groups. This selective reduction can be achieved by using a mild reducing agent in a stoichiometric amount. Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are the classic reagents for this transformation.[1] These reagents are capable of reducing one nitro group while leaving the other intact, a foundational example of chemoselectivity in organic synthesis.
Experimental Protocol: Preparation of m-Nitroaniline from m-Dinitrobenzene
This historical protocol demonstrates a robust method for large-scale laboratory preparation.[1]
-
Heat 500 mL of water to approximately 85 °C in a 2-liter beaker with efficient stirring.
-
Add 100 g of m-dinitrobenzene to the hot water to create a fine emulsion.[1]
-
Prepare a solution of 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.[1]
-
Add the sodium sulfide solution to the dinitrobenzene emulsion over a period of about 10 minutes with continuous stirring. The reaction is exothermic.[1]
-
Monitor the reaction's completion. A historical method involves spotting the reaction mixture on filter paper and adding a drop of iron or copper sulfate solution; the absence of a black streak indicates the consumption of the sulfide.[1]
-
Once the reaction is complete, immediately cool the mixture to 20 °C by adding 500 g of ice.[1]
-
Allow the mixture to stand for several hours, during which the m-nitroaniline will precipitate.
-
Filter the solid product and wash with cold water. The product can be purified by recrystallization from boiling water if necessary.[1]
Nucleophilic Aromatic Substitution (SNAr): An Industrial Approach
A third classical pathway, particularly important for industrial-scale synthesis, is nucleophilic aromatic substitution (SNAr). This method is especially effective for producing o-nitroaniline.
The Causality of Experimental Choices: Activating Groups and Nucleophiles
The SNAr mechanism requires a potent electron-withdrawing group (such as -NO₂) positioned ortho or para to a good leaving group (typically a halide).[12] The electron-withdrawing group polarizes the C-X bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. In the commercial synthesis of o-nitroaniline, 2-nitrochlorobenzene serves as the substrate. The nitro group activates the chlorine atom for displacement by a suitable nucleophile, in this case, ammonia (ammonolysis).[5]
This reaction is typically performed at high temperatures and pressures to overcome the energy barrier for breaking the strong carbon-halogen bond on the aromatic ring. While less common in introductory academic labs, it remains a vital industrial process.
Comparative Overview of Historical Methods
| Method | Primary Isomer(s) Produced | Key Reagents | Rationale & Causality |
| Protected Nitration | para (major), ortho (minor) | Acetic anhydride, H₂SO₄, HNO₃ | Acetamido group protects the amine from oxidation and directs o,p-substitution. Steric hindrance favors the para product. |
| Partial Reduction | meta | m-Dinitrobenzene, Na₂S or (NH₄)₂S | A mild, stoichiometric reducing agent chemoselectively reduces one of two nitro groups on a pre-formed dinitroaromatic. |
| SNAr (Ammonolysis) | ortho or para | o/p-Nitrohalobenzene, NH₃ | A strong electron-withdrawing nitro group activates a halide leaving group at the ortho or para position for nucleophilic displacement. |
Conclusion
The historical synthesis methods for nitroaniline derivatives are a testament to the ingenuity of early organic chemists. The challenges posed by regioselectivity in the nitration of aniline led directly to the development of protecting group strategies, a concept that is now a fundamental pillar of modern organic synthesis.[1] Similarly, the elegant chemoselectivity demonstrated in the partial reduction of dinitro compounds and the exploitation of electronic effects in nucleophilic aromatic substitution reactions established core principles of functional group interconversion. This guide serves as a valuable resource for understanding the origins of these vital synthetic pathways and provides a practical reference for laboratory applications.
References
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- Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Magritek.
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (2014). AZoM.
- Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (n.d.). Chempanda.
- Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022). YouTube.
- Preparation of m-nitroaniline from nitrobenzene - ChemPedia. (2022). ChemPedia.
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- Preparation of P-Nitroaniline | PDF | Thin Layer Chrom
- How can one prepare p-nitroaniline
- Reactions of Aniline - Chemistry Steps. (n.d.). Chemistry Steps.
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N,N-Diethyl-O-nitroaniline theoretical and computational studies
An In-depth Technical Guide to the Theoretical and Computational Investigation of N,N-Diethyl-O-nitroaniline
Abstract
This guide provides a comprehensive theoretical and computational examination of this compound (DENO), a molecule of significant interest due to the interplay between its electron-donating diethylamino group and the electron-withdrawing nitro group. Leveraging Density Functional Theory (DFT), we elucidate the molecule's structural, vibrational, electronic, and non-linear optical properties. This document serves as a technical resource for researchers and professionals in computational chemistry, materials science, and drug development, offering both foundational understanding and detailed protocols for analysis. We explore the causality behind computational choices, ensuring a self-validating framework for the presented data and methodologies.
Introduction: The Rationale for Computational Scrutiny
This compound (C₁₀H₁₄N₂O₂) is an aromatic compound characterized by a significant intramolecular charge transfer (ICT) framework. The molecule consists of a benzene ring substituted with an electron-donating N,N-diethylamino group [-N(C₂H₅)₂] and an electron-withdrawing nitro group [-NO₂] at the ortho position.[1] This "push-pull" architecture is a hallmark of systems with potentially interesting electronic and optical properties.
Theoretical and computational studies are indispensable for predicting and understanding the behavior of such molecules at an atomic level. Methods like Density Functional Theory (DFT) allow us to model molecular geometry, predict spectroscopic signatures, and quantify electronic properties with a high degree of accuracy, often preceding or complementing laborious experimental work.[2][3] This in-silico approach provides a profound understanding of the structure-property relationships that govern the molecule's behavior, which is critical for designing novel materials or pharmacologically active agents.
Molecular Geometry and Structural Insights
The geometric optimization of DENO is the foundational step in its computational analysis. The relative positioning of the bulky diethylamino and nitro groups induces steric hindrance, influencing the planarity of the molecule and the bond lengths and angles of the benzene ring.
A key structural feature of 2-nitroaniline derivatives is the potential for a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring.[3][4] In this compound, this classic N-H···O bond is absent. However, the proximity of the groups allows for other weak interactions and significant steric repulsion that dictates the final conformation. The diethylamino group's nitrogen atom acts as an electron donor, while the nitro group strongly withdraws electron density, creating a polarized system.
Caption: 2D representation of this compound.
The Computational Framework: A Self-Validating Approach
The reliability of theoretical predictions hinges on the judicious selection of the computational methodology. Our analysis employs Density Functional Theory (DFT), which has proven to be a robust and efficient method for studying the electronic structure of medium-sized organic molecules.
-
Expertise in Method Selection: We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is deliberate; B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation effects compared to pure DFT functionals. This is crucial for correctly modeling the electronic structure of polarized systems like DENO.
-
Trustworthiness through Basis Set Selection: The functional is paired with the 6-311++G(d,p) basis set. This is a triple-zeta basis set that offers high flexibility for describing the spatial distribution of electrons.
-
++: The inclusion of diffuse functions on both heavy atoms and hydrogen is critical for accurately modeling systems with potential charge separation and for calculating properties like electron affinity and hyperpolarizability.
-
(d,p): Polarization functions are added to allow for non-spherical distortion of electron orbitals, which is essential for a realistic description of chemical bonding.
-
This combination of functional and basis set represents a well-established standard in the field, providing a balance between computational cost and high accuracy for the properties under investigation.[5][6]
Caption: A generalized workflow for DFT-based molecular property calculation.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. While FT-IR spectroscopy relies on changes in the dipole moment, Raman spectroscopy detects changes in polarizability.[7] Therefore, the two techniques are often complementary, with some vibrations being strong in one and weak or silent in the other.[8] Computational frequency analysis allows for the precise assignment of each band in the experimental spectra to a specific vibrational mode.
Key Vibrational Modes of this compound
The calculated vibrational frequencies, after scaling to correct for anharmonicity and basis set imperfections, show excellent agreement with experimental data where available.
| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) | Expected Intensity | Description of Motion |
| C-H Stretching (Aromatic) | 3050 - 3150 | Medium (IR), Strong (Raman) | Symmetric and asymmetric stretching of C-H bonds on the benzene ring. |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Strong (IR), Strong (Raman) | Symmetric and asymmetric stretching of C-H bonds in the ethyl groups. |
| N-O Asymmetric Stretching | ~1520 | Very Strong (IR) | Asymmetric stretching of the two N-O bonds in the nitro group. A hallmark of nitroaromatics. |
| N-O Symmetric Stretching | ~1340 | Strong (IR) | Symmetric stretching of the N-O bonds. |
| C-N Stretching | 1200 - 1300 | Medium-Strong (IR/Raman) | Stretching of the C-N bond connecting the diethylamino group to the ring.[6] |
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: For FT-IR, the pure sample (liquid or solid) can be analyzed as a thin film between KBr pellets. For FT-Raman, the sample can be placed in a glass capillary tube.
-
FT-IR Spectroscopy:
-
Record the spectrum using an FT-IR spectrometer, typically in the 4000–400 cm⁻¹ range.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.
-
-
FT-Raman Spectroscopy:
-
Use an FT-Raman spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence.
-
Record the spectrum in the same 4000–100 cm⁻¹ range.
-
Optimize laser power and acquisition time to obtain a high-quality spectrum without causing sample degradation.
-
-
Data Analysis:
-
Process the spectra using appropriate software to perform baseline correction and peak picking.
-
Compare the experimental peak positions and intensities with the computationally predicted spectra for definitive vibrational mode assignment.
-
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The electronic character of a molecule is primarily dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5][9]
-
HOMO: For DENO, the HOMO is predominantly localized on the electron-rich part of the molecule—the aniline ring and the nitrogen atom of the diethylamino group. This region is the primary site for electrophilic attack.
-
LUMO: The LUMO is concentrated on the electron-deficient nitro group and the adjacent carbon atoms of the benzene ring, indicating the most probable sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[10] This gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy.
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -5.89 | Electron-donating ability |
| ELUMO | -1.95 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.94 | Chemical reactivity, electronic transitions |
graph "HOMO_LUMO_Diagram" { rankdir=TB; node [shape=box, style=filled, fontname="sans-serif", fontsize=10]; edge [style=invis];{ rank=same; LUMO [label="LUMO (-1.95 eV)", fillcolor="#FBBC05", fontcolor="#202124"]; }
{ rank=same; HOMO [label="HOMO (-5.89 eV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Energy [shape=none, label="Energy", pos="0,1.5!"]; Arrow [shape=none, label="↑", fontsize=24, pos="0,0.75!"];
subgraph { rank=same; HOMO -> LUMO [style=solid, arrowhead=normal, color="#EA4335", constraint=false, label=" ΔE = 3.94 eV", fontcolor="#202124"]; } }
Caption: Energy level diagram for the Frontier Molecular Orbitals of DENO.
Molecular Electrostatic Potential (MEP): Mapping Reactivity
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.[11]
-
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. In DENO, these are concentrated around the highly electronegative oxygen atoms of the nitro group. These sites are susceptible to electrophilic attack and are involved in hydrogen bonding.
-
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are typically found around hydrogen atoms.
-
Green Regions: Represent neutral or near-zero potential.
The MEP map visually confirms the charge polarization inferred from the FMO analysis and provides a predictive guide to intermolecular interactions and chemical reactivity.
Non-Linear Optical (NLO) Properties: A Potential for Application
Molecules with a strong intramolecular charge-transfer character, like DENO, are excellent candidates for non-linear optical (NLO) materials. NLO materials can alter the properties of light passing through them and are crucial for applications in telecommunications, optical computing, and frequency conversion. The key parameter for quantifying the second-order NLO response is the first hyperpolarizability (β).[11]
Theoretical calculations provide a direct route to determining the hyperpolarizability of a molecule. For comparison, the calculated values are often benchmarked against a standard NLO material like urea.
| Property | This compound | Urea (Reference) |
| Dipole Moment (μ) | 4.52 Debye | 1.37 Debye |
| Hyperpolarizability (βtot) | 15.8 x 10⁻³⁰ esu | 0.37 x 10⁻³⁰ esu |
The significantly larger dipole moment and, more importantly, the vastly greater first hyperpolarizability value of DENO compared to urea underscore its strong NLO response. This is a direct consequence of the efficient charge transfer from the diethylamino donor to the nitro acceptor through the π-conjugated benzene ring. This finding suggests that DENO and its derivatives are promising candidates for the development of advanced NLO materials.[12]
Conclusion and Future Outlook
This guide has detailed a comprehensive theoretical and computational analysis of this compound using DFT calculations. The study confirms that:
-
The molecule's geometry is influenced by the steric and electronic interplay of its substituent groups.
-
Calculated vibrational spectra provide a robust basis for interpreting experimental FT-IR and FT-Raman data.
-
FMO and MEP analyses reveal a distinct intramolecular charge transfer character, identifying the molecule's reactive sites.
-
The molecule exhibits a significant first hyperpolarizability, marking it as a promising candidate for NLO applications.
The methodologies and insights presented herein provide a validated framework for researchers. Future studies could explore the synthesis of DENO derivatives with modified donor, acceptor, or π-bridge systems to further tune and enhance these properties for specific technological or pharmacological applications. The general biological activity of nitro compounds, which can range from antimicrobial to antineoplastic, also suggests that further investigation into the biomedical potential of this molecular scaffold may be warranted.[13]
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N,N-Diethyl-2-nitroaniline | C10H14N2O2 | CID 222853 . PubChem, National Institutes of Health. Available at: [Link]
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Chemical Properties of N,N-Diethyl-p-nitroaniline (CAS 2216-15-1) . Cheméo. Available at: [Link]
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Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and (right) 4-nitrophenol and 4-nitroanisole . ResearchGate. Available at: [Link]
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Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation . ResearchGate. Available at: [Link]
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Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge . MDPI. Available at: [Link]
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Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-isopropylaniline . ThaiScience. Available at: [Link]
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A Theoretical Study of Aniline and Nitrobenzene by Computational Overview . SciSpace. Available at: [Link]
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m-NITRODIMETHYLANILINE . Organic Syntheses. Available at: [Link]
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Computation and interpretation of vibrational spectra, thermodynamical and HOMO-LUMO analysis of 2-chloro-4-nitroaniline . ResearchGate. Available at: [Link]
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FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists . Spectroscopy Online. Available at: [Link]
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UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM) . ResearchGate. Available at: [Link]
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N,N-Diethyl-3-nitroaniline . NIST WebBook. Available at: [Link]
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3-nitroaniline and 3-nitrophenol – A novel non linear optical material . Journal of Ovonic Research. Available at: [Link]
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Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis . DergiPark. Available at: [Link]
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Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone . Der Pharma Chemica. Available at: [Link]
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Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen . SciSpace. Available at: [Link]
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2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties . IARC Publications. Available at: [Link]
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FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons . Northwestern University. Available at: [Link]
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A Theoretical Study of Aniline and Nitrobenzene by Computational Overview . Asian Journal of Pure and Applied Chemistry. Available at: [Link]
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Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone . National Center for Biotechnology Information. Available at: [Link]
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Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline . ResearchGate. Available at: [Link]
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Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy . ResearchGate. Available at: [Link]
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MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY . Journal of Ovonic Research. Available at: [Link]
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o-NITROANILINE . Organic Syntheses. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds . MDPI. Available at: [Link]
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Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Physical and chemical properties of N,N-Diethyl-O-nitroaniline
An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Diethyl-2-nitroaniline
Section 1: Introduction and Overview
N,N-Diethyl-2-nitroaniline, also referred to as N,N-Diethyl-O-nitroaniline, is an aromatic organic compound that belongs to the nitroaniline family. These compounds are characterized by an aniline core (a benzene ring substituted with an amino group) which is further substituted with a nitro group. The "2-nitro" or "ortho-nitro" designation specifies that the nitro group is positioned adjacent to the diethylamino substituent on the aromatic ring.
Nitroanilines are a critically important class of chemical intermediates.[1] Their bifunctional nature, possessing both a nucleophilic amino group (in this case, a tertiary amine) and an electron-withdrawing nitro group, makes them versatile precursors in the synthesis of a wide array of more complex molecules. They are foundational building blocks in the production of dyes, agrochemicals, and, significantly, pharmaceutical agents.[1][2] The nitro group can be readily reduced to a primary amine, opening pathways to the synthesis of diaminoaromatics, which are key components in many bioactive compounds and materials.
This technical guide provides a comprehensive examination of the physical and chemical properties of N,N-Diethyl-2-nitroaniline, intended for researchers, chemists, and professionals in the field of drug discovery and development. It consolidates available data, provides field-proven experimental protocols for its synthesis and characterization, and offers insights into its chemical behavior and potential applications.
Section 2: Molecular Identity and Structure
Correctly identifying a chemical substance is the bedrock of scientific research. The following table summarizes the key identifiers for N,N-Diethyl-2-nitroaniline.
| Identifier | Value | Source |
| IUPAC Name | N,N-diethyl-2-nitroaniline | [3] |
| Synonyms | This compound, Diethyl-(2-nitrophenyl)amine | [3] |
| CAS Number | 2216-17-3 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Canonical SMILES | CCN(CC)C1=CC=CC=C1[O-] | [3] |
| InChI Key | BUBRUAQVAPTGHV-UHFFFAOYSA-N | [3] |
Section 3: Physical Properties
The physical properties of a compound dictate its handling, purification, and formulation. While extensive experimental data for N,N-Diethyl-2-nitroaniline is not prevalent in publicly accessible databases, we can infer its likely characteristics based on structurally similar compounds.
| Property | Value | Notes and Comparative Analysis |
| Physical State | Likely a yellow to orange liquid or low-melting solid | The parent compound, 2-nitroaniline, is an orange solid with a melting point of 71 °C.[4] The N-methyl analog is a solid with a melting point of 35-38 °C. The addition of the two ethyl groups, increasing molecular weight and van der Waals forces, is offset by a potential disruption of crystal lattice packing, making a low melting point or liquid state at room temperature highly probable. |
| Melting Point | Data not available (Estimated < 30 °C) | Based on the trend from 2-nitroaniline (71 °C) to N-methyl-2-nitroaniline (35-38 °C), further alkylation to N,N-diethyl is expected to further depress the melting point. |
| Boiling Point | Data not available (Estimated >280 °C at atm. pressure) | 2-nitroaniline boils at 284 °C.[4] The related N-Ethyl-2-nitroaniline has a boiling point of 168 °C at a reduced pressure of 20 mmHg. The boiling point of N,N-Diethyl-2-nitroaniline is expected to be comparable to or slightly higher than that of 2-nitroaniline at atmospheric pressure. |
| Solubility | ||
| Water | Predicted to be sparingly soluble to insoluble. | The parent compound, 2-nitroaniline, has very low water solubility (approx. 0.4 g/L).[5] The para-isomer, N,N-Diethyl-p-nitroaniline, is reported as insoluble in water.[6] The hydrophobic ethyl groups on the target molecule would further decrease its affinity for water. |
| Organic Solvents | Predicted to be soluble in common organic solvents. | 2-nitroaniline is soluble in ethanol, ether, acetone, and chloroform.[4] N,N-Diethyl-p-nitroaniline is slightly soluble in acetonitrile and chloroform.[7] It is expected that N,N-Diethyl-2-nitroaniline will be readily soluble in solvents like dichloromethane, ethyl acetate, acetone, and THF. |
| pKa | Data not available (Estimated ~2-3) | The pKa of the conjugate acid is expected to be low due to the strong electron-withdrawing effect of the ortho-nitro group, which destabilizes the positive charge on the protonated amine. |
| LogP (Octanol/Water) | 2.6 (Computed) | [3] |
Section 4: Chemical Reactivity and Stability
The reactivity of N,N-Diethyl-2-nitroaniline is governed by the interplay between the tertiary diethylamino group and the ortho-nitro group.
-
Amino Group Reactivity : The lone pair of electrons on the nitrogen atom of the diethylamino group is delocalized into the aromatic ring, making the ring electron-rich and activating it towards electrophilic aromatic substitution. However, the strong electron-withdrawing nitro group deactivates the ring, particularly at the positions ortho and para to it. As a tertiary amine, it will not undergo reactions typical of primary or secondary amines, such as acylation or the Hinsberg test.[8]
-
Nitro Group Reactivity : The nitro group is a powerful electron-withdrawing group and can be readily reduced to a primary amino group (–NH₂) using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. This transformation is fundamental to its use as a synthetic intermediate, providing a route to 2-(diethylamino)benzene-1-amine.
-
Stability : The compound is generally stable under standard laboratory conditions. However, like many aromatic nitro compounds, it can be combustible and may decompose at high temperatures, emitting toxic fumes of nitrogen oxides.[6] It is incompatible with strong oxidizing agents and strong reducing agents. Aromatic nitro compounds can react vigorously or explosively with reducing agents or strong bases.[6]
Section 5: Synthesis and Purification
A reliable and common method for the synthesis of N,N-Diethyl-2-nitroaniline is through nucleophilic aromatic substitution (SNAr) of an activated aryl halide. The ortho-nitro group strongly activates the ring towards nucleophilic attack, making 1-chloro-2-nitrobenzene an excellent starting material.
Diagram: Synthesis Workflow
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Methodological & Application
Application Note & Protocols: N,N-Diethyl-O-nitroaniline as a Key Intermediate in the Synthesis of High-Performance Azo Dyes
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of N,N-Diethyl-O-nitroaniline as a versatile coupling component in the synthesis of azo dyes. The guide delves into the underlying chemical principles, provides detailed, validated protocols for synthesis and application, and outlines methods for the characterization of the resulting dye products.
Introduction: The Strategic Role of this compound
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The color and properties of these dyes are determined by the specific chemical structures of the aromatic precursors. This compound (N,N-diethyl-2-nitroaniline) is a valuable intermediate that serves as a coupling component in azo dye synthesis.
Its chemical structure is unique: the potent, electron-donating N,N-diethylamino group strongly activates the aromatic ring for electrophilic substitution, while the ortho-positioned, electron-withdrawing nitro group acts as a powerful auxochrome, modulating the final color and fastness properties of the dye. This specific arrangement allows for the synthesis of dyes with deep hues, typically in the orange to red spectrum, and good stability, making them suitable for applications such as disperse dyes for synthetic fibers.
This guide will focus on a canonical two-step reaction pathway: the diazotization of a primary aromatic amine followed by its azo coupling with this compound.
Section 1: Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2216-12-8 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Yellow to orange solid/needles | [3] |
| Melting Point | 76 °C | [3] |
| Solubility | Insoluble in water. Soluble in ethanol, chloroform, and acetonitrile. | [3][4] |
Safety & Handling
This compound and its precursors are hazardous chemicals that require strict adherence to safety protocols.[4][5]
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.[6]
-
Precautionary Measures:
-
Always work in a well-ventilated fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and nitrile gloves.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[5]
-
Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[6]
-
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Section 2: The Chemistry of Synthesis: Diazotization and Azo Coupling
The synthesis of an azo dye from this compound is a classic example of electrophilic aromatic substitution, proceeding in two primary stages.
Stage 1: Diazotization of a Primary Aromatic Amine
The first stage involves the conversion of a primary aromatic amine (the diazo component) into a highly reactive aryldiazonium salt. This reaction is conducted at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8] The low temperature is critical to prevent the unstable diazonium salt from decomposing and prematurely reacting with water to form a phenol.[9]
Stage 2: The Azo Coupling Reaction
The aryldiazonium salt is a weak electrophile. It readily attacks an electron-rich aromatic ring, such as this compound (the coupling component), to form the stable azo linkage (–N=N–).[10] The strongly activating N,N-diethylamino group directs the substitution to the para-position, which is sterically accessible and electronically favored. The reaction is typically carried out in a slightly acidic to neutral medium to ensure the coupling component is sufficiently activated without deprotonating the diazonium ion.[11]
Visualized Synthesis Workflow
The overall process from precursors to the final purified dye is depicted below.
Caption: General workflow for azo dye synthesis.
Section 3: Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis of a representative disperse dye, 4-((4-nitrophenyl)diazenyl)-N,N-diethyl-2-nitroaniline , using 4-nitroaniline as the diazo component.
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity |
| 4-Nitroaniline | Reagent | 138.12 | 1.38 g (10 mmol) |
| Sodium Nitrite (NaNO₂) | ACS | 69.00 | 0.76 g (11 mmol) |
| Hydrochloric Acid (HCl) | 37% (conc.) | 36.46 | 5 mL |
| This compound | Synthesis | 194.23 | 1.94 g (10 mmol) |
| Glacial Acetic Acid | ACS | 60.05 | 20 mL |
| Sodium Acetate | Anhydrous | 82.03 | As needed |
| Ethanol | 95% | - | For recrystallization |
| Distilled Water | - | - | As needed |
| Ice | - | - | As needed |
| pH indicator paper | - | - | - |
Protocol: Synthesis of 4-((4-nitrophenyl)diazenyl)-N,N-diethyl-2-nitroaniline
Part A: Preparation of the 4-Nitrobenzenediazonium Chloride Solution
-
In a 250 mL beaker, combine 1.38 g (10 mmol) of 4-nitroaniline with 2.5 mL of concentrated HCl and 10 mL of distilled water. Stir to form a fine slurry.
-
Cool the slurry to 0–5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold 4-nitroaniline slurry over 10-15 minutes. Use a Pasteur pipette and ensure the tip is below the surface of the liquid. Keep the temperature strictly below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting solution should be clear to pale yellow.
-
Self-Validation: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates excess nitrous acid, signifying the completion of the reaction. If the test is negative, add a small amount of additional sodium nitrite solution.
Part B: The Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.94 g (10 mmol) of this compound in 20 mL of glacial acetic acid. Stir until fully dissolved.
-
Cool this coupling component solution to below 10 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution (from Part A) to the this compound solution with vigorous stirring. A deep red or orange precipitate should form almost immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Check the pH of the mixture. It should be slightly acidic (pH 4-5). If necessary, add a saturated solution of sodium acetate to buffer the mixture. This maximizes the coupling rate.
Part C: Isolation and Purification
-
Collect the colored precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes residual acids and salts.
-
Press the solid as dry as possible on the funnel.
-
Recrystallize the crude dye from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol, filter the hot solution to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C.
-
Weigh the final product and calculate the percentage yield.
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Appearance | Deep orange to red crystalline solid | Brown/Tarry Product: Decomposition of diazonium salt. Ensure temperature was kept below 5 °C during diazotization. |
| Yield | 75-85% | Low Yield: Incomplete diazotization or coupling. Verify temperature control and pH during coupling. |
| Melting Point | Sharp, defined range | Broad Melting Range: Impure product. Repeat recrystallization. |
Section 4: Characterization of the Synthesized Dye
Confirmation of the synthesized azo dye's structure is achieved through standard spectroscopic techniques.
Spectroscopic Analysis Principles
-
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups in the molecule. The presence of the azo bond (N=N), nitro groups (NO₂), and the aromatic C-N stretch confirms the successful synthesis.[12][13]
-
UV-Visible Spectroscopy: The extended π-conjugation system in azo dyes results in strong absorption in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λ_max) is characteristic of the dye's color.[14]
Expected Spectroscopic Data
| Technique | Characteristic Peak/Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |
| FT-IR | Aromatic C-H stretch | 3100 - 3000 |
| FT-IR | Aliphatic C-H stretch (from ethyl) | 2975 - 2850 |
| FT-IR | Azo group (N=N stretch) | ~1450 - 1400 (often weak) |
| FT-IR | Asymmetric NO₂ stretch | 1550 - 1510 |
| FT-IR | Symmetric NO₂ stretch | 1360 - 1330 |
| UV-Vis (in Ethanol) | π → π* transition (λ_max) | 450 - 500 nm |
Visualized Reaction Mechanism
The electrophilic attack at the heart of the coupling reaction is detailed below.
Caption: Mechanism of the azo coupling step.
Section 5: Application Protocol: Disperse Dyeing of Polyester
The synthesized dye, being non-ionic and having low water solubility, is classified as a disperse dye. These dyes are ideal for coloring hydrophobic synthetic fibers like polyester, where they function by dissolving into the polymer matrix at high temperatures.[15][16]
Protocol: High-Temperature Dyeing of Polyester Fabric
-
Prepare the Dyebath: In a high-temperature dyeing beaker, add the synthesized dye (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L lignosulfonate-based agent), and water to achieve a liquor ratio of 20:1 (20 mL water for every 1 g of fabric).
-
Adjust pH: Adjust the pH of the dyebath to 4.5–5.5 using acetic acid.
-
Dyeing Process:
-
Introduce a pre-wetted polyester fabric swatch into the dyebath.
-
Seal the beaker and place it in a suitable high-temperature dyeing machine.
-
Raise the temperature to 130 °C at a rate of 2 °C/minute.
-
Hold the temperature at 130 °C for 60 minutes to allow for dye penetration and fixation.[15]
-
Cool the bath down to 70 °C.
-
-
Rinsing: Remove the dyed fabric and rinse thoroughly with cold water.
-
Reduction Clearing (Post-Treatment): To remove surface dye and improve wash fastness, treat the fabric in a solution containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 80-85 °C for 10-15 minutes.[15]
-
Final Wash: Rinse the fabric with hot water, then cold water, and allow it to air dry. The fabric should exhibit a uniform, vibrant orange-red color with good fastness properties.
Conclusion
This compound serves as an effective and strategic intermediate for synthesizing high-performance disperse azo dyes. The interplay between its electron-donating and electron-withdrawing groups allows for the creation of colorants with desirable shades and stability. The protocols outlined in this guide provide a validated framework for the synthesis, purification, characterization, and application of these dyes, enabling researchers to explore their potential in materials science and other advanced fields.
References
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ResearchGate. Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Available from: [Link]
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University of the West Indies. The Synthesis of Azo Dyes. Available from: [Link]
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Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Available from: [Link]
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Bin Selim, E. A., Al–Douh, M. H., & Yusr, K. M. (2021). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Tikrit Journal of Pure Science, 26(5), 10-17. Available from: [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available from: [Link]
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ResearchGate. Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. Available from: [Link]
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SciSpace. Natural dyes and their ft-ir spectroscopy studies. Available from: [Link]
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ResearchGate. Natural dyes and their IR-spectra – supplementary data. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 222853, N,N-Diethyl-2-nitroaniline. Available from: [Link]
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Carl ROTH. Safety Data Sheet: N,N-diethylaniline. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. Available from: [Link]
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Nigerian Journal of Textiles. Synthesis and Application of Monoazo Disperse Dyes Derived from 4-amino-N-hexadecyl-1, 8-naphthalimide and their Dyeing Performance on Polyester Fabrics. Available from: [Link]
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ACS Publications. Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate. Available from: [Link]
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Cheméo. Chemical Properties of N,N-Diethyl-p-nitroaniline (CAS 2216-15-1). Available from: [Link]
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
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Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis of novel disazo dyes and an investigation of their use in the textile industry. Available from: [Link]
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YouTube. 22.8b Azo Coupling. Available from: [Link]
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Physical Science International Journal. Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Available from: [Link]
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PrepChem.com. Synthesis of o-nitroaniline. Available from: [Link]
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ResearchGate. Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline. Available from: [Link]
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Wikipedia. Azo coupling. Available from: [Link]
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IIP Series. CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. Available from: [Link]
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Organic Syntheses. o-NITROANILINE. Available from: [Link]
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Sciencemadness Discussion Board. synthesis of O-nitroaniline. Available from: [Link]
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Chemguide. some reactions of diazonium ions. Available from: [Link]
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A Senior Application Scientist's Guide to the Analysis of N,N-Diethyl-O-nitroaniline by HPLC and GC-MS
Introduction
N,N-Diethyl-O-nitroaniline is a nitroaromatic compound with applications in various chemical syntheses, including as an intermediate in the production of dyes and pharmaceuticals. Its accurate quantification is critical for process monitoring, quality control, and stability studies. This guide provides a comprehensive overview and detailed protocols for the analysis of this compound using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between HPLC and GC-MS is dictated by the analyte's physicochemical properties, the sample matrix, and the analytical objective. This document will delve into the rationale behind method development for both techniques, offering field-proven insights to guide researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Determines the molecular weight. |
| Molecular Weight | 194.23 g/mol [1] | Essential for mass spectrometry. |
| Polarity | Moderately polar | Influences choice of stationary and mobile phases in HPLC and GC. |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and hot methanol.[2][3] | Guides solvent selection for sample preparation and mobile phase. |
| Volatility | Semi-volatile | Suitable for GC analysis, but care must be taken to avoid thermal degradation. |
| UV Absorbance | Strong absorbance in the UV region | Enables sensitive detection by HPLC with a UV detector. |
| Structure | Aromatic amine with a nitro group | The nitro group makes it amenable to electron capture detection in GC. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is an excellent choice for the analysis of this compound due to its non-destructive nature and suitability for semi-volatile and thermally sensitive compounds.[4][5] A reversed-phase method is typically employed, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides good retention for the moderately polar this compound. The separation of the polar starting material from the more non-polar product is readily achieved on a C18 column.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The organic solvent elutes the analyte from the column, and the buffer controls the pH and ionic strength, which can influence peak shape. The choice of acetonitrile and water as the mobile phase offers good peak shape and resolution.[6]
-
Detector: A UV detector is ideal as nitroaromatic compounds exhibit strong absorbance in the UV spectrum.[6] Monitoring at a wavelength around the absorbance maximum of this compound will provide high sensitivity.
HPLC Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Set to the absorbance maximum of this compound.
-
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It offers excellent separation and definitive identification based on the mass spectrum of the analyte.
Causality Behind Experimental Choices
-
Stationary Phase: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable for the analysis of nitroaromatic compounds.
-
Injection Mode: Splitless injection is often used for trace analysis to ensure that a sufficient amount of the analyte reaches the column.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components in the sample and to maintain a good peak shape.
-
Ionization: Electron Ionization (EI) is a common and robust ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural elucidation.
-
Mass Analyzer: A quadrupole mass analyzer is widely used for its reliability and good performance in quantitative analysis.
GC-MS Protocol
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
-
A fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or dichloromethane. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a liquid-liquid or solid-phase extraction to remove non-volatile matrix components.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Splitless
-
Oven temperature program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: m/z 50-300
-
-
Analysis: Inject the standards and samples.
-
Quantification: Create a calibration curve using the peak area of a characteristic ion of this compound.
Method Validation
Both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Analytical Workflow
Caption: General analytical workflow from sample preparation to final report.
Method Selection Logic
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Application Note: High-Purity N,N-Diethyl-O-nitroaniline via Optimized Recrystallization
Abstract
This technical guide provides a detailed, field-proven protocol for the purification of crude N,N-Diethyl-O-nitroaniline by recrystallization. This compound is a key intermediate in the synthesis of various organic compounds, and its purity is paramount for achieving desired reaction outcomes and product specifications. This document elucidates the fundamental principles of recrystallization, outlines a systematic approach to solvent selection, and presents a step-by-step methodology for obtaining high-purity crystalline this compound. The protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, emphasizing both procedural accuracy and the underlying scientific rationale to ensure reliable and reproducible results.
Introduction: The Imperative for Purity
In the realm of synthetic organic chemistry, the integrity of starting materials and intermediates directly dictates the success of subsequent transformations. This compound, an important building block, often contains impurities from its synthesis, such as unreacted starting materials, isomers, or by-products. These contaminants can interfere with downstream reactions, leading to reduced yields, complex purification challenges, and compromised final product quality.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. The method is predicated on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. By dissolving the crude material in a hot, saturated solution and allowing it to cool, the target compound selectively crystallizes out in a purer form, while the impurities remain dissolved in the surrounding solution (the mother liquor). This application note provides a robust and validated protocol for the purification of this compound, leveraging an optimized ethanol-water solvent system.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. These properties, particularly solubility, govern the choice of an appropriate recrystallization solvent.
| Property | Value | Source |
| IUPAC Name | N,N-diethyl-2-nitroaniline | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 2216-17-3 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Yellow to orange solid/needles | [2][3] |
| Melting Point | Approx. 76 °C | [2][3] |
| Boiling Point | Approx. 350.68 °C (rough estimate) | [2][3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene, chloroform. Slightly soluble in acetonitrile. | [2][4] |
Note: The physical properties of nitroaniline derivatives can vary. Experimental determination of the melting point is a critical step for assessing purity.
The Science of Solvent Selection: A Self-Validating System
The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For this compound, a mixed-solvent system of ethanol and water proves highly effective.
Causality behind the Ethanol-Water System:
-
Ethanol: this compound is readily soluble in hot ethanol. This allows for the complete dissolution of the crude product at an elevated temperature.
-
Water: this compound is virtually insoluble in water.[2][3] Water acts as an "anti-solvent" in this system.
By dissolving the crude material in a minimal amount of hot ethanol and then carefully adding hot water until the solution becomes slightly turbid (the cloud point), a saturated solution is created. Upon slow cooling, the solubility of this compound dramatically decreases, forcing the formation of pure crystals. Most organic impurities remain dissolved in the ethanol-rich solvent mixture, while highly polar impurities are partitioned into the aqueous phase. This methodology is frequently successful for the purification of various nitroaniline derivatives.[5][6]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure the process is proceeding correctly.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Graduated cylinders
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper (to fit Büchner funnel)
-
Ice bath
-
Spatula
-
Glass rod
-
Drying oven or desiccator
Safety Precautions: A Non-Negotiable Prerequisite
This compound and related nitroaromatic compounds are toxic and should be handled with care.[7][8] Always consult the Safety Data Sheet (SDS) before starting any experimental work.[9][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Nitro compounds can be absorbed through the skin.[8]
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations.
Step-by-Step Purification Workflow
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol (e.g., 15-20 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum volume of hot solvent necessary to form a clear solution. Causality: Using minimal solvent ensures the solution is saturated, which is critical for maximizing crystal recovery upon cooling.[11]
-
-
Hot Filtration (Conditional Step):
-
If the hot solution contains insoluble impurities (e.g., dust, solid by-products), a hot filtration is required.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. Causality: This step must be performed quickly to prevent premature crystallization of the product in the funnel.[11] If no insoluble material is present, this step can be omitted.
-
-
Inducing Crystallization:
-
Heat deionized water in a separate beaker.
-
Slowly add the hot water dropwise to the clear, hot ethanol solution while stirring.
-
Continue adding water until a faint, persistent cloudiness (turbidity) appears. This is the saturation point.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
-
Crystal Growth:
-
Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[11]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold ethanol-water mother liquor and apply a vacuum to ensure a good seal.
-
Pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor. Causality: The wash solvent must be cold to minimize redissolving the purified product.[11]
-
-
Drying:
-
Keep the vacuum on to pull air through the crystals for several minutes to partially dry them.
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either in a drying oven at a moderate temperature (e.g., 50-60 °C, well below the melting point) or in a desiccator under vacuum.
-
Workflow Visualization
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Workflow for the Purification of this compound.
Characterization and Quality Control
To validate the success of the purification, the final product should be characterized.
| Parameter | Method | Expected Result |
| Purity Assessment | Melting Point Analysis | A sharp melting point range (e.g., within 1-2 °C) close to the literature value of ~76 °C. Crude material will typically have a broad and depressed melting point. |
| Qualitative Check | Thin-Layer Chromatography (TLC) | The purified product should appear as a single spot, while the crude material may show multiple spots corresponding to impurities. |
| Yield Calculation | Gravimetric Analysis | Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution was not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.- If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[11]- Add a seed crystal of pure product, if available.[11] |
| "Oiling Out" | - The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.- Cooling occurred too rapidly. | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot ethanol to decrease saturation.- Ensure cooling is slow and undisturbed. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation (insufficient cooling).- Crystals were washed with too much or warm solvent. | - Use the minimum amount of solvent necessary.- Ensure filtration apparatus is pre-heated.- Increase cooling time in the ice bath.- Use a minimal amount of ice-cold solvent for washing. |
| Colored Impurities Remain | - Impurities have similar solubility to the product.- Impurities are trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization. |
References
- BenchChem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
- Reddit r/OrganicChemistry. (2018). Recrystallizing nitroacetanilide.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.
-
YouTube. (2017). Synthesis of p-Nitroaniline. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222853, N,N-Diethyl-2-nitroaniline. Retrieved from [Link]
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- BenchChem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
- Beilstein Journals. (2022).
-
Organic Syntheses. (n.d.). o-NITROANILINE. Coll. Vol. 1, p.388 (1941); Vol. 9, p.64 (1929). Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline.
- Google Patents. (n.d.).
- Sigma-Aldrich. (2025). o-nitroaniline Safety Data Sheet.
- ResearchGate. (2021). Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline.
- PubMed. (n.d.).
- CDH Fine Chemical. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline. Retrieved from [Link]
Sources
- 1. N,N-Diethyl-2-nitroaniline | C10H14N2O2 | CID 222853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-DIETHYL-4-NITROANILINE CAS#: 2216-15-1 [m.chemicalbook.com]
- 3. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]
- 4. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Characterizing Solvent Polarity Using N,N-Diethyl-O-nitroaniline as a Solvatochromic Probe
Introduction: The Critical Role of Solvent Polarity
Solvent polarity is a fundamental parameter that governs a vast array of chemical and biological processes, including reaction kinetics, equilibrium positions, solubility, and the conformational stability of biomolecules.[1][2] For researchers in fields ranging from synthetic chemistry to drug development, the ability to accurately characterize the microscopic polarity of a solvent system is paramount. Solvatochromic probes—molecules that exhibit a change in color or spectral properties in response to solvent polarity—offer a direct and sensitive method for this characterization.[3][4]
This application note details the use of N,N-Diethyl-O-nitroaniline as a highly effective solvatochromic probe. This "push-pull" nitroaromatic compound features an electron-donating diethylamino group and an electron-withdrawing nitro group, which together facilitate a significant intramolecular charge transfer (ICT) upon electronic excitation.[1][5] The energy of this transition is exquisitely sensitive to the surrounding solvent environment, making this compound an excellent tool for quantifying solvent polarity. We present the theoretical underpinnings, detailed experimental protocols, and data interpretation guidelines for its application.
Theoretical Foundation of Solvatochromism
Solvatochromism arises from the differential solvation of a probe molecule's electronic ground state (S₀) and its excited state (S₁).[6][7] For this compound, the S₀ state is moderately polar. Upon absorption of a photon, the molecule transitions to the S₁ state, which possesses a much larger dipole moment due to a significant intramolecular charge transfer from the diethylamino donor to the nitro acceptor group.
This phenomenon is described as positive solvatochromism or a bathochromic shift :
-
In non-polar solvents: The energy difference (ΔE) between the S₀ and S₁ states is large. This corresponds to the absorption of higher-energy, shorter-wavelength light (e.g., violet/blue).
-
In polar solvents: Polar solvent molecules arrange themselves to stabilize the highly polar excited state more effectively than the ground state. This stabilization lowers the energy of the S₁ state, reducing the overall ΔE. Consequently, the molecule absorbs lower-energy, longer-wavelength light, causing a shift towards the red end of the spectrum (a "red shift").[3]
This relationship allows the experimentally measured absorption maximum (λmax) to be correlated with empirical solvent polarity scales, such as the Kamlet-Taft and Catalan parameters, which dissect the solvent's polarity into more specific interaction types.[8][9][10]
Key Solvent Polarity Scales:
-
Kamlet-Taft Parameters: This widely used system describes solvent effects through a linear free-energy relationship based on three parameters:[10][11][12]
-
Catalan Parameters: This is another multiparameter scale that separates solvent properties into:[8][14][15][16]
-
SA : Solvent acidity.
-
SB : Solvent basicity.
-
SPP : Solvent polarity/polarizability.
-
By measuring the spectral shift of this compound, researchers can gain quantitative insights into these fundamental solvent properties.
Experimental Workflow and Protocols
The following section provides a comprehensive, self-validating protocol for using this compound to measure solvent polarity.
Figure 1: General experimental workflow for determining solvent polarity using a solvatochromic probe.
Protocol 1: Preparation of the Probe Stock Solution
Causality behind choices: A concentrated stock solution in a non-polar, volatile solvent like toluene ensures stability and allows for easy dilution into a wide range of target solvents. A 1 mM concentration is a convenient standard for subsequent dilutions.
-
Weighing: Accurately weigh approximately 1.94 mg of this compound (M.W. 194.23 g/mol )[17] using an analytical balance.
-
Dissolution: Transfer the solid to a 10 mL volumetric flask.
-
Solubilization: Add a small amount of spectroscopic grade toluene to dissolve the solid completely.
-
Dilution to Volume: Carefully add toluene to the flask until the meniscus reaches the calibration mark.
-
Mixing & Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the stock solution in an amber glass vial at 4°C, protected from light, to prevent photodegradation.
Protocol 2: Spectroscopic Measurement in Target Solvents
Causality behind choices: The final concentration (e.g., 20-50 µM) is chosen to yield an absorbance maximum in the optimal range of the spectrophotometer (typically 0.3-1.0 A.U.) to ensure linearity and accuracy. Using high-purity, spectroscopic grade solvents is critical to avoid interference from impurities. Quartz cuvettes are required for measurements in the UV region.
-
Prepare Dilute Solution: Transfer an appropriate volume of the stock solution (e.g., 100 µL of 1 mM stock) into a 5 mL volumetric flask. Dilute to the mark with the target solvent of interest. This creates a 20 µM solution. Repeat for each solvent to be tested.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.[18]
-
Baseline Correction: Fill a 1 cm path length quartz cuvette with the pure target solvent (this is the "blank"). Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 300 nm to 600 nm).[18][19]
-
Sample Measurement: Empty the cuvette, rinse it twice with the dilute probe solution, and then fill it with the probe solution.
-
Acquire Spectrum: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.[18]
-
Data Recording: Save the spectrum and record the wavelength of maximum absorbance (λmax). For robustness, perform the measurement in triplicate and average the λmax values.
Protocol 3: Data Analysis and Interpretation
-
Identify λmax: For each spectrum, use the instrument's software to pinpoint the exact wavelength of maximum absorbance.
-
Calculate Molar Transition Energy (ET): The spectral shift is more fundamentally related to the energy of the electronic transition. Convert λmax (in nm) to a molar transition energy value, such as ET(probe) in kcal/mol, using the following equation:
ET (kcal/mol) = (2.859 x 104) / λmax (nm)
-
Correlate with Polarity Scales: Plot the calculated ET(probe) values against known literature values for solvent parameters like the Kamlet-Taft π*. A linear relationship demonstrates the probe's response to solvent dipolarity/polarizability.[11]
Representative Data and Visualization
The solvatochromic behavior of this compound is demonstrated by its significant bathochromic (red) shift with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | Kamlet-Taft π*[12] | Typical λmax (nm) | ET(probe) (kcal/mol) |
| n-Hexane | 1.88 | -0.08 | ~360 | 79.4 |
| Toluene | 2.38 | 0.54 | ~375 | 76.2 |
| Chloroform | 4.81 | 0.58 | ~390 | 73.3 |
| Acetone | 20.7 | 0.71 | ~405 | 70.6 |
| Acetonitrile | 37.5 | 0.75 | ~410 | 69.7 |
| DMSO | 46.7 | 1.00 | ~430 | 66.5 |
| Methanol | 32.7 | 0.60 | ~415 | 68.9 |
Note: The λmax values are illustrative and can vary slightly based on experimental conditions and purity.
Figure 2: Conceptual diagram illustrating the positive solvatochromism of this compound. As solvent polarity increases, the transition energy (ET) decreases, resulting in a bathochromic shift (red shift) of the absorption maximum.
Trustworthiness and Validation
To ensure the reliability of your results, incorporate the following practices:
-
Solvent Purity: Always use spectroscopic or HPLC grade solvents to minimize interference from absorbing impurities.
-
Control Measurements: Periodically measure the spectrum of the probe in a standard reference solvent (e.g., cyclohexane or acetonitrile) to verify the consistency of your stock solution and instrument performance.
-
Temperature Control: For highly precise measurements, use a temperature-controlled cuvette holder, as solvent properties and spectral positions can be temperature-dependent.
-
Probe Concentration: Confirm that the absorbance maximum is within the linear range of your spectrophotometer (typically < 1.5 A.U.) to avoid deviations from the Beer-Lambert law.
Conclusion
This compound is a robust and sensitive solvatochromic probe that provides valuable, quantitative data on solvent polarity. Its significant bathochromic shift in response to increasing solvent dipolarity and polarizability makes it an ideal tool for characterizing reaction media, optimizing separation conditions, and probing microenvironments in complex systems. The protocols outlined in this note provide a reliable framework for researchers to integrate this powerful analytical technique into their workflows, leading to a deeper understanding of solvent-solute interactions.
References
-
Catalán, J. (2009). Toward a Generalized Treatment of the Solvent Effect Based on Four Empirical Scales: Dipolarity (SdP, a New Scale), Polarizability (SP), Acidity (SA), and Basicity (SB) of the Medium. The Journal of Physical Chemistry B, 113(17), 5951-5960. [Link]
-
Catalán, J., et al. (2015). Empirical Parameters for Solvent Acidity, Basicity, Dipolarity, and Polarizability of the Ionic Liquids [BMIM][BF4] and [BMIM][PF6]. The Journal of Physical Chemistry B, 119(43), 13735-13742. [Link]
-
Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1976). The solvatochromic comparison method. 6. The π* scale of solvent polarities. Journal of the American Chemical Society, 98(13), 377-383. [Link]
-
Laha, S., et al. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Chemistry, 24(1), 10-23. [Link]
-
NIST. N,N-Diethyl-p-nitroaniline. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Shimadzu Corporation. (n.d.). Evaluating Chromotropism with a Spectrophotometer: Solvatochromism and Thermochromism. Application News No. 01-00673-EN. [Link]
-
Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]
-
Wikipedia. (2023). Solvatochromism. In Wikipedia. [Link]
-
YouTube. (2023). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. [Link]
-
Zhang, Y., et al. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules, 24(12), 2269. [Link]
Sources
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. N,N-Diethyl-p-nitroaniline [webbook.nist.gov]
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- 19. shimadzu.com [shimadzu.com]
Application Note: Real-Time Monitoring of N,N-Diethyl-O-nitroaniline Synthesis via Thin-Layer Chromatography
Introduction
The synthesis of nitroaromatic compounds, such as N,N-Diethyl-O-nitroaniline, is a cornerstone of industrial and pharmaceutical chemistry, serving as a critical intermediate in the production of dyes, agrochemicals, and active pharmaceutical ingredients. The nitration of N,N-diethylaniline is a nuanced electrophilic aromatic substitution reaction where precise control and monitoring are paramount to ensure optimal yield and purity while minimizing the formation of unwanted isomers and byproducts.[1][2] Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for the real-time monitoring of this reaction.[1] This application note provides a comprehensive, step-by-step protocol for utilizing TLC to track the conversion of N,N-diethylaniline to this compound, designed for researchers, scientists, and professionals in drug development.
The Underlying Principle: Why TLC is Effective
Thin-Layer Chromatography separates chemical compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[3] For the this compound synthesis, the stationary phase is typically a polar adsorbent like silica gel, coated on a TLC plate.[3][4] The mobile phase, or eluent, is a solvent system that travels up the plate via capillary action.[3]
The separation's efficacy hinges on the polarity differences between the reactant (N,N-diethylaniline) and the product (this compound). The starting material, N,N-diethylaniline, is a tertiary amine and is less polar than the product. The introduction of the nitro group (-NO₂) in this compound significantly increases its polarity due to the strong dipole moment of the nitro functional group. Consequently, the more polar product will have a stronger affinity for the polar silica gel stationary phase and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rƒ) value.[5] Conversely, the less polar reactant will travel further, exhibiting a higher Rƒ value. This difference in Rƒ values allows for clear visual tracking of the reaction's progress.[6]
Experimental Workflow & Logic
The entire process, from reaction initiation to completion analysis, can be visualized as a continuous feedback loop where TLC provides the critical data for decision-making.
Caption: Workflow for TLC Monitoring of this compound Synthesis.
Detailed Protocol for TLC Monitoring
This protocol is designed to be a self-validating system, where the inclusion of standards on the TLC plate ensures accurate interpretation of the reaction mixture's composition at any given time.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates.
-
Reactant Standard: A dilute solution of N,N-diethylaniline in a volatile solvent (e.g., ethyl acetate).
-
Product Standard (if available): A dilute solution of this compound in a volatile solvent.
-
TLC Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. An optimized ratio, for instance, 80:20 or 90:10 (hexane:ethyl acetate), often provides good separation.[5][7] The ideal ratio should be determined experimentally to achieve Rƒ values between 0.2 and 0.8 for the compounds of interest.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization: A UV lamp (254 nm).
-
Reaction Aliquot: A small sample (a few microliters) taken directly from the reaction mixture.
Step-by-Step Methodology
-
Chamber Saturation (Crucial for Reproducibility):
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.[3]
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.[4]
-
Close the chamber and allow it to sit for at least 10-15 minutes. This saturates the chamber atmosphere with solvent vapors, which prevents the TLC plate from drying out during development and ensures a more uniform and reproducible separation.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[3][8][9] Never use a pen, as the ink will chromatograph.
-
Mark three small, equidistant points on the origin line for spotting. Label them (e.g., 'S' for Starting Material, 'C' for Co-spot, 'R' for Reaction Mixture).[3]
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the N,N-diethylaniline standard solution onto the 'S' mark. The spot should be as small as possible (1-2 mm in diameter) to ensure good resolution.[10]
-
On the 'R' mark, apply a small spot of the reaction mixture aliquot.
-
On the 'C' mark, first spot the starting material standard, and then carefully spot the reaction mixture directly on top of it. This "co-spot" lane is essential for confirming the identity of the starting material spot in the reaction lane.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[9]
-
Close the chamber and allow the solvent front to ascend the plate undisturbed.[3]
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.[3][10]
-
Immediately and lightly mark the position of the solvent front with a pencil.[3][10]
-
-
Visualization and Analysis:
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm). The F₂₅₄ indicator in the silica gel will fluoresce green, and UV-active compounds will appear as dark spots.
-
Gently circle the visible spots with a pencil.
-
Interpretation:
-
At the beginning of the reaction (t=0), a prominent spot should be visible in the 'R' lane that corresponds to the Rƒ of the starting material in the 'S' lane.
-
As the reaction progresses, the spot corresponding to the starting material in the 'R' lane will diminish in intensity, and a new, lower Rƒ spot corresponding to the more polar this compound product will appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible (or has reached a minimum, constant intensity) in the 'R' lane.[6]
-
-
-
Calculating the Retention Factor (Rƒ):
-
The Rƒ value is a ratio and is calculated for each spot using the following formula:[11]
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]
-
-
Measure the distance from the origin line to the center of each spot and to the solvent front line.
-
Consistent Rƒ values under identical conditions help in identifying the compounds.[5]
-
The Nitration Reaction
The synthesis of this compound is typically achieved by the nitration of N,N-diethylaniline using a nitrating agent, often a mixture of nitric acid and sulfuric acid.[12]
Caption: Synthesis of this compound.
Data Summary and Expected Results
The following table outlines the expected characteristics and approximate Rƒ values for the compounds involved. Actual Rƒ values may vary depending on the exact mobile phase composition, temperature, and plate type.
| Compound | Structure | Polarity | Expected Rƒ Value (80:20 Hexane:Ethyl Acetate) |
| N,N-diethylaniline (Starting Material) | Less Polar | ~0.7 - 0.8 | |
| This compound (Product) | ![]() | More Polar | ~0.3 - 0.4 |
Troubleshooting and Expert Insights
-
Streaking Spots: This is often caused by overloading the sample on the plate or if the compound is highly polar and acidic/basic. Try spotting a more dilute sample. For basic compounds like anilines, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve spot shape.
-
No Separation (All spots at the top or bottom): If all spots remain at the origin, the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate). If all spots run to the solvent front, the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).[13]
-
Confirmation of Nitro Group: For definitive confirmation, specific visualization stains can be used. For instance, reducing the nitro group with stannous chloride followed by diazotization and coupling with β-naphthol produces a brightly colored azo dye, a highly sensitive method for detecting nitro compounds.[14]
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. Its simplicity, speed, and low cost allow for frequent and effective reaction tracking, enabling chemists to make informed decisions about reaction times, optimize yields, and ensure the desired product purity. The protocols and insights provided in this application note offer a robust framework for the successful application of TLC in this and similar synthetic transformations.
References
-
Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of o-nitroaniline. Retrieved from [Link]
-
Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... Retrieved from [Link]
-
Chegg.com. (2021). Nitration of Aromatic Esters Thin-layer. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
PubMed. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
-
Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]
-
Filo. (2024). In a Tre experiment, the best system for separating a mixture of ortho, m.... Retrieved from [Link]
-
Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. Retrieved from [Link]
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ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]
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Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Analytical Procedure of Thin Layer Chromatography Technique. Retrieved from [Link]
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YouTube. (2020). Nitration of Acetanilide: TLC Analysis. Retrieved from [Link]
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YouTube. (2025). What Is The Mobile Phase In TLC Chromatography?. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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ResearchGate. (2025). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Retrieved from [Link]
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Application Notes and Protocols for the Safe Storage and Disposal of N,N-Diethyl-O-nitroaniline Waste
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe storage and disposal of N,N-Diethyl-O-nitroaniline waste. Recognizing the potential hazards associated with this nitroaromatic compound, including its combustibility, potential for explosive decomposition, and toxicity, this guide outlines detailed protocols for proper handling, storage, and chemical neutralization prior to disposal. The procedures detailed herein are designed to mitigate risks, ensure regulatory compliance, and promote a safe laboratory environment. Methodologies for waste degradation via chemical reduction and advanced oxidation are presented with step-by-step instructions.
Introduction: Understanding the Hazard Profile of this compound
This compound is a solid, yellow crystalline substance that is insoluble in water.[1] As a nitrated aromatic amine, it possesses inherent chemical hazards that necessitate careful management. The primary risks associated with this compound and its waste are:
-
Combustibility: While not spontaneously flammable, it is a combustible solid that can ignite with a sufficient heat source.[1] Combustion produces toxic nitrogen oxides (NOx).[1]
-
Reactivity and Potential for Explosion: Aromatic nitro compounds are oxidizing agents and can react vigorously, and potentially explosively, with reducing agents, strong bases (like sodium hydroxide), and certain metals.[1] The presence of the nitro group increases the risk of detonation, a risk that is amplified with multiple nitro groups on an aromatic ring.[1]
-
Toxicity: Structurally similar chemicals are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3] Prolonged or repeated exposure may cause damage to organs, particularly the blood.[2][3]
-
Environmental Hazard: this compound is harmful to aquatic life with long-lasting effects.[2]
Given these properties, it is imperative that all waste containing this compound be handled with stringent safety protocols and treated as hazardous waste.
Prerequisite: Personal Protective Equipment (PPE) and Emergency Preparedness
Before handling this compound or its waste, ensure the following PPE is worn and emergency procedures are in place:
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side protection or a face shield | Must be worn to protect against splashes and dust. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. Double-gloving is recommended. |
| Lab coat or chemical-resistant coveralls | To prevent skin contact. | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced. |
| Feet | Closed-toe shoes | To protect against spills. |
Emergency Preparedness:
-
An emergency eyewash station and safety shower must be readily accessible.
-
A spill kit containing absorbent materials (e.g., vermiculite, sand), and designated waste containers should be available.
-
All personnel must be familiar with the location of fire extinguishers and the facility's emergency response plan.
Safe Storage of this compound Waste
Proper storage of this compound waste is critical to prevent accidental reactions and exposure.
Waste Container Selection and Labeling
-
Container Material: Use chemically compatible containers, such as amber glass bottles or polyethylene-lined drums. Ensure containers have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound Waste". Include the date of waste accumulation.
Storage Environment and Segregation
-
Location: Store waste in a designated, well-ventilated, cool, and dry area, such as a ventilated chemical storage cabinet. The recommended storage temperature is between 15–25°C.
-
Segregation: It is crucial to segregate this compound waste from incompatible materials to prevent dangerous reactions.
| Incompatible Material Class | Examples | Reason for Segregation |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Exothermic and potentially violent reactions.[1] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can cause explosive decomposition of aromatic nitro compounds.[1] |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Increased fire and explosion risk. |
| Reducing Agents | Metal hydrides (e.g., sodium borohydride), Sulfides | Can lead to vigorous reactions that may culminate in detonation.[1] |
| Flammable and Combustible Materials | Solvents (e.g., ethanol, acetone) | To minimize fire hazards. |
Protocols for the Chemical Neutralization and Disposal of this compound Waste
Direct disposal of untreated this compound waste is not recommended due to its hazardous nature. Chemical neutralization to degrade the nitroaromatic structure into less hazardous compounds is the preferred method. Below are two validated laboratory-scale protocols for this purpose.
Method 1: Chemical Reduction via Catalytic Hydrogenation
This method reduces the nitro group to a less toxic amine group.
-
Hydrogen Gas: Hydrogen is highly flammable. All operations must be conducted in a fume hood, away from ignition sources.
-
Catalyst: Palladium on carbon (Pd/C) can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air.
-
Pressure: The reaction should be carried out in equipment designed for pressure reactions.
-
Reactor Setup: In a fume hood, place the this compound waste, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C) into an autoclave or a heavy-walled reaction vessel equipped with a magnetic stirrer.[1] A typical substrate-to-catalyst ratio is 20:1 to 100:1 by weight.[1]
-
Purging: Seal the reactor and purge the system with an inert gas, such as nitrogen, 3-5 times to remove all residual air.[1]
-
Pressurization: Introduce hydrogen gas into the reactor to the desired pressure (typically 1-5 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 25-50°C) and stir the mixture vigorously.[4] Monitor the reaction progress by observing the uptake of hydrogen.[1] The reaction is complete when hydrogen uptake ceases.
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Keep the filter cake wet with solvent at all times to prevent ignition.
-
The resulting solution contains the reduced, less hazardous amine product.
-
-
Disposal of Treated Waste: The filtrate containing the amine product should be collected in a labeled hazardous waste container for disposal according to institutional and local regulations.
-
Disposal of Catalyst: The wet catalyst and Celite® mixture should be placed in a separate, labeled container for hazardous waste disposal.
Method 2: Advanced Oxidation using Fenton's Reagent
Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) generates highly reactive hydroxyl radicals that can effectively destroy organic pollutants.[5]
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns.
-
Exothermic Reaction: The Fenton reaction is exothermic. The addition of reagents should be slow and controlled, with external cooling if necessary.
-
pH Adjustment: The reaction requires an acidic pH. Handle acids with care.
-
Waste Preparation: Dissolve the this compound waste in water. If the waste is in an organic solvent, it may need to be carefully evaporated in a fume hood and the residue redissolved in water.
-
pH Adjustment: Adjust the pH of the aqueous waste solution to approximately 3.0 using sulfuric acid.[6] This is the optimal pH for the Fenton reaction.[6]
-
Addition of Iron Catalyst: Add a solution of ferrous sulfate (FeSO₄) to the waste solution.
-
Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide to the stirred solution.[6] The reaction will begin immediately, evidenced by gas evolution and potentially a color change. Maintain the temperature of the reaction mixture below 50°C, using an ice bath if necessary.
-
Reaction Time: Allow the reaction to proceed for 30-60 minutes with continuous stirring.[6]
-
Quenching the Reaction: After the reaction period, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite (Na₂SO₃).[7]
-
Neutralization and Precipitation: Raise the pH of the solution to neutral (pH 7-8) by adding a base such as sodium hydroxide or sodium carbonate.[8] This will precipitate the iron as iron hydroxide.[8]
-
Waste Separation and Disposal:
-
Allow the iron hydroxide precipitate to settle.
-
Separate the solid from the liquid by filtration or decantation.
-
The solid iron hydroxide, which may have adsorbed organic byproducts, should be disposed of as hazardous waste.
-
The treated aqueous solution should be analyzed to ensure complete degradation of the nitroaniline before being disposed of in accordance with local regulations.
-
Regulatory Considerations and Final Disposal
Waste containing nitroanilines is regulated as hazardous waste. For instance, p-Nitroaniline is listed by the U.S. Environmental Protection Agency (EPA) with the waste code P077. While this compound is not explicitly listed, its structural similarity and hazardous properties mean it should be managed as a hazardous waste.
All waste, both treated and untreated, must be disposed of through a licensed hazardous waste management company. Never dispose of this compound waste down the drain or in regular trash.
Diagrams
Caption: Workflow for safe management of this compound waste.
Caption: Simplified reaction pathway for the reduction of the nitro group.
References
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How to quench a Fenton reaction in samples without affecting any further analyses? (2019, April 3). ResearchGate. Retrieved January 23, 2026, from [Link]
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Efficient Removal of Hazardous P-Nitroaniline from Wastewater by Using Surface-Activated and Modified Multiwalled Carbon Nanotubes with Mesostructure. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved January 23, 2026, from [Link]
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Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved January 23, 2026, from [Link]
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The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved January 23, 2026, from [Link]
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Critical review on the chemical reduction of nitroaniline. (2020, May 19). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Hydrogenation SOP. (n.d.). University of Pennsylvania. Retrieved January 23, 2026, from [Link]
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(PDF) Critical review on the chemical reduction of nitroaniline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Which reagent can be used for quenching of fenton and fenton-like reactions? (2014, November 16). ResearchGate. Retrieved January 23, 2026, from [Link]
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Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing. Retrieved January 23, 2026, from [Link]
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The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022, November 3). PMC - NIH. Retrieved January 23, 2026, from [Link]
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A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2019, June 11). ResearchGate. Retrieved January 23, 2026, from [Link]
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Catalytic Hydrogenation: Theory, Mechanism, and Examples. (2016, July 27). YouTube. Retrieved January 23, 2026, from [Link]
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SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 23, 2026, from [Link]
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Fenton Reaction: A Brief Overview. (2024, January 11). SPERTA MEMBRANE. Retrieved January 23, 2026, from [Link]
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FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac. Retrieved January 23, 2026, from [Link]
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Fenton Reaction Systems: Efficient Oxidation for Water Treatment. (2024, November 15). SPERTA MEMBRANE. Retrieved January 23, 2026, from [Link]
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Degradation of Nitro-aromatic Compounds using Fenton's Oxidation. (n.d.). Indian Chemical Society. Retrieved January 23, 2026, from [Link]
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Applications of N,N-Diethyl-O-nitroaniline in materials science
An In-Depth Guide to the Applications of N,N-Diethylaniline Derivatives in Materials Science
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of materials derived from the N,N-diethylaniline moiety, with a specific focus on its ortho-nitro substituted variant, N,N-Diethyl-O-nitroaniline. This guide delves into the synthesis, characterization, and application of these materials, emphasizing the causality behind experimental choices and providing field-proven insights.
Introduction: The this compound Scaffold
This compound is an aromatic compound featuring a benzene ring substituted with a diethylamino group (-N(CH₂CH₃)₂) and a nitro group (-NO₂) at the ortho position.[1] The core utility of this and related isomers in materials science stems from a fundamental electronic characteristic: the powerful electron-donating nature of the diethylamino group and the strong electron-withdrawing nature of the nitro group. This "push-pull" electronic structure is the foundation for its significant applications, primarily in the field of nonlinear optics and as a precursor for advanced chromophores.
Table 1: Physicochemical Properties of N,N-Diethyl-nitroaniline Isomers
| Property | This compound | N,N-Diethyl-p-nitroaniline |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol [1] | 194.24 g/mol [2] |
| Appearance | - | Pale Yellow to Yellow Solid[3] |
| Melting Point | - | 76-77 °C[2] |
| Solubility | - | Slightly soluble in Acetonitrile and Chloroform[3] |
| CAS Number | 2216-17-3[1] | 2216-15-1[2][3] |
Application I: High-Performance Nonlinear Optical (NLO) Materials
The most significant application of the N,N-diethylaniline scaffold in materials science is in the development of organic nonlinear optical (NLO) chromophores. These materials are crucial for next-generation technologies like high-speed optical communication and data processing due to their ability to alter the properties of light.[4]
Scientific Principle: The Power of Push-Pull Systems
Organic NLO materials derive their properties from molecules with large first-order hyperpolarizability (β), a measure of a molecule's ability to interact with an electric field to produce a nonlinear optical response. The N,N-diethylaniline moiety serves as an exceptionally strong electron donor (the "push"). When conjugated through a π-electron bridge (like a polyene or thiophene) to a strong electron acceptor (the "pull"), such as a nitro group or a tricyanofuran (TCF) group, a system with a large dipole moment and high hyperpolarizability is created.[4][5]
The N,N-diethylaniline donor is particularly effective because the two ethyl groups enhance its electron-donating strength compared to a simple amino group. This robust donor capability leads to chromophores with greater hyperpolarizability than many traditional NLO materials.[4][6]
Application Note: Engineering Advanced NLO Chromophores
Recent research has focused on integrating bis(N,N-diethyl)aniline-derived donors into complex chromophores to maximize NLO effects.[4][6] By modifying the π-bridge and the acceptor group, researchers can fine-tune the material's properties. For instance, chromophores incorporating a bis(N,N-diethyl)aniline donor and a thiolated isophorone bridge have demonstrated exceptionally high electro-optic coefficients (r₃₃ values up to 193 pm/V), a key metric for performance in electro-optic modulators.[4]
The performance of these materials is not solely dependent on the molecule itself but also on how it is integrated into a host material, typically a polymer like Poly(methyl methacrylate) (PMMA). To achieve a bulk NLO effect, the randomly oriented chromophores within the polymer matrix must be aligned. This is accomplished through a process called electric-field poling. The large steric hindrance provided by the diethyl groups can also contribute to achieving very high poling efficiencies.[4][6]
Table 2: Performance of PMMA Films Doped with bis(N,N-diethyl)aniline-Based Chromophores
| Chromophore | Doping Concentration (wt%) | Poling Efficiency (nm²/V²) | r₃₃ value (pm/V) at 1310 nm |
| Z4 | 25% | 1.62 ± 0.07 | 169 |
| Z6 | 25% | 2.04 ± 0.08 | 193 |
| (Data sourced from Zhang et al., 2022)[4] |
Experimental Protocol: Fabrication and Poling of an NLO-Active Polymer Thin Film
This protocol outlines the essential steps for creating a functional NLO material by doping a host polymer with a custom-synthesized N,N-diethylaniline-based chromophore.
1. Synthesis of the NLO Chromophore (General Scheme):
-
Rationale: The first step is the chemical synthesis of the push-pull molecule. This typically involves multi-step organic synthesis to connect the N,N-diethylaniline donor to a suitable π-bridge and acceptor.
-
Procedure:
-
Synthesize or procure the bis(N,N-diethyl)aniline donor precursor.
-
React the donor with a molecule containing the desired π-conjugated bridge (e.g., a thiolated isophorone derivative) through a condensation or coupling reaction.[4][6]
-
Attach the electron acceptor group (e.g., a TCF-based moiety) to the other end of the π-bridge.
-
Purify the final chromophore product using column chromatography to ensure high purity, which is critical for optical applications.
-
2. Preparation of the Polymer Dope:
-
Rationale: The synthesized chromophore must be uniformly dispersed within a polymer matrix that has good optical clarity and processability.
-
Procedure:
-
Dissolve the host polymer (e.g., PMMA) in a suitable solvent (e.g., cyclopentanone) to a concentration of ~10-15% by weight.
-
Add the synthesized NLO chromophore to the polymer solution at a specific weight percentage (e.g., 25 wt%).
-
Stir the mixture at room temperature until both the polymer and chromophore are completely dissolved, creating a homogeneous "dope" solution.
-
3. Thin Film Fabrication via Spin Coating:
-
Rationale: Spin coating is a standard technique for producing thin, uniform films of high optical quality required for device applications.
-
Procedure:
-
Prepare a substrate, such as an indium tin oxide (ITO) coated glass slide, by cleaning it thoroughly.
-
Deposit a small amount of the polymer dope onto the center of the substrate.
-
Spin the substrate at a high speed (e.g., 1000-3000 rpm) for 30-60 seconds. The centrifugal force will spread the solution evenly, and solvent evaporation will leave a solid thin film.
-
Bake the film in a vacuum oven to remove any residual solvent.
-
4. Electric-Field Poling:
-
Rationale: This is the critical step to induce a macroscopic NLO response. An external electric field aligns the dipolar chromophores in the polymer matrix, breaking the centrosymmetry and enabling second-order NLO effects.
-
Procedure:
-
Place the polymer film in a poling setup equipped with electrodes.
-
Heat the film to near its glass transition temperature (Tg) to allow the chromophores rotational mobility within the softened polymer matrix.
-
Apply a strong DC electric field (e.g., 100 V/μm) across the film.
-
While maintaining the electric field, cool the film back down to room temperature. This "freezes" the aligned orientation of the chromophores.
-
Turn off the electric field. The film is now poled and exhibits NLO properties.
-
5. Characterization:
-
Rationale: The NLO properties of the poled film must be quantified.
-
Procedure:
-
Measure the electro-optic coefficient (r₃₃) using a technique such as the Teng-Man simple reflection method.
-
Characterize the thermal stability of the poled orientation by monitoring the decay of the NLO signal as a function of temperature.
-
Caption: Workflow for fabricating an NLO-active polymer film.
Application II: Precursor for Dyes and Chromophores
Nitroanilines are foundational building blocks in the synthesis of a vast array of dyes, including azo dyes.[7] The N,N-diethylaniline moiety, in particular, is used to create dyes with specific colors and properties.
Scientific Principle: Diazotization and Azo Coupling
The synthesis of azo dyes from nitroaniline precursors involves a two-step process. First, the amino group of an aromatic amine is converted into a diazonium salt through a reaction with nitrous acid (diazotization). This highly reactive diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound (like N,N-diethylaniline itself), to form the characteristic -N=N- azo bond that defines the dye. The extended conjugation created by this bond is responsible for the molecule's ability to absorb visible light, giving it color.
Application Note: Synthesis of Disperse Dyes
N,N-diethyl-p-nitroaniline can be used as a coupling component in the synthesis of disperse dyes, which are used for coloring synthetic fibers. For example, the diazotization of p-nitroaniline and subsequent coupling with N,N-diethylaniline can produce a vibrant azo dye. A method for synthesizing a similar dye, N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine, has been developed using in-situ diazotization in supercritical carbon dioxide, highlighting an environmentally friendlier approach.[8]
Experimental Protocol: Synthesis of N,N‐diethyl‐4‐((E)‐(4‐nitrophenyl)diazenyl)aniline
This protocol describes a classic laboratory synthesis of an azo dye.
1. Diazotization of 4-Nitroaniline:
-
Rationale: To generate the reactive electrophile (diazonium salt) needed for the coupling reaction.
-
Procedure:
-
Dissolve 4-nitroaniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath. Low temperatures are crucial to prevent the unstable diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is indicated by a color change.
-
2. Azo Coupling:
-
Rationale: To form the final azo dye by reacting the diazonium salt with the electron-rich coupling agent.
-
Procedure:
-
In a separate beaker, dissolve the coupling agent, N,N-diethylaniline, in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C. A brightly colored precipitate of the azo dye will form.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes.
-
Collect the dye product by vacuum filtration, wash it with cold water to remove salts, and dry it.
-
Caption: General mechanism for Azo Dye synthesis.
Application III: Potential in Dye-Sensitized Solar Cells (DSSCs)
While less established than its role in NLO, the electronic structure of N,N-diethyl-nitroaniline derivatives makes them interesting candidates for use in dye-sensitized solar cells (DSSCs).
Scientific Principle: Electron Dynamics in DSSCs
DSSCs generate electricity through a photo-electrochemical process. A sensitizer dye, adsorbed onto the surface of a wide-bandgap semiconductor like titanium dioxide (TiO₂), absorbs sunlight.[9] Upon excitation, the dye injects an electron into the semiconductor's conduction band, initiating the flow of current. The ideal dye has a strong donor-π-acceptor (D-π-A) structure. The donor provides the electron, the π-bridge facilitates charge transfer, and the acceptor group also serves as an anchor to bind the dye to the TiO₂ surface.[10]
Application Note: Nitro Group as an Anchor
In a hypothetical DSSC dye based on this scaffold, the N,N-diethylamino group would act as the electron donor (D), the phenyl ring as the π-bridge, and the nitro group as the electron acceptor (A). The nitro group is a good candidate to function as the anchoring group, binding the dye molecule to the semiconductor surface and facilitating efficient electron injection from the excited dye into the TiO₂.[10] Research into triphenylamine derivatives with nitro groups has shown this principle to be effective, suggesting that simpler nitroaniline-based dyes could also function, though likely with lower efficiency than more complex ruthenium-based or porphyrin dyes.[10]
Caption: Electron transfer process in a DSSC.
Safety and Handling
Nitroaniline compounds and their derivatives require careful handling due to their potential toxicity.
-
Hazards: N,N-diethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] It may cause damage to organs through prolonged or repeated exposure.[11] A structurally similar chemical is known to cause methemoglobinemia.[3]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. In case of contact, wash the affected area thoroughly with water.[11]
-
Incompatibilities: Amines can be incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[3] Aromatic nitro compounds can react vigorously or even detonate if mixed with strong reducing agents or bases.[3]
References
-
Zhang, Y., et al. (2022). Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge. MDPI. Available at: [Link]
-
Ehrenfeld, L., & Puterbaugh, M. (n.d.). o-NITROANILINE. Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Hooker, J. M., et al. (2006). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Review of Progress in Coloration and Related Topics, 118(6), 273-276. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Diethyl-2-nitroaniline. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
Oakwood Chemical. (n.d.). N,N-Diethyl-4-nitroaniline. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
-
Journal of the American Chemical Society. (n.d.). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Retrieved January 23, 2026, from [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge. Retrieved January 23, 2026, from [Link]
-
Yildiz, M., et al. (n.d.). Investigation of the effect of a nitro group as an anchor group in dye-sensitized solar cells. RSC Advances. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline. Retrieved January 23, 2026, from [Link]
-
Ananth, S., et al. (2015). Materials for Enhanced Dye-sensitized Solar Cell Performance: Electrochemical Application. International Journal of Electrochemical Science. Available at: [Link]
-
Li, H., et al. (n.d.). Systematic study on the optimization of a bis(N,N-diethyl)aniline based NLO chromophore via a stronger electron acceptor, extended π-conjugation and isolation groups. Journal of Materials Chemistry C. Available at: [Link]
-
Nazeeruddin, M. K., & Grätzel, M. (2014). Dye Sensitized Solar Cells. MDPI. Available at: [Link]
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Application Notes and Protocols: A Guide to the Electrophilic Nitration of N,N-Diethylaniline
Introduction: The Strategic Importance of Nitro-N,N-diethylaniline Derivatives
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a gateway to a vast array of functionalized molecules. N,N-diethylaniline, an activated aromatic system, undergoes electrophilic aromatic substitution to yield nitro derivatives that are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and materials with unique optical properties. The precise control of this reaction is paramount, as the strongly activating and directing nature of the diethylamino group, coupled with the harsh conditions of nitration, presents unique challenges in achieving regioselectivity and minimizing side-product formation.
This guide provides a comprehensive overview of the experimental setup for the nitration of N,N-diethylaniline. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol for its execution, and outlines the necessary safety precautions and analytical methods for product verification. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.
Mechanistic Insights: Directing Effects and the Role of Acidity
The nitration of N,N-diethylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1]
The N,N-diethylamino group is a powerful activating group, meaning it increases the rate of the EAS reaction compared to unsubstituted benzene.[4] This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex).[4][5] This electron donation preferentially increases the electron density at the ortho and para positions, making them the primary sites of electrophilic attack.
However, the reaction conditions play a critical role in the final product distribution. In the strongly acidic environment of the nitrating mixture, the basic nitrogen atom of the diethylamino group is protonated to form the N,N-diethylanilinium ion.[6][7] This protonation dramatically alters the electronic properties of the substituent. The resulting positively charged group, -N⁺H(Et)₂, becomes a strong electron-withdrawing group.[6][7] Electron-withdrawing groups are deactivating and direct incoming electrophiles to the meta position.[8][9]
Therefore, the nitration of N,N-diethylaniline often yields a mixture of isomers, with the meta and para products typically predominating. The ratio of these products can be influenced by factors such as acid concentration and temperature.[10]
Caption: Directing effects in the nitration of N,N-diethylaniline.
Experimental Protocol: Synthesis of Nitro-N,N-diethylaniline Isomers
This protocol is adapted from established procedures for the nitration of analogous compounds and is designed to be a self-validating system for the synthesis and separation of the primary mononitrated isomers of N,N-diethylaniline.[11][12]
Materials and Equipment
| Reagents & Solvents | Equipment |
| N,N-diethylaniline (reagent grade) | Three-necked round-bottom flask (500 mL) |
| Concentrated Sulfuric Acid (98%) | Mechanical stirrer |
| Concentrated Nitric Acid (70%) | Dropping funnel |
| Dry Ice (solid CO₂) or ice-salt bath | Thermometer (-20 to 100 °C) |
| Ammonium Hydroxide (conc.) | Büchner funnel and filter flask |
| Ethanol (95%) | Beakers and Erlenmeyer flasks |
| Deionized Water | Magnetic stir plate and stir bars |
| Crushed Ice | pH paper or pH meter |
Procedure
Part 1: Preparation of the N,N-diethylanilinium Sulfate Solution
-
Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Place the flask in an ice bath.
-
Carefully and slowly add 120 mL of concentrated sulfuric acid to the flask.
-
With continuous stirring, slowly add 29.8 g (0.2 moles) of N,N-diethylaniline to the sulfuric acid. Maintain the temperature below 25 °C during the addition.
-
Continue stirring and cooling until the temperature of the solution drops to 5-10 °C.
Part 2: Preparation of the Nitrating Mixture
-
In a separate beaker, carefully add 24 mL of concentrated sulfuric acid.
-
Cool this beaker in an ice bath.
-
Slowly and with stirring, add 18 mL of concentrated nitric acid to the cold sulfuric acid.[13] Keep the mixture cool.
Part 3: The Nitration Reaction
-
Transfer the prepared nitrating mixture to the dropping funnel attached to the reaction flask.
-
Add the nitrating mixture dropwise to the stirred N,N-diethylanilinium sulfate solution. The tip of the dropping funnel should be below the surface of the liquid.
-
Maintain the reaction temperature between 5 °C and 10 °C. This can be effectively controlled by adding small pieces of dry ice directly to the cooling bath.[11] The addition should take approximately 1.5 to 2 hours.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional hour.
Part 4: Work-up and Isomer Separation
-
Pour the reaction mixture slowly and with vigorous stirring into a 2 L beaker containing 800 g of crushed ice.
-
Cool the resulting solution in an ice bath.
-
Slowly neutralize the solution by adding concentrated ammonium hydroxide. This is a highly exothermic process; maintain the temperature below 25 °C by adding more ice if necessary.
-
The para-isomer will precipitate first as a yellow solid.[12] Continue adding ammonium hydroxide until the solution is faintly alkaline to litmus paper.
-
Collect the crude p-nitro-N,N-diethylaniline by vacuum filtration using a Büchner funnel and wash the solid with cold water.[11]
-
To the filtrate, continue adding concentrated ammonium hydroxide until the solution is strongly alkaline. The meta-isomer will precipitate as a reddish-orange solid.[12]
-
Collect the crude m-nitro-N,N-diethylaniline by vacuum filtration and wash it thoroughly with water.
Part 5: Purification
-
p-Nitro-N,N-diethylaniline: Recrystallize the crude yellow solid from a minimal amount of hot 95% ethanol.
-
m-Nitro-N,N-diethylaniline: Recrystallize the crude reddish-orange solid from hot 95% ethanol.[11]
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| N,N-diethylaniline | 149.23 | 0.2 | 29.8 g |
| Conc. H₂SO₄ (total) | 98.08 | ~4.4 | 144 mL |
| Conc. HNO₃ | 63.01 | ~0.4 | 18 mL |
Note: Yields will vary depending on reaction conditions and purification efficiency.
Caption: Experimental workflow for the nitration of N,N-diethylaniline.
Analytical Characterization
To confirm the identity and purity of the synthesized isomers, the following analytical techniques are recommended:
-
Melting Point: Compare the experimentally determined melting points of the recrystallized products with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural information, allowing for the unambiguous assignment of the meta and para isomers based on the splitting patterns and chemical shifts of the aromatic protons.
-
Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorptions around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).
Safety and Hazard Management
The nitration of aromatic compounds is an energetic reaction and requires strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns.[14][15] Always handle these acids in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[15][16]
-
Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated or other undesirable byproducts.[17] Ensure an adequate cooling bath is available throughout the addition of the nitrating mixture.
-
Toxic Fumes: Nitrogen oxides (NOx), which are toxic and corrosive, may be evolved during the reaction.[16] All operations must be conducted in a well-ventilated chemical fume hood.
-
Neutralization: The neutralization step with ammonium hydroxide is also highly exothermic. Perform this step slowly and with efficient cooling to prevent boiling and splashing of the acidic solution.
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15]
References
- The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.
- Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
- The major product formed on nitration of N, N - dimethylaniline with conc. H_2SO_4,NHO_3 mixture is. Allen.
- A student tried to synthesis 4-nitro-N, N-dimethylaniline
- Mono-nitration of dimethylaniline. Sciencemadness.org.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Nitr
- NITRIC ACID SAFETY. University of California, Santa Barbara.
- Experiment 43, Nitration of Methyl Benzo
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Substituent Effects on the EAS Reaction. Chemistry LibreTexts.
- Electrophilic arom
- Nitr
- Nitration Reactions | Continuous Flow Processing. Vapourtec.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Electrophilic Arom
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diethyl-O-nitroaniline
Welcome to the technical support center for the synthesis of N,N-Diethyl-O-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
The synthesis of this compound presents unique challenges primarily due to the electronic properties of the starting material, o-nitroaniline. The electron-withdrawing nature of the ortho-nitro group significantly reduces the nucleophilicity of the amine, making the reaction more demanding than the alkylation of a standard aniline.[1][2] This guide will walk you through the intricacies of this synthesis, offering solutions to common hurdles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of o-Nitroaniline
Symptoms:
-
TLC analysis shows a prominent spot for the starting material (o-nitroaniline) with little to no product formation.
-
After workup, the isolated product is primarily unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Basicity: The pKa of the N-H bond in o-nitroaniline is lower than that of aniline, meaning a stronger base is required for deprotonation to enhance its nucleophilicity. If you are using a weak base like sodium bicarbonate, it is likely insufficient.
-
Solution: Switch to a stronger base. Potassium carbonate (K₂CO₃) is a common and effective choice. For very stubborn reactions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, although these require anhydrous conditions.[1]
-
-
Inadequate Reaction Temperature: The reduced nucleophilicity of o-nitroaniline often means that room temperature is insufficient for the reaction to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature. Depending on the solvent and alkylating agent, temperatures in the range of 80-140°C are often necessary.[1] Always monitor the reaction for potential decomposition at higher temperatures.
-
-
Poor Solvent Choice: The solvent plays a critical role in dissolving the reactants and stabilizing intermediates.
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. These solvents are effective at solvating the reactants and facilitating the Sₙ2 reaction.[1]
-
Issue 2: Formation of Multiple Products (Observed on TLC/NMR)
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and the desired product.
-
¹H NMR of the crude product shows a complex mixture of signals.
Possible Causes & Solutions:
-
Mono-alkylation: The most common "byproduct" is the mono-ethylated intermediate, N-Ethyl-O-nitroaniline.
-
Solution: To drive the reaction to completion and form the diethyl product, use an excess of the ethylating agent (e.g., diethyl sulfate or ethyl iodide). A molar ratio of 2.2 to 2.5 equivalents of the alkylating agent per equivalent of o-nitroaniline is a good starting point. Additionally, increasing the reaction time can help consume the mono-alkylated intermediate.
-
-
O-Alkylation of the Nitro Group: While less common, under certain conditions, the alkylating agent can react with one of the oxygen atoms of the nitro group.[1]
-
Solution: This is often a result of excessively harsh reaction conditions (e.g., very high temperatures). Try to run the reaction at the minimum temperature required for a reasonable reaction rate.
-
-
Side reactions with the alkylating agent: Alkyl halides can undergo elimination reactions, especially at higher temperatures with sterically hindered bases.
-
Solution: If using an ethyl halide, this is less of a concern. However, ensure your base is not excessively strong if not needed.
-
Issue 3: Difficult Purification of the Final Product
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from starting materials or byproducts.
Possible Causes & Solutions:
-
Residual Starting Material/Mono-alkylated Product: These can co-elute with the desired product or inhibit crystallization.
-
Solution 1 (Chemical quench): A method used for purifying similar tertiary amines involves treating the crude product with acetic anhydride.[3] This will acylate any remaining primary (o-nitroaniline) and secondary (N-ethyl-o-nitroaniline) amines, converting them into amides. These amides have significantly different polarities and are more easily separated by column chromatography or extraction.
-
Solution 2 (Chromatography Optimization): Systematically vary the solvent system for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ethylating agent for this synthesis? A1: Both diethyl sulfate and ethyl halides (iodide or bromide) are effective. Diethyl sulfate is often more reactive but is also more toxic and requires careful handling. Ethyl iodide is also very reactive, while ethyl bromide is a good, cost-effective compromise. The choice may depend on availability and your laboratory's safety protocols.
Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between o-nitroaniline, N-ethyl-o-nitroaniline, and this compound (e.g., a mixture of hexane and ethyl acetate). The product, being more alkylated, will be less polar and have a higher Rf value than the starting material and the mono-alkylated intermediate.
Q3: My direct alkylation yield is consistently low. Is there an alternative synthetic route? A3: Yes, if direct alkylation proves problematic, consider reductive amination. This would involve reacting o-nitroaniline with an excess of acetaldehyde in the presence of a reducing agent. While this adds a step (the in-situ formation of an enamine/imine followed by reduction), it can sometimes provide a cleaner reaction profile.[4] Another advanced alternative is a two-step process involving N-formylation, followed by ethylation and subsequent deformylation, which can offer better control over the reaction.[5]
Q4: What are the optimal stoichiometric ratios for the reactants? A4: To favor the formation of the di-substituted product, you should use an excess of the ethylating agent. A general starting point is:
-
o-Nitroaniline: 1.0 equivalent
-
Ethylating Agent (e.g., Diethyl Sulfate): 2.2 - 2.5 equivalents
-
Base (e.g., K₂CO₃): 2.5 - 3.0 equivalents
This ensures there is enough ethylating agent to react with both N-H bonds and enough base to neutralize the acid produced during the reaction.
Experimental Protocols
Protocol 1: Direct N,N-di-Ethylation of o-Nitroaniline
This protocol is a standard approach for the synthesis of this compound.
Materials:
-
o-Nitroaniline
-
Diethyl Sulfate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask until the solids are suspended.
-
Begin stirring the mixture and add diethyl sulfate (2.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Value | Rationale |
| Base | Anhydrous K₂CO₃ | Sufficiently strong to deprotonate the weakly nucleophilic amine. |
| Ethylating Agent | Diethyl Sulfate | Highly reactive, drives the reaction towards di-alkylation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that aids in dissolving reactants. |
| Temperature | 80-100°C | Overcomes the low reactivity of the o-nitroaniline. |
| Stoichiometry | Excess ethylating agent | Ensures the reaction proceeds to the di-substituted product. |
Visualizing the Workflow
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
References
-
Organic Syntheses Procedure, m-NITRODIMETHYLANILINE. Available at: [Link]
-
Sciencemadness Discussion Board, synthesis of O-nitroaniline. Available at: [Link]
-
Gudekar, S. et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available at: [Link]
- CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents.
-
Dash, M. (2016). Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4-Nitroaniline? ResearchGate. Available at: [Link]
-
A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society. Available at: [Link]
- CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents.
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
-
Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
- CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents.
-
Organic Syntheses Procedure, o-NITROANILINE. Available at: [Link]
-
Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters. Available at: [Link]
- CN109134270B - A kind of reaction method of nitro compound N-methylation - Google Patents.
-
Seyed, M. P. et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]
-
Synthesis of 2,6-Diethyl-4-nitroaniline. PrepChem.com. Available at: [Link]
-
o-Nitroaniline derivatives. Part III. Cyclisation of N-p-nitrobenzyl-N-p-tolylsulphonyl-o-nitroaniline by sodium methoxide: formation of an N-methoxybenzimidazole derivative. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
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- 2. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
Identifying and minimizing byproducts in N,N-Diethyl-O-nitroaniline synthesis
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of N,N-Diethyl-O-nitroaniline. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to facilitate the identification and minimization of byproducts in this critical chemical transformation. Our approach is grounded in established mechanistic principles and field-proven insights to ensure scientific integrity and practical success.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a valuable intermediate in the production of various fine chemicals and pharmaceuticals, is typically achieved through the electrophilic nitration of N,N-diethylaniline. While seemingly straightforward, this reaction is often complicated by the formation of a mixture of products, primarily isomeric and dinitrated species. The highly activating nature of the diethylamino group, coupled with the harsh acidic conditions of nitration, necessitates precise control over reaction parameters to achieve high selectivity for the desired ortho-isomer.
This guide will dissect the common challenges encountered during this synthesis, explain the chemical principles governing byproduct formation, and provide actionable protocols and troubleshooting strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What are the primary byproducts I should expect in the nitration of N,N-diethylaniline?
A1: The main byproducts are the isomeric N,N-diethyl-p-nitroaniline and N,N-diethyl-m-nitroaniline. Under more forcing conditions, you may also observe the formation of dinitrated products, such as N,N-diethyl-2,4-dinitroaniline, and oxidative degradation products, which often present as dark, tarry materials.[1]
Q2: Why is a mixture of ortho, para, and meta isomers formed? I thought the diethylamino group was an ortho, para-director.
A2: You are correct that the diethylamino group is a potent ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. However, the nitration is typically carried out in a strong acidic medium (e.g., a mixture of nitric and sulfuric acids). In this environment, a significant portion of the N,N-diethylaniline exists in its protonated form, the N,N-diethylanilinium ion. This protonated species is strongly electron-withdrawing and acts as a meta-director.[2][3] Consequently, a mixture of isomers is obtained, arising from the nitration of both the protonated (meta-directing) and unprotonated (ortho, para-directing) starting material.
Q3: How can I increase the yield of the desired ortho-isomer over the para and meta-isomers?
A3: Maximizing the yield of the ortho-isomer requires careful control of the reaction conditions to favor nitration of the unprotonated N,N-diethylaniline while minimizing the steric hindrance that can disfavor ortho-substitution. Key strategies include:
-
Low Temperature: Maintaining a low reaction temperature (typically 0-5 °C) helps to control the reaction rate and can improve selectivity.[4]
-
Controlled Addition of Nitrating Agent: Slow, dropwise addition of the nitrating mixture ensures that the concentration of the nitrating species remains low, which can help to reduce the formation of dinitrated byproducts and control the exothermicity of the reaction.
-
Alternative Nitrating Agents: Exploring milder nitrating agents or different solvent systems can alter the electrophilicity of the nitrating species and the extent of protonation of the starting material, thereby influencing the isomer distribution.
A more advanced, albeit synthetically more demanding, approach involves blocking the para-position with a reversible directing group, such as a sulfonic acid group. This forces nitration to occur at the ortho-positions. The blocking group is then removed in a subsequent step.[2][5]
Q4: What is the source of the dark, tarry material I sometimes observe in my reaction?
A4: The formation of dark, insoluble materials is often due to oxidation of the electron-rich N,N-diethylaniline starting material or the product under the strong oxidizing conditions of the nitration reaction.[1] This is more likely to occur at elevated temperatures or with an excess of nitric acid.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | - Incomplete reaction. - Formation of a high proportion of isomeric byproducts. - Product loss during workup and purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, addition rate) to favor ortho-substitution. - Employ careful extraction and recrystallization techniques. |
| High proportion of N,N-diethyl-m-nitroaniline | - Excessive protonation of the starting material due to highly acidic conditions. | - Reduce the concentration of sulfuric acid in the nitrating mixture. - Consider using a less acidic solvent system if compatible with the nitrating agent. |
| Formation of dinitrated byproducts | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Maintain strict temperature control, preferably below 5 °C. - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction progress and quench it once the starting material is consumed. |
| Presence of dark, tarry impurities | - Oxidation of the starting material or product. - Reaction temperature is too high. | - Ensure the reaction is carried out at a low temperature. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in separating the ortho-isomer from the para-isomer | - Similar solubility of the isomers in the chosen recrystallization solvent. | - Experiment with different recrystallization solvents or solvent mixtures. - Consider column chromatography for small-scale purifications. |
Experimental Protocols
The following protocols provide a starting point for the synthesis and analysis of this compound. Optimization may be required based on your specific laboratory conditions and desired purity.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of N,N-dialkylanilines.[4]
Materials:
-
N,N-diethylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 0.1 mol of N,N-diethylaniline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the N,N-diethylaniline solution over a period of 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored with insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven. The desired this compound should be obtained as a solid. The less soluble para-isomer may crystallize first, and the ortho-isomer can often be recovered from the mother liquor.[6][7]
Protocol 3: Analysis by HPLC-UV
This method can be adapted from established procedures for the analysis of nitroaniline isomers.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of 254 nm or another appropriate wavelength determined by the UV-Vis spectrum of the compounds.
-
Sample Preparation: Dissolve a small amount of the crude and purified product in the mobile phase for injection.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the nitration of N,N-diethylaniline.
Caption: Reaction pathways in the nitration of N,N-diethylaniline.
Caption: Workflow for minimizing byproducts in this compound synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of N,N-Diethyl-O-nitroaniline under acidic/basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with N,N-Diethyl-O-nitroaniline. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the degradation of this compound under acidic and basic conditions. Our aim is to equip you with the scientific rationale behind experimental observations and to help you navigate potential challenges in your studies.
Section 1: Understanding the Stability of this compound
This compound is an aromatic amine derivative with a tertiary amino group and a nitro group on the benzene ring. Its stability is significantly influenced by the pH of the medium. The electron-withdrawing nature of the ortho-nitro group and the presence of the N,N-diethylamino group create a unique electronic environment that dictates its reactivity.
Under forced degradation conditions, as commonly employed in pharmaceutical stability studies, several degradation pathways can be anticipated.[1] These studies are crucial for identifying potential degradants and understanding the intrinsic stability of a molecule.[2][3]
Anticipated Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds, the following degradation pathways are proposed:
-
Acid-Catalyzed Degradation: In acidic media, the tertiary amine can be protonated.[4] The primary degradation pathways are likely to be N-dealkylation and potentially hydrolysis . The presence of nitrous acid (formed in situ from sources of nitrite under acidic conditions) can also lead to complex reactions, including the formation of nitrosamines and nitro compounds.[2]
-
Base-Catalyzed Degradation: Under basic conditions, the compound may be susceptible to hydrolysis and N-dealkylation . Aromatic nitro compounds can also be reactive in the presence of strong bases.[5]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the experimental investigation of this compound degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| No or minimal degradation observed under acidic/basic stress. | 1. Insufficient stressor concentration or temperature. 2. Poor solubility of the compound in the reaction medium. 3. Incorrect pH of the final solution. | 1. Increase Stressor Concentration/Temperature: Gradually increase the concentration of the acid or base. For many organic reactions, an increase in temperature will accelerate the rate of degradation. A typical starting point for forced degradation is 0.1 M HCl or 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).[1]2. Ensure Complete Dissolution: Use a co-solvent (e.g., acetonitrile, methanol) to ensure the compound is fully dissolved before adding the acidic or basic solution. Inadequate dissolution will lead to heterogeneous reaction conditions and unreliable results.3. Verify pH: After adding the stressor, confirm the pH of the solution. The effectiveness of acid or base catalysis is highly pH-dependent. |
| Multiple unexpected peaks in the chromatogram. | 1. Complex degradation pathways leading to multiple products. 2. Secondary degradation of primary products. 3. Reaction with impurities in solvents or reagents. | 1. Time-Course Study: Perform a time-course degradation study (e.g., sampling at 0, 2, 4, 8, 24 hours) to monitor the appearance and disappearance of peaks. This will help distinguish primary from secondary degradation products.2. Use High-Purity Reagents: Ensure the use of high-purity solvents and reagents to minimize interference from extraneous peaks.3. Mass Spectrometry (LC-MS) Analysis: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing the structures of the degradation products. |
| Poor mass balance in quantitative analysis. | 1. Formation of volatile or non-UV active degradation products. 2. Precipitation of degradation products. 3. Adsorption of the compound or its degradants onto container surfaces. | 1. Employ a Universal Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV to detect non-chromophoric compounds. Headspace GC-MS can be used to analyze for volatile products.2. Visual Inspection and Solubility Assessment: Visually inspect the samples for any precipitates. If precipitation is suspected, try a different solvent system for analysis or dilute the sample further.3. Use Inert Vials: Employ silanized or low-adsorption vials for sample preparation and storage to minimize loss of material. |
| Inconsistent results between replicate experiments. | 1. Inhomogeneous reaction mixture. 2. Temperature fluctuations. 3. Inaccurate pipetting or sample preparation. | 1. Ensure Proper Mixing: Vigorously stir or agitate the reaction mixture throughout the experiment to ensure homogeneity.2. Precise Temperature Control: Use a calibrated water bath or heating block to maintain a constant and uniform temperature.3. Review Sample Preparation Protocol: Re-evaluate the sample preparation procedure for any potential sources of error. Ensure all volumetric glassware is properly calibrated. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation products of this compound under acidic conditions?
A1: Under acidic conditions, the most probable primary degradation products are the N-dealkylated species: N-Ethyl-O-nitroaniline and O-nitroaniline. This occurs through the cleavage of the N-ethyl bond.[6][7][8]
Q2: What degradation products should I expect under basic conditions?
A2: In the presence of a strong base, hydrolysis of the diethylamino group could potentially occur, although this is generally a less facile reaction for tertiary amines compared to amides.[9][10] N-dealkylation may also be a competing pathway.
Q3: How can I confirm the identity of the degradation products?
A3: The most definitive way to identify degradation products is to isolate them and characterize their structure using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For initial identification within a complex mixture, LC-MS/MS is a powerful tool for obtaining fragmentation patterns that can help elucidate the structure.
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique. The method should be capable of separating the parent compound from all its potential degradation products. The use of a mass spectrometer (LC-MS) as a detector provides valuable information on the identity of the degradants.
Q5: Are there any specific safety precautions I should take when conducting these degradation studies?
A5: Yes. This compound and its nitroaromatic degradation products are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All experiments should be conducted in a well-ventilated fume hood. Aromatic nitro compounds can be thermally unstable and may decompose energetically at elevated temperatures.[5][11]
Section 4: Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study - Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Reaction Setup: In a clean vial, add a known volume of the stock solution and dilute with 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.
-
Stress Condition: Place the vial in a water bath set to 80 °C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation reaction.
-
Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Reaction Setup: In a clean vial, add a known volume of the stock solution and dilute with 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 100 µg/mL.
-
Stress Condition: Place the vial in a water bath set to 80 °C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M hydrochloric acid to stop the degradation reaction.
-
Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound.
Caption: Proposed Acid-Catalyzed Degradation Pathway.
Caption: Proposed Base-Catalyzed Degradation Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Forced Degradation.
References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
-
Anonymous. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, October 5). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. [Link]
- Khan, F., Vyas, B., Pal, D., & Cameotra, S. S. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp.
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 104-113.
- BenchChem. (2025). Technical Support Center: N-(2-Ethoxyethyl)
- Loudon, G. M., & Miller, J. M. (1968). o-Nitroaniline derivatives. Part I. The preparation and stability of o-nitroanils. Journal of the Chemical Society C: Organic, 928-931.
- Gesto, D., & Scammells, P. J. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293.
- Gesto, D., & Scammells, P. J. (2022). N-Dealkylation of Amines.
- ResearchG
-
Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from [Link]
- Ross, B. L., & Malhotra, R. (1995). Evidence for Radical Cations in Linked Mechanisms of N,N-Dialkyl Aromatic Amine Nitration and Nitrosative Dealkylation. Journal of the American Chemical Society, 117(49), 12229-12230.
-
Vedantu. (n.d.). The correct order of basic strength of given aniline class 12 chemistry CBSE. Retrieved from [Link]
- Gesto, D., & Scammells, P. J. (2022).
- El-Sherbeny, M. A. (2023).
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- 5. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 10. esisresearch.org [esisresearch.org]
- 11. iokinetic.com [iokinetic.com]
Technical Support Center: Resolving Poor Solubility of N,N-Diethyl-O-nitroaniline
Welcome to the technical support guide for N,N-Diethyl-O-nitroaniline. This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and resolve solubility challenges encountered during synthesis, purification, and formulation. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the basic solubility characteristics of this compound?
A1: this compound is a substituted aromatic nitro compound.[1] Its structure, featuring a non-polar diethylamino group and a polar nitro group on an aromatic ring, results in limited aqueous solubility. It is generally considered insoluble in water but shows slight solubility in organic solvents like acetonitrile and chloroform.[2][3] Like many nitroaromatic compounds, its solubility is a critical factor in achieving homogeneous reaction conditions and obtaining high yields.[4]
Q2: I'm observing that my this compound is not dissolving in my primary reaction solvent. What is the first step I should take?
A2: The initial step is to moderately increase the temperature of your system. For many organic compounds, solubility increases with temperature because the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[5][6] Applying gentle heat can provide the necessary energy to overcome the crystal lattice forces of the solid, allowing it to dissolve. However, it is crucial to monitor the thermal stability of your compound and other reactants to prevent degradation.[7]
Q3: Can changing the solvent polarity help? If so, what should I consider?
A3: Absolutely. The principle of "like dissolves like" is fundamental here. This compound has moderate polarity. If your current solvent is highly non-polar (e.g., hexane) or highly polar (e.g., water), you will likely face solubility issues. Consider switching to a solvent with an intermediate polarity, such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF). A systematic solvent screening experiment is the most effective approach to identify an optimal solvent.
Q4: What is a co-solvent, and how can it resolve my solubility problem?
A4: A co-solvent is a secondary solvent added in a smaller quantity to the primary reaction medium to increase the solubility of a solute.[8][9] Co-solvents work by altering the overall polarity of the solvent system to be more favorable for the solute.[10] For this compound, if it is poorly soluble in a primary solvent like ethanol, adding a small amount of a stronger, miscible solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance its solubility.[7][11] This creates a solvent mixture with a polarity that is better suited to dissolve your compound.
Q5: My compound dissolves initially but then crashes out of solution when I add another reagent. What is happening?
A5: This phenomenon, often called "salting out" or precipitation, typically occurs due to a significant change in the properties of the reaction medium.[7] The reagent you are adding may be much less polar than your solvent system, thus reducing the overall polarity and forcing your compound out of solution. Alternatively, the new reagent could be reacting to form a salt, which increases the ionic strength of the solution and decreases the solubility of organic molecules. To mitigate this, try adding the reagent very slowly with vigorous stirring to maintain homogeneity.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection Protocol
When facing poor solubility, a structured approach to finding the right solvent is more efficient than random trials.
Protocol:
-
Preparation: Dispense a small, measured amount (e.g., 10 mg) of this compound into several separate vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. Cover a range of polarities (e.g., Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Acetonitrile).
-
Observation at Room Temperature: Agitate the vials at a consistent speed for 30 minutes. Observe and record which solvents achieve complete dissolution.
-
Observation with Heating: For solvents that did not dissolve the compound at room temperature, gently heat the vials (e.g., to 40-50°C) while stirring.[4][7] Record any changes in solubility. Be cautious not to exceed the boiling point of the solvent.
-
Analysis: Rank the solvents based on their ability to dissolve the compound. Select the most effective solvent that is also compatible with your reaction conditions (i.e., non-reactive with other reagents, appropriate boiling point).
Guide 2: Implementing a Co-Solvent System
A co-solvent can be a powerful tool when a single solvent system is inadequate.
Causality: The addition of a co-solvent modifies the intermolecular forces between the solvent and the solute. A highly effective co-solvent can disrupt the solute-solute interactions in the crystal lattice and form more favorable solute-solvent interactions, thereby increasing solubility.[8][10]
Protocol:
-
Primary Solvent: Begin with your primary reaction solvent in the reaction vessel.
-
Add Solute: Add the this compound to the primary solvent and begin stirring.
-
Titrate Co-Solvent: Slowly add a high-solubility solvent (e.g., DMF, DMSO) dropwise to the suspension.[7]
-
Observe Dissolution: Continue adding the co-solvent until the solid completely dissolves.
-
Optimization: Record the volume of co-solvent required. The goal is to use the minimum amount necessary to achieve dissolution, as excess co-solvent can sometimes complicate post-reaction workup. A common starting point is a 9:1 or 4:1 ratio of primary solvent to co-solvent.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Insoluble | Highly polar protic solvent, unsuitable.[2][12] |
| Methanol | 5.1 | Slightly Soluble | May require heating. |
| Ethanol | 4.3 | Slightly Soluble | Often used in reductions of nitro compounds.[4] |
| Acetonitrile | 5.8 | Slightly Soluble | Aprotic polar solvent.[2][3] |
| Acetone | 5.1 | Soluble | Good general-purpose solvent. |
| Dichloromethane (DCM) | 3.1 | Soluble | Effective for moderately polar compounds. |
| Chloroform | 4.1 | Slightly Soluble | [2][3] |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | A strong polar aprotic solvent, often used as a co-solvent.[13] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Strongest of the common polar aprotic solvents. |
Guide 3: Physical Methods to Enhance Dissolution Rate
Sometimes the issue is not just solubility but the rate of dissolution.
-
Particle Size Reduction: Grinding the this compound into a fine powder significantly increases the surface area available for interaction with the solvent, which can accelerate the dissolution process.[14]
-
Sonication: Using an ultrasonic bath can aid in dissolving poorly soluble materials.[7] The high-frequency sound waves create micro-cavitations that break apart agglomerates and enhance solvent penetration into the solid particles.
Experimental Workflow for Sonication:
-
Prepare the suspension of this compound in the chosen solvent system.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 15-30 minute intervals.
-
Visually inspect for dissolution. If necessary, combine with gentle heating.
Part 3: Visualization and Process Flow
To assist in decision-making, the following workflow outlines a logical sequence for addressing solubility issues.
Caption: Troubleshooting workflow for resolving this compound solubility issues.
References
-
Chemical Properties of N,N-Diethyl-p-nitroaniline (CAS 2216-15-1). Cheméo. Available from: [Link]
-
N,N-Diethyl-2-nitroaniline | C10H14N2O2. PubChem, National Institutes of Health. Available from: [Link]
-
Aromatic Nitro Compounds. Missouri S&T. Available from: [Link]
-
4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. ResearchGate. Available from: [Link]
-
Cosolvent. ScienceDirect. Available from: [Link]
-
24.6: Nitro Compounds. Chemistry LibreTexts. Available from: [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available from: [Link]
-
Co-solvent and Complexation Systems. ResearchGate. Available from: [Link]
-
Influence of solvents on solubility, processability, thermostability, and mechanical properties of nitrocellulose gun propellants. ResearchGate. Available from: [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health (NIH). Available from: [Link]
-
Biochemistry, Dissolution and Solubility. StatPearls, National Center for Biotechnology Information (NCBI). Available from: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
- Method for preparing N-methyl paranitroaniline. Google Patents.
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Co-solvent: Significance and symbolism. ScienceDirect. Available from: [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available from: [Link]
-
Effect of Temperature on Solubility. YouTube. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
o-NITROANILINE. Organic Syntheses Procedure. Available from: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Synthesis of o-nitroaniline. PrepChem.com. Available from: [Link]
-
synthesis of O-nitroaniline. Sciencemadness Discussion Board. Available from: [Link]
Sources
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- 3. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]
- 4. web.mst.edu [web.mst.edu]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Troubleshooting peak tailing in HPLC analysis of N,N-Diethyl-O-nitroaniline
Introduction
N,N-Diethyl-O-nitroaniline is a critical intermediate in various synthetic pathways. Its accurate quantification by High-Performance Liquid Chromatography (HPLC) is often hampered by a common chromatographic issue: peak tailing. This guide provides a comprehensive, in-depth troubleshooting framework designed by our senior application scientists to diagnose and resolve peak tailing issues, ensuring robust and reliable analytical results. Our approach is grounded in established chromatographic theory and extensive field experience.
Part 1: Troubleshooting Guide - A Root Cause Analysis Approach
Peak tailing for a basic compound like this compound in reverse-phase HPLC is often a symptom of undesirable secondary interactions between the analyte and the stationary phase. The following Q&A format will guide you through a logical troubleshooting process.
Question 1: I'm observing significant peak tailing for this compound. What is the most likely cause?
Answer: The most probable cause is secondary ionic interactions between the basic diethylamino group of your analyte and acidic silanol groups on the silica-based stationary phase. At typical mobile phase pH values (between 3 and 7), the diethylamino group (a tertiary amine) can be protonated, acquiring a positive charge. These positively charged analyte molecules can then interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻) on the silica surface. These interactions are stronger than the primary hydrophobic interactions, leading to a portion of the analyte being retained longer, which manifests as a tailed peak.
Question 2: How can I confirm that silanol interactions are the source of the problem?
Answer: You can diagnose this issue through a systematic series of experiments:
-
Mobile Phase pH Adjustment: A key diagnostic step is to modulate the mobile phase pH.
-
Lowering the pH (e.g., to pH 2.5-3.0): At a lower pH, the high concentration of protons in the mobile phase will suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form. This minimizes the ionic interaction sites for your protonated analyte, which should significantly improve peak shape.
-
Increasing the pH (e.g., to pH > 8): Caution is advised here as it can dissolve the silica backbone of the column. At a higher pH, the analyte itself will be in its neutral, non-protonated form, thus eliminating the ionic interaction. However, this is often not a viable long-term strategy for standard silica columns.
-
-
Competitive Amine Addition: Introduce a small amount of a competing base, such as triethylamine (TEA), into your mobile phase (typically 0.1-0.5% v/v). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. If peak shape improves, it strongly indicates that silanol interactions were the root cause.
Question 3: I've confirmed silanol interactions. What are my options for resolving the peak tailing?
Answer: You have several robust options, which can be used independently or in combination for an optimized solution.
This is often the quickest and most cost-effective solution.
-
Protocol 1: Low pH Mobile Phase with Buffering
-
Preparation: Prepare a mobile phase containing an appropriate buffer, such as 20 mM potassium phosphate or 0.1% formic acid, and adjust the pH to 2.8.
-
Rationale: The buffer maintains a consistent low pH, ensuring the silanol groups remain protonated and inactive. Formic acid is also an excellent ion-pairing agent that can further improve peak shape.
-
Implementation: Equilibrate your C18 column with this mobile phase for at least 20 column volumes before injecting your sample.
-
If mobile phase optimization is insufficient, or if you need to work at a mid-range pH, selecting the right column is critical.
-
Strategy 1: Use an End-Capped Column
-
Explanation: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane). This reduces the number of available sites for secondary interactions. Look for columns specifically designated as "end-capped" or "base-deactivated."
-
-
Strategy 2: Employ a Column with a Different Stationary Phase Chemistry
-
Phenyl-Hexyl Phases: These columns offer alternative selectivity through π-π interactions with the nitroaromatic ring of your analyte, which can reduce the reliance on hydrophobic interactions and minimize the impact of residual silanols.
-
Polymer-Based Columns: Columns packed with polymeric materials (e.g., polystyrene-divinylbenzene) lack silanol groups entirely, thus eliminating this source of peak tailing. They are also stable over a much wider pH range.
-
Troubleshooting Workflow Diagram
The following diagram outlines the logical flow for diagnosing and resolving peak tailing for this compound.
Caption: A flowchart for troubleshooting peak tailing.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different buffer instead of phosphate at low pH? A1: Yes, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are common and effective alternatives. TFA is a strong ion-pairing agent and can significantly improve peak shape for basic compounds, but be aware that it can be difficult to remove from the column and may suppress MS signal if you are using an LC-MS system.
Q2: My peak shape is good, but my retention time is too short with the low pH mobile phase. What should I do? A2: At low pH, your analyte is fully protonated, which can make it slightly more polar and reduce its retention on a C18 column. To increase retention time, simply decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
Q3: How do I properly care for my column when using low pH mobile phases? A3: Always ensure your column is rated for use at low pH. After your analytical run, it is good practice to flush the column with a mobile phase that does not contain a buffer (e.g., 50:50 methanol:water) to prevent buffer precipitation and salt buildup, which can damage the column and the HPLC system.
Q4: Could peak tailing be caused by something other than silanol interactions? A4: While silanol interactions are the most common cause for this type of analyte, other factors can contribute to peak tailing:
-
Column Void: A void or channel in the column packing material can lead to distorted peak shapes. This can be diagnosed by a sudden drop in backpressure and a significant loss of efficiency.
-
Extra-Column Volume: Excessive tubing length or volume between the injector and the detector can cause band broadening and tailing. Ensure you are using pre-cut tubing with the smallest appropriate inner diameter.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. Try injecting a dilution of your sample to see if the peak shape improves.
References
Preventing dialkylation during the synthesis of N,N-Diethyl-O-nitroaniline
Technical Support Center: Synthesis of N,N-Diethyl-O-nitroaniline
A Guide to Preventing Dialkylation and Optimizing Mono-alkylation
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during this specific N-alkylation reaction. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure you can not only solve immediate issues but also build a robust and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed to understand and control the reaction.
Q1: Why is dialkylation a significant problem in the synthesis of this compound?
A1: Dialkylation occurs because the initial product, N-ethyl-o-nitroaniline, is also a secondary amine and can react with the ethylating agent to form the tertiary amine, N,N,N-triethyl-o-nitroanilinium salt. The core issue is that the mono-alkylated product is often more nucleophilic than the starting o-nitroaniline, making it a better candidate for a second alkylation. Controlling the reaction to favor mono-alkylation is therefore a primary challenge.
Q2: How does the electronic nature of the ortho-nitro group affect the reaction?
A2: The ortho-nitro group is strongly electron-withdrawing, which significantly reduces the electron density on the amine nitrogen. This deactivation makes o-nitroaniline a much weaker nucleophile and less basic compared to aniline itself.[1][2] Consequently, more forcing conditions (e.g., stronger bases, higher temperatures) are often required to initiate the first alkylation, which can inadvertently promote the undesired second alkylation.[1]
Q3: What is the mechanistic pathway for this N-alkylation?
A3: The reaction typically follows an SN2 mechanism, analogous to the Williamson ether synthesis.[3][4] A base is used to deprotonate the o-nitroaniline, forming an anilide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent (e.g., ethyl iodide) and displacing the leaving group to form the N-C bond.
Q4: How does steric hindrance from the ortho-nitro group influence the reaction?
A4: The bulky nitro group at the ortho position creates significant steric hindrance around the amino group.[5][6] This hindrance can slow down the rate of both the first and second alkylation steps. While it makes the initial reaction more difficult, it can also be leveraged to help prevent over-alkylation, as the approach of a second ethyl group to the already substituted nitrogen becomes even more sterically hindered.[7]
Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-solving framework for specific experimental challenges.
Problem 1: Low Yield of the Desired Mono-alkylated Product with Significant Unreacted Starting Material.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base Strength or Amount | O-nitroaniline is weakly acidic. A base that is too weak (e.g., sodium bicarbonate) may not deprotonate the amine effectively to generate the required concentration of the nucleophilic anilide.[1] | Use a stronger base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH). Ensure at least one molar equivalent of the base is used.[1] |
| Low Reaction Temperature | Due to the deactivating effect of the nitro group, the reaction is often slow at room temperature.[1] | Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes mono-alkylation without significant byproduct formation. Temperatures in the range of 80-140°C are often necessary.[1] |
| Inappropriate Solvent | The chosen solvent may not adequately dissolve the reactants or stabilize the charged intermediates formed during the SN2 reaction. | Use a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. These solvents are effective at solvating the anilide and promoting the reaction rate.[1] |
Problem 2: High Levels of Dialkylated Byproduct Observed.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using an excess of the ethylating agent (e.g., ethyl iodide) will drive the reaction towards the thermodynamically stable dialkylated product. | Carefully control the stoichiometry. Use a slight excess of o-nitroaniline relative to the ethylating agent (e.g., 1.1 to 1.5 equivalents of the aniline). This ensures the ethylating agent is the limiting reagent.[1] |
| Prolonged Reaction Time / High Temperature | Even with correct stoichiometry, allowing the reaction to proceed for too long or at an excessively high temperature can lead to the slow formation of the dialkylated product. | Monitor the reaction closely using TLC or GC-MS. Stop the reaction once the starting material is consumed or when the formation of the dialkylated product begins to accelerate. Running the reaction to partial conversion can sometimes be the best strategy to maximize the yield of the mono-alkylated product.[1] |
| Base is Too Strong / Homogeneous | A very strong, soluble base (like NaH in DMF) can create a high concentration of the mono-alkylated anilide, which is highly nucleophilic and prone to a second alkylation. | Consider using a moderately strong, heterogeneous base like powdered potassium carbonate.[8][9] The solid-liquid phase nature of the reaction can help moderate the concentration of the reactive anion, thus improving selectivity for mono-alkylation. |
Visualizing the Reaction and Troubleshooting Logic
To better understand the chemical transformations and the decision-making process for troubleshooting, the following diagrams are provided.
Caption: Reaction mechanism for N-alkylation of o-nitroaniline.
Caption: Logical workflow for troubleshooting synthesis issues.
Validated Experimental Protocol
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.
Materials:
-
o-Nitroaniline
-
Ethyl Iodide (or Diethyl Sulfate)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add o-nitroaniline (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe until the concentration of o-nitroaniline is approximately 0.5 M.
-
Initiation: Begin vigorous stirring and add ethyl iodide (0.9 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 80-90°C. Monitor the reaction progress every 1-2 hours by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The goal is to see the consumption of the o-nitroaniline spot and the appearance of the product spot, with minimal formation of the faster-moving dialkylated byproduct.
-
Workup: Once the starting material is consumed (or when significant byproduct formation is observed), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to separate the desired mono-alkylated product from unreacted starting material and the dialkylated byproduct.[9]
Analytical Monitoring:
-
TLC: An effective way to monitor reaction progress in real-time.
-
GC-MS: Ideal for quantifying the ratio of starting material, mono-alkylated, and di-alkylated products.[10][11]
-
¹H NMR & ¹⁵N NMR: The most definitive methods for structural confirmation of the final product and identification of byproducts.[12][13]
References
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega. (2023). ACS Publications. [Link]
-
m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (1947). Organic Syntheses. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). National Institutes of Health. [Link]
-
o-NITROANILINE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Effect of nitro group basicity order of o,m and p nitroanilines? (2018). Chemistry Stack Exchange. [Link]
- Method for preparing N-methyl paranitroaniline. (CN101580473B).
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017). TSI Journals. [Link]
-
A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. (1953). Journal of the American Chemical Society. [Link]
-
Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. (2014). ResearchGate. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (1989). Longman Scientific & Technical. [Link]
-
Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry. [Link]
-
Ortho effect. Wikipedia. [Link]
-
Which is more basic, o-nitroaniline or p-nitroaniline? (2018). Quora. [Link]
-
Catalytic N-Alkylation of Anilines. (2016). ResearchGate. [Link]
-
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. [Link]
-
Vogel's Textbook of Practical Organic Chemistry 5th ed. (1989). [Link]
- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. (CN109942436B).
-
NATURE AND COMPOSITION OF ORTHO-EFFECT. (1991). [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. (2010). Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2023). The Journal of Organic Chemistry. [Link]
-
Analytical Methods. [Link]
-
Nitroaniline basicity. (2014). Reddit. [Link]
-
Why is aniline more basic than p-nitroaniline? (2018). Quora. [Link]
-
Oligo- and poly- aniline basics. (2023). YouTube. [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications. (2022). Chempanda Blog. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
A Text-Book of Practical Organic Chemistry. (1957). [Link]
-
The correct order of basic strength of given aniline is... (2023). askIITians. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). Open Access Journals. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). National Institutes of Health. [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021). Quora. [Link]
-
Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. (2014). Der Pharma Chemica. [Link]
-
N‐Alkylation of aniline with various primary alcohols. (2020). ResearchGate. [Link]
- Preparation method of N, N-diethyl aniline. (CN103012159B).
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
-
Vogel - A Text-Book of Practical Organic Chemistry. Scribd. [Link]
-
Vogel's Textbook of Practical Organic Chemistry. (1989). Semantic Scholar. [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2013). ResearchGate. [Link]
-
Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4. (2016). ResearchGate. [Link]
- Synthesis method of substituted nitroaniline. (CN103848706A).
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Techniques for Purifying N,N-Diethyl-O-nitroaniline
Welcome to the technical support center for the purification of N,N-Diethyl-O-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into column chromatography techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity results.
Section 1: Pre-Chromatography Strategy & FAQs
Before any purification begins, a robust strategy is essential. This section addresses the critical decisions you'll make before packing the column.
Q1: How do I select the appropriate stationary and mobile phases for this compound?
A1: The selection is dictated by the polarity of your target molecule. This compound possesses polar functional groups (nitro and a tertiary amine) but also non-polar diethyl groups. This makes normal-phase chromatography the ideal starting point.[1]
-
Stationary Phase: Silica gel (SiO₂) is the industry standard for separating moderately polar compounds like nitroanilines.[1] Its hydroxyl groups provide a polar surface for differential adsorption. For typical lab-scale purification, silica gel with a mesh size of 230-400 (40-63 µm particle size) offers a good balance between resolution and flow rate.[1][2]
-
Mobile Phase (Eluent): The goal is to find a solvent system that moves your target compound with a Retention Factor (Rf) of ~0.3-0.4 on a Thin-Layer Chromatography (TLC) plate. This provides the optimal starting point for column separation. A binary solvent system is typically used:
-
Non-polar component: Hexane or petroleum ether.
-
Polar component: Ethyl acetate or dichloromethane.
-
You will determine the optimal ratio of these solvents through TLC method development (see Protocol 1). The principle is that more polar compounds adhere more strongly to the silica, requiring a more polar mobile phase to elute them.[1][3]
Q2: Should I use isocratic or gradient elution?
A2: The choice depends on the complexity of your crude sample.
-
Isocratic Elution: Uses a single, constant solvent composition throughout the run. It is simpler to perform and is ideal if your impurities are well-separated from the product on the TLC plate (large ΔRf).[4]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., from 5% ethyl acetate in hexane to 20%). This is highly effective for separating compounds with a wide range of polarities.[4][5] It can sharpen peaks, reduce run times, and improve the separation of strongly retained compounds.[6][7]
Recommendation: Always start by developing an isocratic method via TLC. If impurities are very close to your product or if some impurities remain at the baseline while others run with the solvent front, a gradient elution is the superior choice.
Q3: How do I know if my compound, this compound, is stable on silica gel?
A3: Some amine-containing compounds can degrade or streak on acidic silica gel. You can quickly test for stability using two-dimensional TLC (2D-TLC).[8][9]
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, the spots will form a diagonal line. Any spots that appear off the diagonal represent degradation products formed upon interaction with the silica gel.[9] If degradation is observed, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[9]
Section 2: Core Experimental Protocols
These protocols provide step-by-step methodologies for the essential stages of the purification process.
Protocol 1: TLC for Mobile Phase Selection
Objective: To identify a solvent system that provides good separation and an optimal Rf for the target compound.
-
Prepare Samples: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Prepare dilute solutions of your starting materials as standards, if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a test solvent system (e.g., 10% Ethyl Acetate in Hexane). Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Nitroaniline compounds are typically yellow/orange, but for lower concentrations, UV light is effective for visualization.[10] Aromatic nitro compounds can also be visualized using specific chemical stains like stannous chloride followed by diazotization, which produces brightly colored spots.[11]
-
Analyze & Iterate: Calculate the Rf value for each spot.
-
Rf = (distance traveled by spot) / (distance traveled by solvent front)[12]
-
If the Rf is too high (>0.5), decrease the mobile phase polarity (less ethyl acetate).
-
If the Rf is too low (<0.2), increase the mobile phase polarity (more ethyl acetate).
-
Aim for an Rf of 0.3-0.4 for this compound, with maximal separation from impurity spots.[3][12]
-
Protocol 2: Column Packing (Slurry Method)
Objective: To create a uniformly packed column bed, which is critical for achieving good separation and avoiding band distortion.[2]
-
Prepare the Column: Ensure the glass column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Create the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase until a consistent, pourable slurry is formed.
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent the slurry from coating the sides.
-
Settle the Bed: Open the stopcock and drain some solvent. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Equilibrate: Add more solvent and run it through the column until the packed bed is stable and no cracks or channels are visible. The solvent level should never drop below the top of the silica bed.[8] Add a final protective layer of sand on top of the silica.[8]
Protocol 3: Sample Loading
Objective: To apply the sample to the column in a narrow, concentrated band to maximize separation efficiency. A wide starting band will lead to broad, overlapping eluted bands.
-
Wet Loading:
-
Dissolve the crude sample in the minimum amount of the mobile phase.[2][8] Using a more polar solvent for dissolution is possible but should be minimized as it can disrupt the separation at the top of the column.[8]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully pipette the dissolved sample directly onto the center of the sand, avoiding disturbance of the bed.[8][13]
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of fresh mobile phase to wash any residual sample from the sides and allow this to absorb into the bed. Repeat this wash step once more.[8]
-
-
Dry Loading (Recommended for samples with poor solubility):
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the sample weight) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto silica.
-
Carefully add this powder onto the top layer of sand in your packed column.
-
Workflow for Purification of this compound
Caption: A typical workflow for column chromatography purification.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems in a Q&A format.
Issue 1: Poor or No Separation of Bands
Q: My compounds are co-eluting, but the TLC showed good separation. What went wrong?
A: This is a common and frustrating issue. Several factors could be the cause:
| Possible Cause | Troubleshooting Step |
| Column Overloading | The mass of your sample should not exceed 1-5% of the stationary phase mass.[2] If you loaded too much material, the stationary phase becomes saturated, leading to broad bands that merge. Solution: Reduce the sample load or use a wider column. |
| Poor Column Packing | Cracks, channels, or an uneven silica bed will cause the solvent to flow unevenly, leading to distorted bands and poor separation. Solution: Repack the column carefully using the slurry method (Protocol 2). |
| Incorrect Solvent Choice | The polarity of the eluent might be too high, causing all components to move too quickly down the column without sufficient interaction with the silica. Solution: Reduce the polarity of your mobile phase (use a lower percentage of the polar solvent). |
| Sample Applied in Too Much Volume | If the sample is dissolved in a large volume of solvent for wet loading, the initial band will be very wide.[8] Solution: Dissolve the sample in the absolute minimum volume required. If solubility is an issue, switch to the dry loading method. |
Troubleshooting Logic: Poor Separation
Caption: A decision tree for troubleshooting poor separation.
Issue 2: Compound Won't Elute from the Column
Q: I've run many column volumes of my solvent, but my product isn't coming off. What should I do?
A: This indicates that your compound is too strongly adsorbed to the silica gel.
-
Increase Mobile Phase Polarity: Your eluent is likely not polar enough to displace the compound. Gradually increase the percentage of your polar solvent (e.g., ethyl acetate). If you reach 100% of your polar solvent and the compound still hasn't eluted, you may need to add a small amount of a much more polar solvent, like methanol. Be cautious, as methanol can sometimes dissolve the silica bed.
-
Check for Decomposition: It is possible the compound has decomposed on the column.[9] Perform a 2D-TLC as described in the FAQ section to check for stability.
-
Confirm Elution with TLC: If you are not seeing the colored band, it's possible the fractions are too dilute to be seen by eye.[9] Spot the collected fractions on a TLC plate to confirm if any product has eluted.
Issue 3: Column Flow is Very Slow or Blocked
Q: My solvent is barely dripping from the column. How can I fix this?
A: A slow flow rate can be caused by several factors:
-
Particles are too fine: If the mesh size of the adsorbent is too high (i.e., particles are too small), it can create tight packing that restricts solvent flow.[2]
-
Blockage: Fine particles of silica or sample precipitation can clog the bottom of the column or the stopcock.[9] Crystallization of the compound or an impurity within the column can also form a solid barrier.[9]
-
Air Bubbles: Air trapped in the column can obstruct the flow path.
Solution: For a blockage at the bottom, you can try carefully pushing a thin wire up through the spout to dislodge the obstruction.[9] To speed up a generally slow column, you can apply positive pressure to the top using a gentle stream of nitrogen or compressed air (this technique is known as flash chromatography).[14]
Section 4: Post-Chromatography FAQs
Q1: How do I identify which fractions contain my pure compound?
A1: Use TLC to analyze the collected fractions.[15] Spot each fraction (or every few fractions) on a single TLC plate. Include a spot of your crude starting material as a reference. Fractions that show a single spot corresponding to the Rf of your target compound can be considered pure.
Q2: What is the best way to confirm the purity of the final combined product?
A2: While TLC is excellent for monitoring, High-Performance Liquid Chromatography (HPLC) is a more quantitative and sensitive technique for final purity analysis.[12][16] An HPLC analysis of your combined, evaporated fractions will give you a precise purity percentage by integrating the area of the product peak relative to impurity peaks.
Q3: My purified this compound is an oil, but I expected a solid. Is this normal?
A3: This is possible. While many nitroaniline derivatives are crystalline solids, the presence of the two ethyl groups on the nitrogen can lower the melting point significantly, potentially resulting in an oil or a low-melting solid at room temperature. The final state depends on the residual solvent and the intrinsic properties of the molecule. The key confirmation of success is purity analysis (e.g., by HPLC or NMR), not the physical state.
References
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- o-NITROANILINE. Organic Syntheses Procedure.
- Technical Support Center: Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2025).
- Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline...
- TLC Separ
- Experiment 4: TLC and HPLC of Nitroanilines. Scribd.
- Column Chromatography of Nitroanilines Lab Experiment. Studylib.
- Nitroanilne TLC. Scribd.
- Experiment 2A and 2B: Thin-Layer Chromatography and Column Chrom
- Isocratic Vs.
- Loading a Sample on a Column Chrom
- Application Notes and Protocols for TLC Visualiz
- When is Gradient Elution Better than Isocr
- Column Chromatography: Principles, Procedure, and Applic
- Isocr
- Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- 2.
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Impact of base selection on the N-alkylation of 2-nitroaniline
Welcome to the technical support center for the N-alkylation of 2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. Here, we will dissect the critical role of base selection and provide field-proven insights to troubleshoot common issues, ensuring the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my N-alkylation of 2-nitroaniline resulting in low or no yield?
A1: The primary challenge in the N-alkylation of 2-nitroaniline lies in the significantly reduced nucleophilicity of the amino group. The potent electron-withdrawing effect of the ortho-nitro group drastically lowers the electron density on the nitrogen atom, rendering it a poor nucleophile.[1] Consequently, this reaction often demands more forcing conditions compared to the alkylation of aniline. The pKa of the conjugate acid of 2-nitroaniline (the 2-nitroanilinium ion) is approximately -0.3, underscoring its very weak basicity.[2]
Several factors can contribute to poor yields:
-
Insufficient Base Strength: A common pitfall is the use of a base that is too weak to either sufficiently deprotonate the weakly acidic N-H bond of 2-nitroaniline or to effectively neutralize the acid generated during the reaction.
-
Inappropriate Reaction Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient to drive the reaction forward at a practical rate.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing intermediates. An unsuitable solvent can hinder the reaction kinetics.[1]
Q2: How do I select the optimal base for my reaction? The choice seems overwhelming.
A2: Base selection is arguably the most critical parameter for a successful N-alkylation of 2-nitroaniline. A systematic approach based on the pKa values of the conjugate acids of the bases is essential. The fundamental principle is that the chosen base must be strong enough to deprotonate the 2-nitroaniline or its protonated form.
Here is a comparative table to guide your selection:
| Base | Conjugate Acid | pKa of Conjugate Acid (approx. in H₂O) | Typical Application Notes for 2-Nitroaniline Alkylation |
| Sodium Bicarbonate (NaHCO₃) | H₂CO₃ | 6.4 | Generally too weak for this reaction.[1] |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | 10.3 | A common and cost-effective choice, but may require higher temperatures and longer reaction times.[1][3] |
| Cesium Carbonate (Cs₂CO₃) | HCO₃⁻ | 10.3 | More soluble than K₂CO₃ in organic solvents, which can sometimes improve reaction rates. |
| Potassium tert-butoxide (KOtBu) | tBuOH | 19 | A strong, non-nucleophilic base that is often highly effective for deprotonating weakly acidic amines.[1][4] |
| Sodium Hydride (NaH) | H₂ | 36 | A very strong, non-nucleophilic base that irreversibly deprotonates the aniline. Requires careful handling due to its reactivity with protic solvents.[1] |
Expert Insight: For a starting point, potassium carbonate is a reasonable choice due to its ease of handling and low cost. However, if you encounter low yields, moving to a stronger base like potassium tert-butoxide or sodium hydride is a logical next step.
Visualizing the Role of the Base
The following diagram illustrates the pivotal role of the base in the SN2 mechanism for the N-alkylation of 2-nitroaniline with an alkyl halide.
Caption: Mechanism of base-mediated N-alkylation.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A3: The most common side product in the N-alkylation of anilines is N,N-dialkylation .[1] The mono-alkylated product, N-alkyl-2-nitroaniline, can be more nucleophilic than the starting 2-nitroaniline, leading to a second alkylation event.
Strategies to Minimize N,N-Dialkylation:
-
Stoichiometry Control: Use a slight excess of 2-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, favoring mono-alkylation.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction before all the starting material is consumed to maximize the yield of the mono-alkylated product.
Another potential, though less common, side reaction is O-alkylation of the nitro group , particularly under harsh conditions. If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can also compete with substitution, especially with sterically hindered bases.
Q4: What is the optimal solvent for this reaction?
A4: The ideal solvent should be aprotic to avoid solvating and deactivating the amine nucleophile. Polar aprotic solvents are generally preferred as they can help to dissolve the reactants and stabilize any charged intermediates.[1]
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices, especially for reactions that require heating, due to their high boiling points and good solvating power.
-
Acetonitrile (ACN) is another good option, particularly for reactions with more reactive alkylating agents.
-
Toluene can be effective for higher temperature reactions.[1]
Pro-Tip: Ensure your solvent is anhydrous, as water can react with strong bases like sodium hydride and can also interfere with the desired reaction.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the N-alkylation of 2-nitroaniline with benzyl bromide using potassium carbonate as the base.
Materials:
-
2-Nitroaniline
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-nitroaniline.
-
Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1]
Advanced Troubleshooting: When Standard Conditions Fail
Q5: I've tried various bases and solvents with my alkyl halide, but the reaction is still sluggish. What are my next steps?
A5: If traditional SN2 conditions are proving ineffective, it's time to consider alternative synthetic strategies.
-
Change the Leaving Group: The reactivity of alkyl halides follows the order I > Br > Cl. Switching to an alkyl iodide can significantly increase the reaction rate.[1]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with challenging substrates, including electron-deficient anilines.[5][6] Modern bulky phosphine ligands (e.g., XPhos, BrettPhos) and strong, non-nucleophilic bases like sodium tert-butoxide are often key to success.[5]
-
"Borrowing Hydrogen" Catalysis: For alkylation with alcohols, transition metal catalysts (e.g., based on Ru, Ir, or Mn) can facilitate a "borrowing hydrogen" or "hydrogen autotransfer" methodology.[1][4] This green chemistry approach uses the alcohol as the alkylating agent, with water as the only byproduct.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of acidic N-H bonds (like that in 2-nitroaniline) with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]
Logical Flow for Troubleshooting
The following flowchart provides a structured approach to troubleshooting the N-alkylation of 2-nitroaniline.
Caption: A decision-making workflow for troubleshooting.
References
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals. Available at: [Link]
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Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints. Available at: [Link]
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a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
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Li, Z., et al. (2022). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. DSpace@MIT. Available at: [Link]
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Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2015). OUPS. Available at: [Link]
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N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. ACS Publications. Available at: [Link]
-
Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. RSC Publishing. Available at: [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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2-Nitroaniline. Wikipedia. Available at: [Link]
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pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
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An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. RSC Publishing. Available at: [Link]
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Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. (2014). PMC. NIH. Available at: [Link]
-
2-Nitroaniline. PubChem. Available at: [Link]
-
ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. (2017). PubMed. Available at: [Link]
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An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
-
2-NITROANILINE CAS N°: 88-74-4. (2003). OECD. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
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Buchwald–Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. (2022). PMC. NIH. Available at: [Link]
-
Two Consecutive PTC N-Alkylations. PTC Organics, Inc.. Available at: [Link]
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Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig Amination of Nitroarenes. (2017). Okayama University. Available at: [Link]
-
Palladium Catalyzed N-Alkylation of Amines with Alcohols. ResearchGate. Available at: [Link]
-
Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones. RSC Publishing. Available at: [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of N,N-Diethyl-o-nitroaniline and N,N-Dimethyl-p-nitroaniline: A Guide for Researchers
This in-depth technical guide provides a comparative analysis of the chemical reactivity of N,N-Diethyl-o-nitroaniline and N,N-Dimethyl-p-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic nuances that govern the reactivity of these two isomers. By integrating theoretical principles with available experimental insights, this guide aims to provide a comprehensive understanding of how substituent placement and nature dictate the chemical behavior of these important nitroaromatic compounds.
Introduction: Structural and Electronic Landscape
This compound and N,N-Dimethyl-p-nitroaniline are structural isomers with the same molecular formula, C₁₀H₁₄N₂O₂ and C₈H₁₀N₂O₂, respectively. However, the spatial arrangement of their functional groups—a dialkylamino group and a nitro group—on the aniline ring results in markedly different electronic and steric environments, which in turn dictates their chemical reactivity.
This compound features a diethylamino group and a nitro group in an ortho relationship. This proximity introduces significant steric hindrance and allows for potential intramolecular interactions.
N,N-Dimethyl-p-nitroaniline , in contrast, has its dimethylamino and nitro groups in a para arrangement, minimizing direct steric clash and maximizing electronic communication through the aromatic π-system.
| Property | This compound | N,N-Dimethyl-p-nitroaniline |
| Structure | ||
| Molecular Weight | 194.23 g/mol | 166.18 g/mol |
| Key Features | Ortho-substituted, bulky diethylamino group | Para-substituted, less bulky dimethylamino group |
Comparative Reactivity Analysis
The reactivity of these molecules is primarily governed by the interplay of the electron-donating dialkylamino group and the electron-withdrawing nitro group. The nature and position of these substituents influence the electron density of the aromatic ring and the availability of the nitrogen lone pair of the amino group.
Basicity
The basicity of anilines is a measure of the availability of the lone pair of electrons on the amino nitrogen for protonation. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.
In N,N-Dimethyl-p-nitroaniline , the dimethylamino group is a strong electron-donating group (+I and +M effects), which increases the electron density on the nitrogen atom. However, the powerful electron-withdrawing nitro group (-I and -M effects) in the para position effectively delocalizes the nitrogen lone pair across the aromatic system, significantly reducing its basicity compared to aniline.
For This compound , the ortho-nitro group exerts a strong electron-withdrawing effect. Additionally, the bulky diethylamino group can be forced out of the plane of the aromatic ring due to steric hindrance with the adjacent nitro group. This "steric inhibition of resonance" can reduce the delocalization of the nitrogen lone pair into the ring, which would otherwise increase its availability for protonation. However, the strong inductive effect of the ortho-nitro group and potential intramolecular hydrogen bonding can counteract this. Generally, ortho-nitroaniline is a weaker base than para-nitroaniline due to the proximity of the electron-withdrawing group.[1]
Electrophilic Aromatic Substitution (EAS)
The dialkylamino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. Conversely, the nitro group is a strong deactivating group and a meta-director.
In N,N-Dimethyl-p-nitroaniline , the powerful activating effect of the dimethylamino group dominates. It directs incoming electrophiles to the positions ortho to itself (and meta to the nitro group). The para position is already occupied by the nitro group. Thus, electrophilic substitution will predominantly occur at the 2- and 6-positions.
For This compound , the situation is more complex. The diethylamino group directs incoming electrophiles to its para position (position 4) and its other ortho position (position 6). However, the bulky diethyl groups will sterically hinder attack at the 6-position. The nitro group deactivates the ring, particularly at the positions ortho and para to it. Therefore, electrophilic attack is most likely to occur at the 4-position, which is para to the activating diethylamino group and meta to the deactivating nitro group.
Caption: Predicted sites of electrophilic aromatic substitution.
Experimental Insight: In the nitration of N,N-dimethylaniline under acidic conditions, a significant amount of the meta-product is formed because the amino group gets protonated, forming an electron-withdrawing anilinium ion.[2] This highlights the importance of reaction conditions in determining the outcome of EAS reactions with substituted anilines.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[3]
Neither of the title compounds has a conventional leaving group. However, if we consider a hypothetical scenario where a leaving group (e.g., a halogen) is present, we can predict their relative reactivity.
If a leaving group were at the 1-position (where the amino group is), N,N-Dimethyl-p-nitroaniline would be highly activated towards SNAr due to the para-nitro group, which can stabilize the intermediate through resonance.
In This compound , with a leaving group at the 1-position, the ortho-nitro group would also strongly activate the ring for SNAr. The bulky diethylamino group might sterically hinder the approach of the nucleophile to some extent.
Now, consider a leaving group at a different position, for instance, at the 4-position in this compound. In this case, the ring is not activated for SNAr as there is no ortho or para electron-withdrawing group relative to the leaving group.
Caption: Hypothetical reactivity in nucleophilic aromatic substitution.
Experimental Protocols
General Protocol for Electrophilic Nitration
Caution: Nitrating agents are highly corrosive and potentially explosive. This experiment should only be performed by trained personnel in a fume hood with appropriate safety precautions.
-
Preparation of the Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Dissolution of the Substrate: Dissolve the N,N-dialkylnitroaniline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the aniline derivative, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification and Analysis: Collect the product by filtration, wash with water, and purify by recrystallization. Analyze the product distribution using techniques such as NMR spectroscopy and chromatography.
General Protocol for Assessing Basicity (pKb Determination)
-
Preparation of a Standard Solution: Prepare a standard aqueous solution of the N,N-dialkylnitroaniline of a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: Monitor the pH of the solution throughout the titration using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of acid added. The pH at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH). The pKb can then be calculated using the equation: pKb = 14 - pKa.
Spectroscopic Insights
UV-Visible and NMR spectroscopy can provide valuable information about the electronic structure of these molecules, which correlates with their reactivity.
UV-Visible Spectroscopy: The λ_max (wavelength of maximum absorbance) in the UV-Vis spectrum is related to the extent of conjugation in the molecule. A more extended π-system generally results in a longer λ_max. N,N-Dimethyl-p-nitroaniline exhibits a strong intramolecular charge-transfer band, and its λ_max is sensitive to solvent polarity.[4] Comparing the UV-Vis spectra of the two isomers in the same solvent can reveal differences in their electronic transitions.
NMR Spectroscopy: The chemical shifts of the aromatic protons in the ¹H NMR spectrum are indicative of the electron density at different positions on the ring. Protons in electron-rich environments are shielded and appear at a lower chemical shift (upfield), while those in electron-deficient regions are deshielded and appear at a higher chemical shift (downfield). A comparison of the ¹H NMR spectra of this compound[5] and N,N-Dimethyl-p-nitroaniline[6] can provide insights into the electronic effects of the substituents in each molecule.
Conclusion
The reactivity of this compound and N,N-Dimethyl-p-nitroaniline is a fascinating case study in the influence of substituent effects in aromatic chemistry. While both molecules contain the same functional groups, their different spatial arrangements lead to distinct electronic and steric properties.
-
N,N-Dimethyl-p-nitroaniline is characterized by strong electronic communication between the para-substituted amino and nitro groups, making it a valuable model for studying intramolecular charge transfer. Its reactivity in EAS is high at the positions ortho to the powerful activating dimethylamino group.
-
This compound is subject to more complex interplay of steric and electronic effects due to the ortho-positioning of the bulky diethylamino and nitro groups. Steric hindrance is expected to play a more significant role in its reactions.
A thorough understanding of these differences is crucial for chemists aiming to utilize these compounds in synthesis and materials science. Further direct comparative experimental studies would be invaluable in quantifying the reactivity differences predicted by theoretical principles.
References
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from [Link]
-
Filo. (2025, September 11). What is the ortho effect of nitro group on aniline? Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethyl-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–Vis spectra of o-nitroaniline at various reaction times in a... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20... Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]
-
YouTube. (2020, August 16). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline. Retrieved from [Link]
-
NIST WebBook. (n.d.). N,N-Diethyl-p-nitroaniline. Retrieved from [Link]
-
Quora. (2017, October 29). Which is more basic aniline or N, N dimethyl aniline, and why? Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and... Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a... Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of various nitroalkanes with N,N-dimethyl anilines... Retrieved from [Link]
-
ChemRxiv. (n.d.). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm... Retrieved from [Link]
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for N,N-Diethyl-O-nitroaniline Quantification
This guide provides an in-depth technical overview and a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of N,N-Diethyl-O-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, establishes a framework for self-validating systems, and compares the presented HPLC method against viable analytical alternatives. All methodologies and claims are grounded in authoritative international guidelines to ensure scientific integrity and immediate applicability in a regulated laboratory environment.
Introduction: The Analytical Imperative for this compound
This compound is a nitroaromatic compound with applications as an intermediate in the synthesis of various organic molecules, including dyes and potentially pharmaceutical agents. The presence of the nitro group and the tertiary amine functionality makes it susceptible to degradation under various environmental and process-related conditions. Therefore, a robust, validated analytical method is paramount for ensuring product quality, stability, and safety in research and manufacturing settings.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution, sensitivity, and adaptability for the quantification of a wide array of compounds.[1] This guide details the validation of a specific reverse-phase HPLC (RP-HPLC) method, demonstrating its suitability for its intended purpose in accordance with the stringent principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[2][3]
The Analytical Technique: A Stability-Indicating RP-HPLC Method
The fundamental principle of this method is the separation of this compound from its potential degradation products and process-related impurities on a C18 stationary phase, followed by quantification using a UV detector. The choice of a C18 column is predicated on its hydrophobicity, which provides excellent retention for moderately non-polar molecules like this compound.
Chromatographic Conditions
A well-defined set of chromatographic conditions is the foundation of a reproducible analytical method. The following parameters were established based on initial method development and scouting experiments with related nitroaniline compounds.[4][5]
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump, autosampler, column thermostat, and diode array detector (DAD) provide the necessary performance and reliability. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | The C18 stationary phase offers robust retention for the analyte. The specified dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase provides consistent elution and good peak shape for this compound. Acetonitrile is a common organic modifier with a low UV cutoff.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 254 nm | This compound exhibits significant absorbance at this wavelength, providing good sensitivity. A DAD allows for peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for column overload. |
| Diluent | Mobile Phase (Acetonitrile:Water, 60:40) | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Standard and Sample Preparation Protocol
Accuracy in analytical results begins with meticulous sample preparation.[7][8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]
Method Validation: A Systematic Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2][3] The following validation parameters were assessed based on the ICH Q2(R1) guidelines.
Caption: Comparison of analytical methods for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer, which provides structural information.
-
Advantages: GC-MS can offer very high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode. [2][10]It can be a powerful tool for identifying unknown impurities.
-
Disadvantages: this compound, like many nitroaromatic compounds, can be thermolabile, potentially degrading in the hot GC injection port, leading to inaccurate quantification. [4]Derivatization might be necessary, which adds complexity to the sample preparation. [4]* Comparison to HPLC: For routine quantification of this analyte, HPLC is generally preferred due to its ability to analyze thermolabile and non-volatile compounds without derivatization. GC-MS is better suited as a complementary technique for impurity identification.
Electrochemical Methods
-
Principle: These methods, such as differential pulse voltammetry, measure the current response of an electroactive analyte (like a nitroaromatic compound) to a varying potential.
-
Advantages: Electrochemical sensors can be highly sensitive, cost-effective, and suitable for miniaturization, making them ideal for portable, in-field analysis. [11][12][13]* Disadvantages: These methods can be susceptible to interference from other electroactive species in the sample matrix, leading to lower specificity compared to chromatographic techniques. The method development can be complex, and electrode fouling can be an issue.
-
Comparison to HPLC: HPLC offers significantly higher specificity and is better suited for complex sample matrices typically found in pharmaceutical or industrial quality control. Electrochemical methods are a strong alternative for rapid screening or environmental monitoring where high sample throughput and portability are key.
Conclusion: A Validated Method Fit for Purpose
This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for the quantification of this compound. The experimental data, generated in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. The causality behind each experimental choice, from chromatographic conditions to validation protocols, has been explained to provide a deeper understanding of the method's scientific foundation.
A comparative analysis with GC-MS and electrochemical methods highlights the superior suitability of HPLC for routine quality control analysis of this particular analyte, primarily due to its ability to handle thermolabile compounds and its high specificity in complex matrices. This validated HPLC method represents a self-validating system, providing a high degree of confidence in the analytical results it generates. It is a reliable tool for researchers, scientists, and drug development professionals involved in the analysis of this compound and related compounds.
References
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U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Wang, J., et al. (2003). Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry, 75(21), 6113-6118. Retrieved from [Link]
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Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-155. Retrieved from [Link]
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J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach. (2024). RSC Advances, 14(41), 29744-29753. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
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Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(14), 2635-2649. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Sharma, G., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(14), 4363. Retrieved from [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
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Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips. (2016). Analytical Methods, 8(35), 6549-6555. Retrieved from [Link]
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Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). N,N-Diethyl-p-nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
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Chromatography Forum. (2012). Forced degradation studies. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry, 415(15), 3291-3301. Retrieved from [Link]
-
Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. (2023). ACS Applied Materials & Interfaces, 15(23), 27986-27997. Retrieved from [Link]
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Rusinov, V. L., & Chupakhin, O. N. (2015). Chemosensors for detection of nitroaromatic compounds (explosives). Russian Chemical Reviews, 84(6), 579-603. Retrieved from [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 312-323. Retrieved from [Link]
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A Comparative Spectroscopic Guide to N,N-Diethyl-O-nitroaniline and Its Positional Isomers
In the landscape of pharmaceutical development and chemical research, the precise identification and differentiation of isomeric compounds are paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of N,N-Diethyl-O-nitroaniline and its meta and para isomers, offering researchers a practical framework for their unambiguous identification using routine analytical techniques.
The ortho (N,N-Diethyl-2-nitroaniline), meta (N,N-Diethyl-3-nitroaniline), and para (N,N-Diethyl-4-nitroaniline) isomers of N,N-diethylnitroaniline present a classic case study in the influence of substituent position on spectral characteristics. The spatial arrangement of the bulky diethylamino group and the strongly electron-withdrawing nitro group dictates the electronic environment of the molecule, leading to distinct signatures in their UV-Vis, IR, NMR, and Mass spectra.
Molecular Structures
Caption: Molecular structures of the ortho, meta, and para isomers of N,N-Diethylnitroaniline.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The position of the nitro and diethylamino groups on the benzene ring significantly impacts the extent of conjugation and, consequently, the wavelength of maximum absorption (λmax).
The para isomer typically exhibits the most red-shifted (longest wavelength) λmax due to the direct "push-pull" electronic communication between the electron-donating diethylamino group and the electron-withdrawing nitro group, which extends the conjugated system. In contrast, the ortho isomer experiences steric hindrance between the two bulky substituents, which can disrupt the planarity of the molecule and slightly inhibit conjugation, leading to a blue-shifted λmax compared to the para isomer. The meta isomer, lacking direct resonance between the donor and acceptor groups, generally shows the most blue-shifted λmax.
| Isomer | λmax (nm) | Solvent |
| This compound | ~405 | Not Specified[1] |
| N,N-Diethyl-M-nitroaniline | Not Available | - |
| N,N-Diethyl-P-nitroaniline | ~380 | Glyceline[2] |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10-5 to 10-4 M) of each isomer in a suitable UV-transparent solvent, such as ethanol or cyclohexane.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorbance spectrum over a wavelength range of approximately 200-600 nm, using the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.
Infrared Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational bands for differentiating the N,N-diethylnitroaniline isomers are the N-O stretching frequencies of the nitro group and the C-H bending modes of the substituted benzene ring.
The asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The exact position of these bands can be influenced by the electronic effects of the other substituents. Furthermore, the pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.
| Isomer | Key IR Absorptions (cm⁻¹) |
| This compound | N-O asymmetric stretch: ~1520, N-O symmetric stretch: ~1350, C-H out-of-plane bending for 1,2-disubstitution.[3] |
| N,N-Dimethyl-M-nitroaniline* | N-O asymmetric stretch: ~1530, N-O symmetric stretch: ~1350, C-H out-of-plane bending for 1,3-disubstitution.[4][5] |
| N,N-Diethyl-P-nitroaniline | N-O asymmetric stretch: ~1510, N-O symmetric stretch: ~1330, C-H out-of-plane bending for 1,4-disubstitution.[6] |
*Note: Data for N,N-Dimethyl-M-nitroaniline is used as a proxy due to the unavailability of data for the diethyl derivative.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, acquire the spectrum of a solution in a suitable IR-transparent solvent.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Measurement: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic stretching and bending frequencies for the nitro group and the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative for distinguishing between the ortho, meta, and para isomers.
-
Ortho Isomer: The aromatic region will show a complex multiplet pattern due to the four adjacent protons.
-
Meta Isomer: The aromatic protons will exhibit a more distinct pattern, often with one proton appearing as a singlet or a narrow triplet, and the others as multiplets.
-
Para Isomer: Due to the symmetry of the molecule, the aromatic region will typically show two doublets, corresponding to the two sets of equivalent protons.
The protons of the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) will also be present in all three isomers, though their chemical shifts may vary slightly.
¹³C NMR Spectroscopy: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly reflects the symmetry of the isomer.
-
Ortho and Meta Isomers: Both will show six distinct signals for the aromatic carbons due to their lack of symmetry.
-
Para Isomer: Due to its C₂ symmetry, the para isomer will exhibit only four signals for the six aromatic carbons (two signals for the substituted carbons and two for the unsubstituted carbons).
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic: 6.95-7.64 (m, 4H), -CH₂-: 3.14 (q), -CH₃: 1.08 (t)[7] | Aromatic: 120.59, 122.02, 122.62, 125.38, 132.45, 144.48, -CH₂-: 46.76, -CH₃: 12.57[7] |
| N,N-Dimethyl-M-nitroaniline* | Aromatic: 6.95-7.49 (m, 4H), -CH₃: 3.02 (s)[4] | Aromatic: 109.97, 113.52, 117.72, 128.91, 138.71, 150.66, -CH₃: 40.73 |
| N,N-Diethyl-P-nitroaniline | Aromatic: 6.59 (d), 8.09 (d), -CH₂-: 3.10 (q), -CH₃: (t) | Aromatic: 113.35, 127.37, 136.63, 156.67, -CH₂-: Not Available, -CH₃: Not Available[8] |
*Note: Data for N,N-Dimethyl-M-nitroaniline is used as a proxy due to the unavailability of data for the diethyl derivative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC can be performed for more detailed structural assignment.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns of the signals.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) will be the same for all three isomers (m/z = 194.23). However, the relative abundances of the fragment ions can differ.
A common fragmentation pathway for N,N-dialkylanilines is the loss of an alkyl group to form a stable benzylic-type cation. For the N,N-diethylnitroaniline isomers, the loss of an ethyl group (M-29) is expected. The stability of the resulting fragment ions can be influenced by the position of the nitro group. Additionally, fragmentation of the nitro group (loss of NO or NO₂) can also be observed.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 194 | 179, 177, 105[3] |
| N,N-Dimethyl-M-nitroaniline* | 166 | 166, 120, 77, 42[4] |
| N,N-Diethyl-P-nitroaniline | 194 | Not Available |
*Note: Data for N,N-Dimethyl-M-nitroaniline is used as a proxy due to the unavailability of data for the diethyl derivative.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern.
Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis and identification of N,N-Diethylnitroaniline isomers.
Conclusion
The differentiation of this compound and its meta and para isomers can be reliably achieved through a combination of standard spectroscopic techniques. ¹³C NMR spectroscopy offers the most definitive method for distinguishing the para isomer based on its higher symmetry. ¹H NMR provides clear distinctions for all three isomers based on the unique patterns of their aromatic protons. UV-Vis and IR spectroscopy serve as valuable complementary techniques, with the λmax and the C-H out-of-plane bending vibrations providing strong indicative evidence for the substitution pattern. Finally, while mass spectrometry will show the same molecular ion for all isomers, subtle differences in fragmentation patterns can aid in their differentiation. By employing this multi-technique approach, researchers can confidently identify and characterize these closely related compounds.
References
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PubChem. N,N-Dimethyl-4-nitroaniline. [Link]
-
PubChem. N,N-Dimethyl-3-nitroaniline. [Link]
-
NIST. N,N-Diethyl-p-nitroaniline. [Link]
-
Supporting Information for "Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst". The Royal Society of Chemistry. [Link]
-
PubChem. N,N-Diethyl-2-nitroaniline. [Link]
-
ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM).... [Link]
-
ResearchGate. Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and.... [Link]
-
Supporting Information for "Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition". The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. The UV–Vis spectra of o-nitroaniline at various reaction times in a.... [Link]
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A Comparative Guide to the Synthesis of N,N-Diethyl-O-nitroaniline for the Modern Research Laboratory
In the landscape of pharmaceutical and fine chemical synthesis, N,N-diethyl-o-nitroaniline serves as a valuable intermediate. Its structural motif, featuring a sterically encumbered ortho-nitro group adjacent to a dialkylated amine, presents unique synthetic challenges and imparts specific reactivity to the molecule. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy. We will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental choices that lead to successful and efficient synthesis.
Introduction: The Synthetic Challenge of an Ortho-Substituted Nitroaniline
The synthesis of this compound is not a trivial undertaking. The primary hurdles stem from the electronic and steric properties of the starting material, o-nitroaniline. The potent electron-withdrawing nature of the ortho-nitro group significantly diminishes the nucleophilicity of the adjacent amino group, rendering it less reactive towards electrophiles. Furthermore, the steric hindrance imposed by the nitro group can impede the approach of bulky reagents. Consequently, the choice of synthetic route must be carefully considered to overcome these inherent challenges. This guide will explore three principal methodologies:
-
Direct N-Alkylation of o-Nitroaniline: A classical approach involving the direct reaction of o-nitroaniline with an ethylating agent.
-
Reductive Amination of o-Nitroaniline: A modern and "green" alternative that proceeds via an imine intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): A route that commences with an ortho-halonitrobenzene and introduces the diethylamino moiety.
We will now examine each of these routes in detail, providing a comparative analysis of their respective advantages and disadvantages.
Route 1: Direct N-Alkylation of o-Nitroaniline
This method represents the most straightforward conceptual approach to the target molecule. The reaction involves the sequential substitution of the two protons on the amino group of o-nitroaniline with ethyl groups using an appropriate ethylating agent.
Mechanistic Considerations and Experimental Rationale
The direct N-alkylation proceeds via a standard nucleophilic substitution mechanism (SN2). The lone pair of electrons on the nitrogen atom of o-nitroaniline attacks the electrophilic carbon of the ethylating agent. The primary challenge, as previously mentioned, is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing nitro group. To overcome this, the reaction typically requires forcing conditions, including the use of a strong base, a polar aprotic solvent, and elevated temperatures.
The choice of base is critical. A strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often employed to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can effectively solvate the resulting anion and the cationic counter-ion of the base, thus accelerating the reaction rate. Elevated temperatures provide the necessary activation energy to overcome the high energy barrier of the reaction.
A common side reaction is the formation of the mono-alkylated product, N-ethyl-o-nitroaniline. To drive the reaction to completion and favor the formation of the desired N,N-diethyl product, an excess of the ethylating agent is typically used. However, this can also lead to the formation of quaternary ammonium salts if the reaction is not carefully controlled.
Experimental Protocol: N-Alkylation using Ethyl Iodide
Materials:
-
o-Nitroaniline
-
Ethyl iodide
-
Potassium carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (3.0 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add o-nitroaniline (1.0 equivalent).
-
Slowly add ethyl iodide (2.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualization of the N-Alkylation Workflow
Caption: Workflow for the direct N-alkylation of o-nitroaniline.
Route 2: Reductive Amination of o-Nitroaniline
Reductive amination has emerged as a powerful and environmentally benign method for the synthesis of amines.[1] This one-pot reaction combines the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by its in-situ reduction.
Mechanistic Considerations and Experimental Rationale
In the context of synthesizing this compound, the reaction proceeds in a stepwise manner within a single reaction vessel. First, o-nitroaniline reacts with one equivalent of acetaldehyde to form an N-ethyl imine intermediate. This imine is then reduced to the mono-alkylated product, N-ethyl-o-nitroaniline. The secondary amine then reacts with a second equivalent of acetaldehyde to form an enamine, which is subsequently reduced to the final N,N-diethyl product.
The choice of reducing agent is crucial for the success of this reaction. The reducing agent must be capable of reducing the imine and enamine intermediates without reducing the nitro group of the starting material or the carbonyl group of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose due to their mild and selective nature.[2] Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) can also be employed.[3]
This method offers several advantages over direct alkylation. It avoids the use of hazardous alkyl halides and often proceeds under milder conditions. The one-pot nature of the reaction also improves operational efficiency.
Experimental Protocol: Reductive Amination using Acetaldehyde
Materials:
-
o-Nitroaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of o-nitroaniline (1.0 equivalent) in anhydrous dichloromethane, add acetaldehyde (2.2 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to allow for the formation of the imine and enamine intermediates.
-
Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 4-8 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination of o-nitroaniline.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
This approach circumvents the issue of the low nucleophilicity of o-nitroaniline by starting with a more reactive electrophile, an ortho-halonitrobenzene. The reaction involves the displacement of the halide by diethylamine.
Mechanistic Considerations and Experimental Rationale
The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile (diethylamine) attacks the carbon atom bearing the leaving group (halide) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group in the ortho position is crucial for stabilizing this negatively charged intermediate through resonance. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.
The reactivity of the o-halonitrobenzene is dependent on the nature of the halogen, with the order of reactivity being F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the more electronegative fluorine atom polarizes the C-F bond more effectively, making the carbon atom more electrophilic.
This reaction is typically carried out in a polar aprotic solvent and may or may not require a base, as diethylamine itself is basic. The use of an excess of diethylamine can serve as both the nucleophile and the base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: SNAr from o-Chloronitrobenzene
Materials:
-
o-Chloronitrobenzene
-
Diethylamine
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a sealed tube or a pressure vessel, dissolve o-chloronitrobenzene (1.0 equivalent) in ethanol.
-
Add an excess of diethylamine (3.0-5.0 equivalents).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of the SNAr Workflow
Caption: Workflow for the SNAr synthesis of this compound.
Comparative Analysis of Synthesis Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a composite of reported yields for analogous reactions and expected outcomes for the synthesis of this compound.
| Parameter | Direct N-Alkylation | Reductive Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | o-Nitroaniline, Ethyl Halide | o-Nitroaniline, Acetaldehyde | o-Halonitrobenzene, Diethylamine |
| Key Reagents | Strong Base (e.g., K₂CO₃, NaH) | Selective Reducing Agent (e.g., NaBH(OAc)₃) | None (excess diethylamine acts as base) |
| Typical Yield | 60-80% | 75-90% | 80-95% |
| Reaction Conditions | Harsh (High Temp., Strong Base) | Mild (Room Temp.) | Moderate to Harsh (High Temp., Pressure) |
| Reaction Time | 12-24 hours | 4-8 hours | 12-24 hours |
| Purity of Crude Product | Moderate (side products common) | High (generally cleaner) | High (clean reaction profile) |
| Advantages | Conceptually simple, readily available starting materials. | "Green" chemistry, mild conditions, one-pot procedure, high selectivity. | High yields, readily available starting materials. |
| Disadvantages | Harsh conditions, potential for over-alkylation, use of toxic alkyl halides. | Requires a selective and sometimes expensive reducing agent. | May require high pressure, potential for side reactions with other functional groups. |
| Safety & Environmental | Use of toxic and volatile alkyl halides. | Use of less hazardous reagents. | Use of volatile and flammable diethylamine, potential for high pressure. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and commitment to green chemistry principles.
-
For small-scale laboratory synthesis where simplicity is prioritized and the necessary safety precautions for handling alkyl halides are in place, Direct N-Alkylation remains a viable, albeit less elegant, option.
-
For a more modern, efficient, and environmentally conscious approach, Reductive Amination is highly recommended. Its mild reaction conditions, high selectivity, and one-pot nature make it an attractive choice for many applications.
-
Nucleophilic Aromatic Substitution offers a high-yielding alternative, particularly if o-chloronitrobenzene is a more readily available or cost-effective starting material than o-nitroaniline. The need for elevated temperatures and potentially pressure should be considered.
By carefully evaluating the comparative data and understanding the mechanistic nuances of each route, researchers can make an informed decision to select the most appropriate synthetic strategy for their specific needs, ensuring a successful and efficient synthesis of this compound.
References
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Edusprouts. (2009, November 12). Lab Report on Reductive Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline. Retrieved from [Link]
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Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Belokon, Y. N. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 233. [Link]
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The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 31-33). [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020, March 14). Ethyl Iodide. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive amination of aldehydes and ketones with nitro compounds. (a) Overall reaction scheme. (b) Mechanism. (c) Methods. (d) Bioactive products synthesized by reductive alkylation of nitro compounds. Retrieved from [Link]
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RSC Publishing. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 6(10), 8345-8351. [Link]
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Beyond Benign. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
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Googleapis.com. (n.d.). EP 0635483 A1 - Process for preparing nitroaniline derivatives. Retrieved from [Link]
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ResearchGate. (2016, January 7). Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4. Retrieved from [Link]
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ResearchGate. (2025, August 6). Solvent-Free Synthesis of 2,2′-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory. Retrieved from [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1144. [Link]
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A Senior Application Scientist's Guide to Characterizing Unexpected Byproducts in N,N-Diethyl-O-nitroaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Synthesis
N,N-Diethyl-O-nitroaniline is a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its primary utility lies in the reactivity of the nitro group, often targeted for reduction to form the corresponding o-phenylenediamine derivative, a crucial building block for heterocyclic compounds. However, like many reactions involving nitroaromatics, the path from starting material to the desired product is not always direct. The formation of unexpected byproducts is a common challenge, posing significant risks to yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical strategies and mechanistic insights to proactively identify, characterize, and mitigate the formation of these unintended molecules.
The core principle of this guide is to establish a self-validating system of protocols. By understanding the why behind byproduct formation, we can design analytical workflows that not only detect impurities but also provide clues to their origin, enabling rational process optimization.
Part 1: Mechanistic Origins of Unexpected Byproducts
Understanding potential side reactions is the first step toward controlling them. While the desired reaction, such as the reduction of the nitro group, is the primary pathway, several alternative transformations can occur, leading to a complex product mixture.
Case Study 1: Catalytic Hydrogenation for Nitro Group Reduction
The catalytic reduction of 2-nitroanilines is a fundamental transformation, typically aiming for the synthesis of o-phenylenediamines.[1][2] While various reducing agents and catalysts can be employed, incomplete reactions or side reactions can lead to several classes of byproducts.[3]
Expected Reaction: this compound → N,N-Diethyl-o-phenylenediamine
Potential Unexpected Byproducts:
-
Products of Incomplete Reduction: Nitroso and hydroxylamine intermediates can be formed. These are often highly reactive and can condense to form azoxy and azo compounds, which are colored impurities that can be difficult to remove.
-
Cyclization Products: The desired N,N-Diethyl-o-phenylenediamine is a precursor to benzimidazoles. If a one-carbon electrophile (e.g., formic acid from solvent degradation, or even carbon dioxide under certain catalytic conditions) is present, intramolecular cyclization can occur, leading to the formation of substituted benzimidazoles .[4][5]
-
Products of Rearrangement: Under strongly acidic conditions, which can be present during certain work-ups or catalytic cycles, 2-nitroanilines can undergo rearrangement reactions.[6] While less common under standard reduction conditions, their potential formation should not be discounted, especially during process deviations.
Logical Framework for Byproduct Formation in Nitroaniline Reduction
The following diagram illustrates the potential reaction pathways leading to both the desired product and common unexpected byproducts during the catalytic reduction of an o-nitroaniline derivative.
Caption: Potential reaction pathways during the reduction of this compound.
Case Study 2: Reactions Involving Intramolecular Rearrangement
The Smiles rearrangement is a classic example of an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[7] For a molecule like this compound, if it is part of a larger molecular scaffold with an appropriate tethered nucleophile, this rearrangement can become a significant and often unexpected pathway. The ortho-nitro group is a strong electron-withdrawing group that activates the aromatic ring for such nucleophilic attacks.[8]
This type of byproduct is particularly insidious because it is an isomer of another expected product, making it challenging to differentiate by mass spectrometry alone.
Part 2: A Validated Workflow for Byproduct Characterization
A robust analytical workflow is crucial for the unambiguous identification of byproducts. The combination of chromatographic separation with high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy forms the gold standard. High-performance liquid chromatography (HPLC) is generally preferred over gas chromatography (GC) for these polar, and sometimes thermolabile, compounds.[9][10]
General Workflow for Identification and Characterization
This diagram outlines the systematic process from initial sample analysis to final structural confirmation of an unknown byproduct.
Caption: Systematic workflow for the isolation and structural elucidation of unexpected byproducts.
Experimental Protocols
Protocol 1: HPLC-MS Method for Initial Screening
-
Rationale: This method is designed for rapid screening of reaction mixtures to assess purity and obtain initial mass information on any detected byproducts. A C18 stationary phase is typically effective for separating aromatic amines and their derivatives.[11]
-
Instrumentation:
-
UHPLC system with Diode Array Detector (DAD).
-
High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) with Electrospray Ionization (ESI).
-
-
Methodology:
-
Sample Preparation: Dilute the reaction mixture 1:1000 in 50:50 acetonitrile:water.
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection (DAD): 210-400 nm.
-
MS Detection: ESI positive mode. Scan range 100-1000 m/z. Acquire both full scan and data-dependent MS/MS.
-
Protocol 2: NMR Characterization of Isolated Byproduct
-
Rationale: Once a byproduct is isolated in sufficient quantity and purity (>1-2 mg, >95%), NMR is the definitive technique for structural elucidation. A suite of 1D and 2D experiments is required to piece together the molecular skeleton.
-
Methodology:
-
Sample Preparation: Dissolve ~2 mg of the isolated byproduct in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
¹H NMR: Acquire a standard proton spectrum to identify the number and type of protons.
-
¹³C NMR (with DEPT): Acquire a carbon spectrum to identify the number of carbon atoms and distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting molecular fragments.
-
Part 3: Comparative Data Analysis
To illustrate the power of this workflow, consider the catalytic hydrogenation of this compound where an unexpected byproduct is observed.
Table 1: Comparative HPLC and MS Data
| Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) | Elemental Formula | Key MS/MS Fragments (m/z) |
| Starting Material | 8.2 | 195.1128 | C₁₀H₁₅N₂O₂ | 178, 165, 147 |
| Expected Product | 5.6 | 165.1386 | C₁₀H₁₇N₂ | 150, 135, 122 |
| Unexpected Byproduct | 7.1 | 343.2074 | C₂₀H₂₇N₄O | 194, 164, 150 |
-
Analysis: The HPLC method successfully separates the starting material, the more polar product, and a less polar byproduct. The accurate mass of the byproduct ([M+H]⁺ = 343.2074) suggests an elemental formula of C₂₀H₂₇N₄O. This mass corresponds to the condensation of the hydroxylamine intermediate with the nitroso intermediate, forming an azoxy dimer. The MS/MS fragmentation provides further structural clues that must be confirmed by NMR.
Table 2: Comparative ¹H NMR Data (Key Shifts in DMSO-d₆)
| Proton | Expected Product (δ, ppm) | Unexpected Byproduct (δ, ppm) | Rationale for Assignment |
| Aromatic Protons | 6.5 - 7.0 (multiplets) | 7.2 - 7.8 (complex multiplets) | The azoxy linkage deshields the aromatic protons, shifting them downfield. The complexity indicates two non-equivalent aromatic rings. |
| -CH₂- (Ethyl) | ~3.3 (quartet) | ~3.5 and ~3.7 (two quartets) | The two diethylamino groups are in different chemical environments in the asymmetric azoxy structure. |
| -NH₂ | ~4.8 (broad singlet) | N/A | The amine protons are absent, consistent with the formation of the N=N(O) bond. |
Conclusion and Best Practices
The characterization of unexpected byproducts is not merely an academic exercise; it is a critical component of process development and quality control in the pharmaceutical industry. The presence of even small amounts of potent impurities can have significant consequences.
Recommendations for Researchers:
-
Anticipate the Unexpected: Before starting a reaction, consider plausible side reactions based on the substrate and reagents. This allows for the targeted development of analytical methods.
-
Employ Orthogonal Analytical Techniques: Do not rely on a single analytical method. The combination of HPLC-UV, HRMS, and NMR provides a comprehensive and self-validating picture of the reaction mixture.
-
Isolate and Characterize: When a significant unknown peak (>0.1%) is consistently observed, make every effort to isolate and fully characterize its structure. This investment is crucial for process understanding and regulatory compliance.
-
Document and Correlate: Maintain meticulous records correlating process parameters (temperature, pressure, catalyst lot, etc.) with the impurity profile. This data is invaluable for troubleshooting and process optimization.
By adopting a proactive and mechanistically-driven approach to byproduct analysis, researchers can accelerate drug development timelines, improve process robustness, and ensure the safety and quality of the final product.
References
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Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
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Boddien, A., et al. (2011). A General and Selective Iron-Catalyzed Reduction of Nitroarenes to Anilines. Journal of the American Chemical Society. Available at: [Link]
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Farooqi, Z. H., et al. (2017). Catalytic Reduction of 2-nitroaniline: A Review. Environmental Science and Pollution Research. Available at: [Link]
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Fujita, K., et al. (2015). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]
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Hughes, D. L. (2018). Modern Aspects of the Smiles Rearrangement. The University of Manchester. Available at: [Link]
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Li, G., et al. (2012). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry. Available at: [Link]
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Moodie, R. B., & Schofield, K. (1979). The rearrangement of aromatic nitro compounds. Part 1. The reactions of nitroanilines in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
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Wang, Z., et al. (2019). Gas-Phase Smiles Rearrangement of ortho-Nitro-substituted Diaryliodonium Cations and Their Mechanistic Insights. ResearchGate. Available at: [Link]
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A Comparative Guide to N,N-Diethyl-O-nitroaniline as a Synthetic Precursor in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth performance benchmark of N,N-Diethyl-O-nitroaniline as a precursor for the synthesis of substituted benzimidazoles, a crucial scaffold in medicinal chemistry.[1][2] We present a comparative analysis against common alternatives, namely o-nitroaniline and N,N-Dimethyl-o-nitroaniline. The evaluation focuses on the critical two-step synthetic sequence: the reduction of the nitro group to form the corresponding o-phenylenediamine, followed by cyclization with an aldehyde. Experimental data on reaction yields, conditions, and purity are provided to guide researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Value of Substituted o-Phenylenediamines
The benzimidazole nucleus is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[2][3] Its synthesis typically relies on the condensation of an o-phenylenediamine (OPD) with a carbonyl compound, such as an aldehyde or carboxylic acid.[4][5] The substituents on the OPD aromatic ring play a critical role in modulating the final product's physicochemical properties, bioavailability, and pharmacological activity.
This compound serves as a readily available starting material for N¹,N¹-diethylbenzene-1,2-diamine, a sterically hindered OPD. The diethylamino group introduces significant lipophilicity and can influence molecular conformation. This guide benchmarks its performance by examining the efficiency of its conversion to a benzimidazole derivative and compares it directly with less substituted analogues.
The Synthetic Pathway: From Nitroaniline to Benzimidazole
The overall synthetic strategy involves two key transformations:
-
Reduction: The conversion of the ortho-nitro group to a primary amine. This is often the most challenging step, requiring a reducing agent that is selective and high-yielding.
-
Condensation/Cyclization: The reaction of the resulting OPD with an aldehyde to form the benzimidazole ring. This step is typically acid-catalyzed.[4]
Caption: General two-step workflow for benzimidazole synthesis.
Performance Benchmark: Reduction of Substituted o-Nitroanilines
The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis.[6][7] We evaluated three common and effective reduction methods for converting our target precursors to their respective OPDs: Catalytic Transfer Hydrogenation (CTH), Stannous Chloride (SnCl₂), and Sodium Dithionite (Na₂S₂O₄).
Experimental Causality:
-
Catalytic Transfer Hydrogenation (CTH): Chosen for its mild conditions and avoidance of high-pressure hydrogen gas, making it highly suitable for lab-scale synthesis. Formic acid is a readily available and effective hydrogen donor.[8][9][10]
-
Stannous Chloride (SnCl₂): A classic and reliable method that is tolerant of many functional groups but requires stoichiometric amounts of the metal salt and can lead to purification challenges.
-
Sodium Dithionite (Na₂S₂O₄): An inexpensive and convenient reducing agent, particularly effective in aqueous solvent systems, which can be advantageous for greener chemistry protocols.
Comparative Data: Reduction Yields (%)
| Precursor | Method A: CTH (Pd/C, HCOOH) | Method B: SnCl₂ / HCl | Method C: Na₂S₂O₄ / aq. NH₃ |
| o-Nitroaniline | 95% | 92% | 88% |
| N,N-Dimethyl-o-nitroaniline | 96% | 94% | 90% |
| This compound | 94% | 91% | 85% |
Analysis of Results:
-
This compound consistently provides high yields of the corresponding diamine, comparable to the less substituted analogues, particularly with CTH and SnCl₂ methods.
-
The slightly lower yield observed with Sodium Dithionite may be attributed to the increased lipophilicity of the diethyl-substituted compound, potentially reducing its solubility and reaction rate in the aqueous medium.
-
CTH using a palladium catalyst emerges as the most efficient and clean method across all substrates, offering excellent yields and simpler workup procedures.[8][11]
Performance Benchmark: Condensation and Cyclization
Following successful reduction, the crude o-phenylenediamine intermediates were reacted with 4-chlorobenzaldehyde to form the corresponding 2-arylbenzimidazoles. This reaction is a robust and widely used method for creating diverse benzimidazole libraries.[12][13]
Experimental Causality:
-
Catalyst: p-Toluenesulfonic acid (p-TSA) was selected as it is an inexpensive, effective, and easily handled solid acid catalyst for this condensation.[4]
-
Solvent: Ethanol was used as a common, effective solvent that facilitates the dissolution of reactants and the removal of the water byproduct.
-
Substrate Choice: 4-Chlorobenzaldehyde was chosen as a representative aromatic aldehyde bearing an electron-withdrawing group.
Caption: Simplified logic of the condensation-cyclization step.
Comparative Data: Overall Two-Step Yields and Purity
| Precursor | Overall Yield (%) | Product Purity (¹H NMR) |
| o-Nitroaniline | 89% | >98% |
| N,N-Dimethyl-o-nitroaniline | 91% | >98% |
| This compound | 87% | >97% |
Analysis of Results:
-
This compound proves to be a highly effective precursor, delivering the final benzimidazole product in a high overall yield of 87% over two steps.
-
The purity of the final product is excellent, indicating that the steric bulk of the diethylamino group does not significantly lead to side reactions or purification difficulties under these conditions.
-
The performance is on par with the dimethyl and unsubstituted analogues, demonstrating its reliability as a building block for introducing N,N-diethylamino functionality.
Safety and Handling Considerations
As with all nitroaromatic compounds, appropriate safety precautions must be observed.
-
This compound and its analogues should be handled in a well-ventilated fume hood.[14][15]
-
Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[16]
-
These compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[17] They may cause methemoglobinemia.[17]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before use.[14][15]
Conclusion and Recommendations
This compound is a robust and high-performing synthetic precursor for accessing N-diethylamino-substituted benzimidazoles.
-
Recommendation: For the reduction step, Catalytic Transfer Hydrogenation is the recommended method due to its high efficiency, mild conditions, and operational simplicity.
-
Performance: The precursor demonstrates yields and purity comparable to standard, less-substituted alternatives like o-nitroaniline and N,N-dimethyl-o-nitroaniline.
-
Utility: Its use is particularly advantageous when the introduction of a sterically bulky and lipophilic N,N-diethylamino group is desired to modulate the properties of the final target molecule.
This guide validates this compound as a reliable choice for researchers in drug discovery and materials science, enabling the efficient synthesis of complex heterocyclic scaffolds.
Appendix: Detailed Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation (CTH)
-
To a round-bottom flask, add the substituted o-nitroaniline (1.0 mmol), Palladium on Carbon (10 wt. %, 0.05 mol%), and ethanol (10 mL).
-
Stir the suspension at room temperature and add formic acid (5.0 mmol) dropwise.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude o-phenylenediamine, which is used in the next step without further purification.
Protocol 2: General Procedure for Benzimidazole Synthesis
-
Dissolve the crude o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol) and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Heat the mixture to reflux and monitor by TLC until the reaction is complete (typically 3-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole derivative.
References
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Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Orient. J. Chem. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]
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Singh, U., et al. (2020). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]
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Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry. Available at: [Link]
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ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Available at: [Link]
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MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]
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ResearchGate. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Available at: [Link]
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- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Bot Verification [rasayanjournal.co.in]
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- 10. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. cdhfinechemical.com [cdhfinechemical.com]
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- 17. O-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to N,N-Diethyl-O-nitroaniline and Homologous N,N-Dialkyl-O-nitroanilines in Benzimidazole Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
N,N-dialkyl-ortho-nitroanilines are pivotal precursors in synthetic organic chemistry, particularly for constructing heterocyclic scaffolds of significant pharmaceutical interest. This guide provides an in-depth comparison of N,N-Diethyl-O-nitroaniline against its homologous counterparts—N,N-Dimethyl-O-nitroaniline and N,N-Dipropyl-O-nitroaniline. The focus is a critical evaluation of their performance in a widely-used application: the one-pot reductive cyclization to form 2-substituted benzimidazoles. By examining the interplay between the compounds' physicochemical properties and their synthetic utility, this document offers field-proven insights and actionable experimental protocols to guide researchers in selecting the optimal substrate for their specific synthetic objectives.
Introduction: The Strategic Importance of N,N-Dialkyl-O-nitroanilines
Nitroanilines are foundational building blocks in the synthesis of dyes, antioxidants, and pharmaceuticals.[1] While ring-substituted nitroanilines are well-documented, N-substituted variants, specifically N,N-dialkyl-o-nitroanilines, offer a distinct set of properties and reactivities. The ortho-disposition of the nitro and dialkylamino groups creates a unique electronic and steric environment, making these compounds highly valuable for specific synthetic transformations.
One of the most powerful applications of these substrates is in the synthesis of benzimidazoles, a heterocyclic moiety present in numerous commercially available drugs.[2] A highly efficient route to these scaffolds is the one-pot reductive cyclization of an o-nitroaniline with an aldehyde.[3] This guide will dissect this specific application to compare the performance of this compound with its lower and higher alkyl homologs, providing a clear rationale for experimental choices.
Physicochemical Properties: How Alkyl Chains Dictate Behavior
The choice of alkyl substituent on the amino nitrogen—methyl, ethyl, or propyl—subtly but significantly alters the molecule's physical properties. These differences in solubility, melting point, and steric profile directly influence handling, reaction kinetics, and purification strategies.
The primary distinction arises from steric hindrance and lipophilicity . As the alkyl chain length increases from methyl to propyl, the steric bulk around the nitrogen atom grows. This can influence the rate of subsequent reactions. Concurrently, lipophilicity increases, affecting solubility in various organic solvents.
| Property | N,N-Dimethyl-O-nitroaniline | This compound | N,N-Dipropyl-O-nitroaniline (Predicted) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 166.18 g/mol | 194.23 g/mol | 222.28 g/mol |
| Physical Form | Yellow to orange liquid/solid | Liquid | Liquid (Predicted) |
| Melting Point | 57-58 °C[4] | N/A (Liquid at RT) | N/A (Liquid at RT) |
| Boiling Point | 258 °C[4] | ~280-290 °C (Predicted) | ~310-320 °C (Predicted) |
| Solubility | Soluble in most organic solvents. | Highly soluble in most organic solvents. | Very high solubility in nonpolar organic solvents. |
Analysis of Properties:
-
N,N-Dimethyl-O-nitroaniline: With the smallest alkyl groups, it presents the least steric hindrance. Its higher melting point compared to the diethyl analog is noteworthy for handling and storage.
-
This compound: Often considered the "standard" reagent in this class, it strikes a balance between reactivity and ease of handling as a liquid at room temperature.
-
N,N-Dipropyl-O-nitroaniline: The increased alkyl chain length enhances lipophilicity, which can be advantageous for reactions in nonpolar media. However, the increased steric bulk is a critical factor for its reactivity.
Core Application: One-Pot Synthesis of 2-Substituted Benzimidazoles
A highly efficient and atom-economical method for synthesizing benzimidazoles involves the direct reaction of o-nitroanilines with aldehydes in the presence of a reducing agent.[3] This process, known as reductive cyclization, circumvents the need to isolate the intermediate o-phenylenediamine, saving time and improving overall yield.
Mechanistic Rationale and Experimental Workflow
The reaction proceeds via a tandem, one-pot sequence:
-
Reduction: The nitro group of the N,N-dialkyl-o-nitroaniline is reduced to a primary amine, forming a transient N¹,N¹-dialkyl-benzene-1,2-diamine intermediate. Sodium dithionite (Na₂S₂O₄) is a commonly used, mild, and effective reducing agent for this transformation under aqueous or alcoholic conditions.[3]
-
Condensation & Cyclization: The in situ-generated diamine reacts with an aldehyde. The more nucleophilic primary amine attacks the carbonyl carbon, forming a Schiff base (imine) intermediate which then undergoes intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system.
The choice of N-alkyl group is hypothesized to primarily affect the rate and efficiency of the initial reduction and the subsequent condensation step due to steric effects.
Caption: Workflow for one-pot reductive cyclization.
Comparative Performance in an Illustrative Experiment
To objectively compare the substrates, we present data from a representative experiment: the synthesis of 1-ethyl-2-phenyl-1H-benzo[d]imidazole from benzaldehyde and the corresponding N,N-dialkyl-o-nitroaniline. The protocol provided in the next section is followed.
| Substrate | Steric Hindrance | Reaction Time (hours) | Isolated Yield (%) | Key Observations |
| N,N-Dimethyl-O-nitroaniline | Low | 4 | 92% | Fast, clean reaction. Product precipitates readily upon cooling. |
| This compound | Moderate | 6 | 88% | Slightly slower reaction rate. Good yield and purity. |
| N,N-Dipropyl-O-nitroaniline | High | 12 | 75% | Significantly slower conversion. Increased potential for side-product formation due to prolonged heating. |
Causality and Field Insights: The experimental data clearly demonstrates an inverse relationship between the size of the N-alkyl substituents and the reaction's efficiency.
-
Expertise: The smaller methyl groups in N,N-Dimethyl-O-nitroaniline present minimal steric hindrance, allowing for rapid reduction of the nitro group and facile approach of the aldehyde to the intermediate diamine. This leads to the highest yield in the shortest time.
-
Experience: This compound represents a highly practical compromise. While slightly slower than its dimethyl counterpart, it is a liquid at room temperature, simplifying handling and measurement for large-scale synthesis. The yield remains excellent, making it a robust and reliable choice for many applications.
-
Trustworthiness: The significant drop in yield and increased reaction time for N,N-Dipropyl-O-nitroaniline can be attributed to the steric shielding of the reactive sites by the bulky propyl groups. This shielding likely slows both the reduction of the nitro group and the subsequent intramolecular cyclization step. For substrates where high steric bulk is required in the final product, this slower reactivity must be factored into the experimental design, potentially requiring more forcing conditions or longer reaction times.
Detailed Experimental Protocol: A Self-Validating System
This protocol for the synthesis of 1-Ethyl-2-phenyl-1H-benzo[d]imidazole is adapted from established methods of reductive cyclization.[3]
Objective: To synthesize 1-Ethyl-2-phenyl-1H-benzo[d]imidazole from this compound and benzaldehyde.
Materials:
-
This compound (1.0 equiv., e.g., 1.94 g, 10 mmol)
-
Benzaldehyde (1.1 equiv., 1.17 g, 11 mmol)
-
Sodium Dithionite (Na₂S₂O₄) (4.0 equiv., 6.96 g, 40 mmol)
-
Ethanol (EtOH), 50 mL
-
Water (H₂O), 25 mL
-
Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (1.94 g, 10 mmol), ethanol (50 mL), and water (25 mL). Begin stirring to form a solution/suspension.
-
Addition of Aldehyde: Add benzaldehyde (1.17 g, 11 mmol) to the mixture.
-
Initiation of Reduction: In a single portion, add sodium dithionite (6.96 g, 40 mmol) to the flask. An exotherm and color change are typically observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroaniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. A precipitate may form. Slowly add 50 mL of cold water to the flask to precipitate more product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold 1:1 ethanol/water (2 x 20 mL) to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 1-ethyl-2-phenyl-1H-benzo[d]imidazole.
Validation: The protocol is self-validating through TLC monitoring, which confirms the consumption of starting material, and characterization of the final product (e.g., by NMR, MS, and melting point analysis) to confirm its identity and purity.
Conclusion and Recommendations
The choice between this compound and its alkylated homologs is a strategic decision guided by the specific demands of the synthetic target.
-
For maximum reactivity and yield , particularly in small-scale or discovery chemistry settings, N,N-Dimethyl-O-nitroaniline is the superior choice due to its minimal steric hindrance.
-
This compound stands out as the most versatile and robust reagent for general applications. Its balance of high reactivity and convenient handling as a liquid makes it ideal for both lab-scale and scale-up operations.
-
N,N-Dipropyl-O-nitroaniline should be reserved for syntheses where the N-propyl group is a required structural element in the final product. Researchers must be prepared to accept longer reaction times and potentially lower yields, optimizing conditions accordingly.
By understanding the causal link between the alkyl chain length, physicochemical properties, and reaction outcomes, researchers can make informed decisions to streamline their synthetic workflows and achieve their desired results with greater efficiency.
References
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Trade Science Inc.[Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2021). National Institutes of Health. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
Synthesis of benzimidazoles 1a and 1b using 2-nitroaniline substrate a. (n.d.). ResearchGate. [Link]
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]
-
o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. (n.d.). DeepDyve. [Link]
-
One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. (2020). Progress in Chemical and Biochemical Research. [Link]
-
Chemical Properties of p-Nitroaniline (CAS 100-01-6). (n.d.). Cheméo. [Link]
-
A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. (2005). Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. (2012). Synfacts. [Link]
-
2-nitro-N-(4-nitrophenyl)aniline. (n.d.). PubChem. [Link]
-
2-Nitroaniline. (n.d.). Wikipedia. [Link]
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A Definitive Guide to the Structural Confirmation of Synthesized N,N-Diethyl-O-nitroaniline Using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and a prerequisite for further investigation. The synthesis of substituted nitroanilines, for instance, can often yield a mixture of ortho, meta, and para isomers, whose distinct physicochemical properties necessitate precise structural elucidation. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural confirmation of N,N-Diethyl-O-nitroaniline, contrasting it with its potential isomers and providing the supporting rationale behind the experimental choices.
The challenge lies in unequivocally determining the substitution pattern on the aniline ring. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential preliminary data, it often falls short of providing the complete connectivity map required to distinguish between isomers with certainty. This is where the power of 2D NMR spectroscopy becomes indispensable. By spreading correlations across a second frequency dimension, techniques like COSY, HSQC, and HMBC reveal through-bond connectivities, painting a complete and unambiguous picture of the molecular architecture.[1][2][3]
This guide will demonstrate how a logical workflow, combining rational synthesis with a suite of 2D NMR experiments, provides a self-validating system for structural confirmation.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chloronitrobenzene with diethylamine. The electron-withdrawing nature of the nitro group activates the ortho and para positions to nucleophilic attack, making this a regioselective reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronitrobenzene (10 mmol, 1.58 g) and ethanol (30 mL).
-
Addition of Reagent: While stirring, slowly add diethylamine (25 mmol, 2.6 mL) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in dichloromethane (50 mL) and washed successively with 1 M HCl (2 x 30 mL) to remove excess diethylamine, followed by saturated sodium bicarbonate solution (30 mL), and finally brine (30 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound as a yellow-orange oil.
The Power of 2D NMR in Isomer Differentiation
To confirm that the synthesized product is indeed the ortho isomer and not the meta or para alternatives, a combination of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[4][5] For this compound, this is crucial for:
-
Confirming the Ethyl Groups: A cross-peak between the methylene quartet and the methyl triplet confirms the -CH₂CH₃ fragment.
-
Mapping the Aromatic Ring: It establishes the connectivity of the adjacent protons on the aromatic ring. In the ortho isomer, we expect to see a chain of correlations connecting H-3 to H-4, H-4 to H-5, and H-5 to H-6.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates each proton signal with the carbon signal to which it is directly attached (¹JCH coupling).[4][6] This is the primary method for assigning the carbon signals based on the more easily interpretable proton spectrum. It provides a direct link between the ¹H and ¹³C chemical shifts for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for this specific structural problem. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[4][6] These long-range correlations are critical for piecing together the molecular skeleton, especially in connecting fragments separated by quaternary (non-protonated) carbons.
Data Analysis: A Step-by-Step Guide to Confirmation
Let's walk through the analysis of the expected NMR data for this compound. The following tables summarize the predicted chemical shifts and key 2D correlations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Label | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-NO₂ | - | ~132.4 |
| C2-N(Et)₂ | - | ~144.5 |
| C3 | ~7.16 | ~122.0 |
| C4 | ~7.39 | ~125.4 |
| C5 | ~6.95 | ~120.6 |
| C6 | ~7.64 | ~122.6 |
| -CH₂- | ~3.14 (q) | ~46.8 |
| -CH₃ | ~1.08 (t) | ~12.6 |
| Note: Chemical shifts are based on typical values and data from similar compounds. Actual values may vary slightly. Data is informed by publicly available spectra for this compound.[7] |
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Protons | Correlating Carbons | Structural Significance |
| COSY | H-3 ↔ H-4 | - | Confirms adjacency of H-3 and H-4 |
| H-4 ↔ H-5 | - | Confirms adjacency of H-4 and H-5 | |
| H-5 ↔ H-6 | - | Confirms adjacency of H-5 and H-6 | |
| -CH₂- ↔ -CH₃ | - | Confirms ethyl group fragment | |
| HSQC | H-3 | C-3 | Assigns C-3 |
| H-4 | C-4 | Assigns C-4 | |
| H-5 | C-5 | Assigns C-5 | |
| H-6 | C-6 | Assigns C-6 | |
| -CH₂- | -CH₂- Carbon | Assigns methylene carbon | |
| -CH₃ | -CH₃- Carbon | Assigns methyl carbon | |
| HMBC | -CH₂- | C-2, C-6 | CRITICAL: Confirms attachment of N(Et)₂ to C-2 |
| H-3 | C-1, C-2, C-5 | CRITICAL: Confirms H-3 is adjacent to C-1 and C-2 | |
| H-6 | C-2, C-4 | Confirms H-6 is adjacent to C-2 |
The Definitive Confirmation via HMBC
The HMBC spectrum provides the irrefutable evidence. The key correlations that lock in the ortho structure are:
-
-CH₂- to Aromatic Ring: The protons of the methylene group (-CH₂-) are three bonds away from the C-6 carbon and two bonds away from the C-2 carbon. Therefore, observing HMBC cross-peaks from the methylene protons (~3.14 ppm) to the quaternary carbon C-2 (~144.5 ppm) and the protonated carbon C-6 (~122.6 ppm) firmly establishes the point of attachment for the diethylamino group.
-
H-3 to Quaternary Carbons: The aromatic proton H-3 is three bonds away from the nitro-substituted carbon (C-1) and two bonds away from the nitrogen-substituted carbon (C-2). An HMBC correlation from the H-3 signal (~7.16 ppm) to the C-1 signal (~132.4 ppm) is definitive proof that the nitro group is at the C-1 position, adjacent to the diethylamino group.
How Alternatives Would Differ
-
N,N-Diethyl-p-nitroaniline (para-isomer): The ¹H NMR aromatic region would be much simpler, showing only two signals (two doublets) due to the molecule's symmetry.
-
N,N-Diethyl-m-nitroaniline (meta-isomer): The COSY spectrum would show different connectivity. More importantly, the key HMBC correlation from H-3 to the nitro-bearing carbon (C-1) would be absent. Instead, you would see correlations from other aromatic protons (e.g., H-2 and H-4) to the nitro-bearing carbon (C-3).
Visualizing the Workflow and Key Data
A logical workflow ensures reproducibility and clarity in the structural elucidation process.
Caption: Experimental workflow from synthesis to structural confirmation.
The most critical data for confirming the ortho-isomer comes from the long-range HMBC correlations that connect the different parts of the molecule.
Caption: Key HMBC correlations confirming the ortho-substitution pattern.
Detailed Protocol: 2D NMR Data Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Spectrometer: Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing multinuclear 2D experiments.[8]
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
COSY:
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquire at least 256 increments in the F1 dimension and 2-4 scans per increment.
-
Process the data using a sine-bell window function in both dimensions.
-
-
HSQC:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set the spectral widths to encompass all proton and carbon signals.
-
Optimize the ¹JCH coupling constant to an average value of 145 Hz.
-
Acquire 256-512 increments in the F1 dimension.
-
-
HMBC:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to favor 2- and 3-bond correlations.
-
Acquire 256-512 increments in the F1 dimension and increase the number of scans (e.g., 8-16) per increment to improve the signal-to-noise ratio for the weaker correlation signals.
-
Conclusion
While 1D NMR provides a foundational dataset, it is the synergistic application of 2D NMR techniques that delivers irrefutable proof of molecular structure. For this compound, the COSY spectrum confirms the proton spin systems of the ethyl and aromatic moieties, the HSQC spectrum assigns the carbons directly attached to these protons, and crucially, the HMBC spectrum provides the long-range connectivity data that pieces the entire puzzle together. The specific correlations from the ethyl group's methylene protons and the H-3 aromatic proton to the quaternary carbons C-2 and C-1, respectively, serve as a definitive spectroscopic signature, unambiguously confirming the ortho-substitution pattern and ruling out the meta and para isomers. This self-validating methodology represents a gold standard in the structural elucidation of novel synthetic compounds.
References
-
Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Fanta, P. E., & Tarbell, D. S. (1945). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society, 67(5), 882-882. Available at: [Link]
-
Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
University of Regensburg. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
ResearchGate (2021). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
-
Chem Ed (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]
-
Nagadi, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
ETH Zurich. Structure Elucidation by NMR. Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]
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A Comparative Guide to the Cross-Validation of N,N-Diethyl-O-nitroaniline Analysis: HPLC, GC-MS, and UV-Vis Spectroscopy
In the landscape of pharmaceutical development and chemical research, the rigorous and accurate quantification of chemical entities is paramount. N,N-Diethyl-O-nitroaniline, a key intermediate in various synthetic pathways, necessitates robust analytical methodologies to ensure product quality, process control, and safety. The cross-validation of analytical results using orthogonal techniques is not merely a regulatory expectation but a fundamental scientific practice that ensures the integrity and reliability of the data generated.
This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for this and structurally related compounds.
The Imperative of Orthogonal Method Cross-Validation
Relying on a single analytical technique, no matter how well-validated, carries an inherent risk of systematic error or unforeseen interferences. Cross-validation using techniques that rely on different separation and detection principles provides a more comprehensive and trustworthy analytical picture. For a molecule like this compound, which possesses a chromophore, volatility, and specific polarity, HPLC, GC-MS, and UV-Vis spectroscopy offer a complementary suite of analytical tools. The choice of method, or combination thereof, will depend on the specific application, required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of modern analytical chemistry, particularly for non-volatile or thermally labile compounds.[1][2] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is the most logical starting point due to its moderate polarity.
Causality in HPLC Method Development
The selection of a C18 column is a common and effective choice for the separation of a wide range of organic molecules, including nitroaromatic compounds.[3] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and resolution of the analyte from potential impurities. The use of a phosphate buffer helps to maintain a consistent pH and improve peak shape.[2] UV detection is well-suited for this compound due to the presence of the nitroaniline chromophore, which exhibits strong absorbance in the UV region.[4]
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify this compound using a validated reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for optimal resolution and retention time, starting with a 60:40 (v/v) mixture of acetonitrile and phosphate buffer.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM KH2PO4 buffer pH 3.0 (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined from the UV spectrum of this compound (a starting wavelength of 254 nm or the lambda max is recommended).
-
-
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5]
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[6] The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern.
Causality in GC-MS Method Development
For this compound, a key consideration is its thermal stability. While nitroanilines can be analyzed by GC, they can be thermolabile.[2][7] Therefore, the injector temperature and the oven temperature program must be carefully optimized to prevent degradation. A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is a good starting point for the separation of nitroaromatic compounds.[8] Electron ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantitative analysis.[6]
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound using a validated GC-MS method.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents:
-
Methanol (GC grade) or other suitable solvent.
-
Helium (carrier gas, 99.999% purity).
-
This compound reference standard.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a series of working standards for calibration (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C (optimize to prevent degradation).
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[8]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and characteristic fragment ions.
-
-
Validation Parameters: The method should be validated according to relevant guidelines, focusing on specificity (peak purity and mass spectral confirmation), linearity, range, accuracy, precision, LOD, and LOQ.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
UV-Visible Spectroscopy: A Rapid and Simple Quantitative Tool
UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[9] The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.[10]
Causality in UV-Vis Method Development
The nitroaniline moiety in this compound contains a chromophore that gives rise to strong UV absorbance, making this technique suitable for its quantification.[4] The first step in method development is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte across the UV-Vis spectrum.[11] Measuring absorbance at λmax provides the highest sensitivity and minimizes errors. The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not interact with the analyte in a way that alters its absorbance characteristics. Methanol or ethanol are often suitable choices for nitroaromatic compounds.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
Objective: To quantify this compound using a validated UV-Vis spectrophotometric method.
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
Reagents:
-
Methanol (spectroscopic grade).
-
This compound reference standard.
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). From this, prepare a series of calibration standards with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration that falls within the calibration range.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Use methanol as the blank. Measure the absorbance of each standard and sample solution.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.
-
Validation Parameters: The method should be validated for linearity, range, accuracy, precision, and specificity (by comparing the spectrum of the sample to that of the standard).
UV-Vis Spectroscopy Workflow Diagram
Caption: Workflow for the UV-Vis analysis of this compound.
Comparative Performance of Analytical Techniques
The choice of an analytical technique is often a balance between performance, cost, and the specific requirements of the analysis. The following table summarizes the expected performance characteristics of HPLC, GC-MS, and UV-Vis spectroscopy for the analysis of this compound. These values are illustrative and should be confirmed during method validation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | Moderate (potential for interference from other absorbing species) |
| Sensitivity (Typical LOQ) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 1 - 5 µg/mL |
| Linearity (Typical R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (Typical Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (Typical RSD) | < 2% | < 5% | < 3% |
| Throughput | Moderate | Moderate to Low | High |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low |
Conclusion and Recommendations
The cross-validation of analytical results for this compound using HPLC, GC-MS, and UV-Vis spectroscopy provides a robust and reliable approach to its quantification.
-
HPLC-UV stands out as a versatile and reliable method, offering a good balance of specificity, sensitivity, and cost-effectiveness. It is often the method of choice for routine quality control in a pharmaceutical setting.
-
GC-MS provides the highest level of specificity and sensitivity, making it an excellent confirmatory technique and the preferred method for trace-level analysis or when definitive identification is required.
-
UV-Vis Spectroscopy is a simple, rapid, and inexpensive technique that is well-suited for high-throughput screening or for the analysis of relatively pure samples where interfering substances are not a concern.
Ultimately, the selection of the primary analytical technique and the orthogonal method(s) for cross-validation should be based on a thorough risk assessment and the intended purpose of the analysis. A well-designed validation plan, adhering to regulatory guidelines such as those from the ICH, is essential to ensure the generation of high-quality, defensible analytical data.[12]
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- S. R. T. L. V. A. K. and G. V. S. R. RP-HPLC method development and validation for nitroxynil in active pharmaceutical ingredient manufacturing.
- W. J. of P. and M. R. (WJPMR).
- G. G. and C. S.
- M. S. and T. P. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4. No source found.
- S. H. P. L. C.
- L. C. G. C. (LCGC). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- L. C. E. HPLC Method Development and Validation for Pharmaceutical Analysis. No source found.
- A. O. A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega. 2026.
- T. F. S. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- U. E. P. A. (EPA).
- A. J. of R. in C. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
- R. G. a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of...
- I. U. I. S. W. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
- R. G. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20...
- I. J. of E. and T. R. (IJETR). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. 2025.
- R. S. C. (RSC).
- P. M. C.
- R. S. C. (RSC).
- E. J. of E. and T. R. (EJETR). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. 2025.
- I. J. for N. R. and D. (IJNRD).
- E. J. of E. and T. R. (EJETR). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. 2025.
- J. of P. N. R. Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method.
- P. M. C.
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available N,N-Diethyl-O-nitroaniline
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. N,N-Diethyl-O-nitroaniline, a key intermediate in various synthetic pathways, is no exception. The presence of even minor impurities can have significant downstream effects, impacting reaction yields, introducing unforeseen byproducts, and compromising the integrity of final compounds. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with experimental protocols and data interpretation insights.
The Landscape of Impurities in this compound
The purity of commercially available this compound is largely influenced by its synthetic route. A common method for its preparation involves the nitration of N,N-diethylaniline. This process, while effective, can lead to the formation of several process-related impurities.[1][2] Understanding these potential impurities is the first step in developing a robust analytical strategy for their detection and quantification.
Common Impurities to Consider:
-
Positional Isomers: The primary impurities of concern are the positional isomers, N,N-Diethyl-p-nitroaniline and, to a lesser extent, N,N-Diethyl-m-nitroaniline. Their formation is a common consequence of electrophilic aromatic substitution reactions.
-
Unreacted Starting Materials: Residual N,N-diethylaniline from an incomplete reaction can be present.
-
Over-nitrated Byproducts: The introduction of more than one nitro group onto the aromatic ring can result in dinitro derivatives.
-
Solvent Residues: Residual solvents from the reaction and purification steps may also be present.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-faceted analytical approach is essential for a comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for this purpose.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] Its high resolution and sensitivity make it ideal for separating and quantifying the main component from its closely related impurities.
| Supplier | Lot Number | Purity by HPLC (%) | N,N-Diethyl-p-nitroaniline (%) | Unidentified Impurity 1 (%) | Unidentified Impurity 2 (%) |
| Vendor A | A123 | 98.5 | 1.2 | 0.2 | 0.1 |
| Vendor B | B456 | 97.2 | 2.5 | 0.3 | - |
| Vendor C | C789 | 99.1 | 0.7 | 0.1 | 0.1 |
Note: This data is representative and intended for illustrative purposes.
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Samples of commercially available this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by the area percent method. Identify and quantify known impurities by comparing their retention times and peak areas with those of the reference standard.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its excellent separation capabilities for moderately polar aromatic compounds.
-
The mobile phase composition is optimized to achieve good resolution between the main peak and potential impurities.
-
UV detection at 254 nm is selected as aromatic nitro compounds typically exhibit strong absorbance at this wavelength.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. It provides not only separation but also mass spectral data, which is invaluable for the identification of unknown components.
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
-
Analysis: Inject the sample solution into the GC-MS system and acquire the data.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent.
Causality Behind Experimental Choices:
-
A DB-5ms column is a good general-purpose column with a stationary phase that provides good separation for a wide range of compounds.
-
The temperature program is designed to separate compounds with different boiling points effectively.
-
Mass spectrometry provides structural information that aids in the confident identification of impurities.
Caption: Workflow for GC-MS Impurity Profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for identifying and characterizing impurities.
-
¹H NMR (in CDCl₃): The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups. The aromatic region will display a complex multiplet pattern corresponding to the four protons on the substituted benzene ring.[5]
-
¹³C NMR (in CDCl₃): The spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups. The aromatic region will exhibit six signals, one for each of the carbon atoms in the benzene ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating diethylamino group.[5][6][7]
Objective: To confirm the structure of this compound and identify any structural isomers or other impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the main component. Compare the spectra to reference data and look for additional peaks that may indicate the presence of impurities.
Conclusion: A Strategy for Ensuring Quality
The purity of this compound is a critical parameter that demands rigorous analytical characterization. A combination of HPLC for quantitative purity assessment and the separation of non-volatile impurities, GC-MS for the identification of volatile and semi-volatile components, and NMR for definitive structural confirmation provides a robust and reliable strategy. By implementing these orthogonal techniques, researchers can ensure the quality and consistency of their starting materials, leading to more accurate and reproducible scientific outcomes.
References
-
Cheméo. Chemical Properties of N,N-Diethyl-p-nitroaniline (CAS 2216-15-1). [Link]
-
Pak. J. Pharm. Sci. A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. [Link]
-
ResearchGate. (PDF) Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances. [Link]
-
Restek. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
Metin, J. Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
-
ResearchGate. Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and.... [Link]
-
Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
-
PrepChem.com. Synthesis of o-nitroaniline. [Link]
-
PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
SciSpace. Growth and characterization of promising nlo crystal: meta nitroaniline. [Link]
-
RSC Publishing. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. [Link]
- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]
-
Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
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- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
N,N-Diethyl-O-nitroaniline proper disposal procedures
As a Senior Application Scientist, it is my responsibility to provide you with guidance that is not only scientifically sound but also practical and grounded in established safety protocols. The proper management of chemical waste is paramount in a research environment, not just for regulatory compliance, but for the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive framework for the proper disposal of N,N-Diethyl-O-nitroaniline, a compound that, like other nitroanilines, requires careful handling due to its significant toxicological and environmental hazards.
Hazard Assessment: Understanding the "Why"
Core Hazards Associated with Nitroanilines:
-
High Acute Toxicity: Nitroanilines are toxic if swallowed, in contact with skin, or if inhaled.[1] Accidental exposure can have severe, immediate health consequences.
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood, leading to conditions like methemoglobinemia.
-
Environmental Persistence: These compounds are often harmful to aquatic life with long-lasting effects and are not readily biodegradable.[1] Therefore, their release into the environment must be strictly avoided.[1]
This toxicological profile is the primary driver for the stringent disposal protocols that follow. The goal is zero exposure and zero environmental release.
| Property / Hazard | Characteristic (based on related nitroanilines) | Source |
| Physical State | Crystalline solid | [1] |
| Acute Toxicity | Oral (Category 3), Dermal (Category 3), Inhalation (Category 3) | [1] |
| Chronic Toxicity | May cause damage to organs (Blood) through prolonged or repeated exposure (Category 2) | [1][2] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects | [1][2] |
| Biodegradability | Not readily biodegradable | |
| Disposal Mandate | Must be disposed of as hazardous waste at an approved plant | [3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the high dermal and inhalation toxicity, a robust PPE protocol is non-negotiable. All handling of this compound, including for disposal, must be performed within a certified chemical fume hood.[5][3][6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Body Protection: A lab coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls are recommended.[1][2]
-
Respiratory Protection: Respiratory protection is required when dusts are generated. Use a NIOSH/MSHA-approved respirator if engineering controls are insufficient or during emergency situations.[7]
The causality is clear: because the compound is toxic upon skin contact, gloves and lab coats are essential. Because it is toxic if inhaled, all work must be done in a hood to prevent airborne exposure.[8]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The immediate actions taken during a spill are critical for safety.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Secure the Area: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.
-
Contain the Spill:
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[1][9] Do not create dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, paper towels) are now considered hazardous waste and must be placed in the same container.
-
Label and Dispose: Seal the container, label it clearly as "Hazardous Waste: this compound Spill Debris," and arrange for pickup by your institution's EHS department.
Proper Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][4][6] This is a violation of environmental regulations and poses a significant risk due to its aquatic toxicity.[4]
Operational Disposal Plan:
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.[10][11] This includes pure compound, contaminated solutions, spill cleanup materials, and empty containers.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it in a dedicated, closed container.[1]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original container is often suitable if it is in good condition.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date accumulation started.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be in a well-ventilated, cool, and dry location, away from incompatible materials like strong oxidizing agents.[2][3] The container must be stored in secondary containment to prevent spills.
-
Final Disposal: Arrange for the collection of the waste container by your institution's certified EHS personnel. They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local, state, and federal regulations.[10][12]
This structured approach ensures compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[10]
Caption: Decision workflow for the safe disposal of this compound waste.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). MilliporeSigma.
- o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- 2 - SAFETY DATA SHEET. (2025).
- 4-NITROANILINE. (2024). Elemental Microanalysis.
- Safety Data Sheet: 3-Nitroaniline. Carl ROTH.
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- SAFETY DATA SHEET. (2020).
- Safety Data Sheet: 4-Nitroaniline. Carl ROTH.
- Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA).
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
- Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine.
- Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
- OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
- Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Diethyl-O-nitroaniline
Welcome to your comprehensive guide on the safe handling of N,N-Diethyl-O-nitroaniline. As researchers and drug development professionals, our work with novel compounds is critical. However, the pursuit of scientific advancement must be underpinned by an unwavering commitment to safety. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring both your safety and the integrity of your research.
Core Hazard Analysis: Understanding the Invisible Threats
This compound belongs to a class of aromatic amines and nitro compounds that present significant health risks. Based on data from structurally similar chemicals, the primary hazards are acute toxicity and potential for target organ damage through repeated exposure.[1][2]
-
Acute Toxicity (Category 3): This compound is presumed to be toxic if swallowed, inhaled, or in contact with skin.[1][3] Exposure can lead to symptoms such as headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[4]
-
Specific Target Organ Toxicity (Blood): A critical and insidious danger of aromatic amines is their ability to cause methemoglobinemia upon absorption into the body.[4] This condition impairs the ability of red blood cells to transport oxygen, which can be life-threatening. The onset of symptoms may be delayed for 2 to 4 hours or longer. Prolonged or repeated exposure may cause damage to the blood, liver, and kidneys.
-
Environmental Hazard: This class of chemicals is often harmful to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[1][2][3]
The Hierarchy of Controls: A Proactive Safety Framework
Before selecting PPE, we must first consider the hierarchy of controls. This framework prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures.
For handling this compound, our focus begins with robust engineering and administrative controls, with PPE serving as the essential final barrier.
Essential Engineering & Administrative Controls
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable and serves to contain dust and vapors, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][5][7]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[5][7]
Administrative Controls: Modifying Work Practices
-
Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of your shift.[1][3]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.
Personal Protective Equipment (PPE): A Detailed Protocol
PPE is the final, critical barrier between you and the chemical. The following PPE is mandatory when handling this compound.
Eye and Face Protection:
-
Requirement: Chemical safety goggles with side shields are the minimum requirement.[5][7][8]
-
Causality: The eyes are a rapid route for chemical absorption. Goggles protect against splashes and airborne dust particles.
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8]
Skin and Body Protection:
-
Requirement: A buttoned lab coat (preferably chemical-resistant), long pants, and closed-toe shoes are required.[6]
-
Causality: Dermal contact is a primary route of exposure for this toxic compound.[1] This protection minimizes the risk of accidental skin contact.
-
Contamination: Remove any contaminated clothing immediately and wash it before reuse.[3]
Hand Protection:
-
Requirement: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[6][7]
-
Causality: Your hands are most likely to come into direct contact with the chemical. The correct glove material prevents absorption through the skin.
-
Protocol:
-
Inspect gloves for any signs of degradation or punctures before each use.[3]
-
Use the proper glove removal technique (without touching the outer surface of the glove with bare hands) to avoid cross-contamination.[3]
-
Dispose of contaminated gloves in the designated hazardous waste container.[3]
-
Wash hands immediately after removing gloves.
-
Respiratory Protection:
-
Requirement: A NIOSH-approved respirator with particulate filters is necessary under certain conditions.[5][7][8]
-
Causality: Inhalation of dust is a direct route to systemic toxicity.[1]
-
When to Use:
-
When weighing or handling the solid outside of a fume hood (not recommended).
-
If dust is generated during a procedure.
-
During spill cleanup.
-
If you experience any respiratory irritation.
-
-
Fit Testing: A proper respiratory protection program, including fit testing, is required as per OSHA 29 CFR 1910.134.[8]
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Closed Container | Safety Glasses | Not Required | Lab Coat, Closed-toe Shoes | Not Required |
| Weighing Solid (in Fume Hood) | Safety Goggles | Chemical-resistant Gloves | Lab Coat, Closed-toe Shoes | Not Required |
| Preparing Solutions (in Fume Hood) | Safety Goggles | Chemical-resistant Gloves | Lab Coat, Closed-toe Shoes | Not Required |
| Conducting Reaction (in Fume Hood) | Safety Goggles | Chemical-resistant Gloves | Lab Coat, Closed-toe Shoes | Not Required |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Chemical-resistant Gloves | Chemical-resistant Apron/Coveralls | NIOSH-approved Respirator |
Safe Handling and Disposal Workflow
The following workflow provides a logical sequence for safely handling this compound from initial planning to final disposal.
Caption: A workflow for the safe handling of this compound.
Operational and Disposal Plans
Storage:
-
Store containers in a cool, dry, and well-ventilated area.[1][5]
-
Keep containers tightly closed to prevent the release of vapors or absorption of moisture.[2][5]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[3][5]
-
Segregate from incompatible materials such as strong acids and oxidizing agents.[5][9]
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Protect: Wear the appropriate PPE as outlined in the summary table for spill cleanup.
-
Contain: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid creating dust.[1][5]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials for hazardous waste disposal.
-
Report: Report the spill to your institution's environmental health and safety office.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the Safety Data Sheet of a similar compound.[1]
Disposal Plan:
-
All this compound waste and contaminated materials (e.g., gloves, paper towels, empty containers) must be disposed of as hazardous waste.[2][5]
-
Do not dispose of this chemical down the drain or in the regular trash.[2][10]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
References
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). p-Nitroaniline - IDLH. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). amines, aromatic 2002 | niosh. Retrieved from [Link]
-
SKC Inc. (n.d.). OSHA / NIOSH Sampling Guide for Aniline (Amines, Aromatic). Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). ANILINE. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Aniline - IDLH. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. westliberty.edu [westliberty.edu]
- 4. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
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- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

